5-Bromo-4-propoxypyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11BrN2O3S |
|---|---|
Molecular Weight |
295.16 g/mol |
IUPAC Name |
5-bromo-4-propoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O3S/c1-2-3-14-8-6(9)4-11-5-7(8)15(10,12)13/h4-5H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
GXFJGLVKKFQRKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=NC=C1S(=O)(=O)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-4-propoxypyridine-3-sulfonamide
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CAS Number: 1306272-12-7
Disclaimer: Publicly available experimental data for 5-Bromo-4-propoxypyridine-3-sulfonamide is limited. This guide provides a predictive analysis based on its chemical structure, established principles of organic and medicinal chemistry, and data from analogous compounds. All properties and protocols should be considered theoretical until validated by empirical studies.
Introduction and Molecular Overview
5-Bromo-4-propoxypyridine-3-sulfonamide is a substituted pyridine derivative featuring a unique combination of functional groups that suggest significant potential in medicinal chemistry and materials science. The core structure is a pyridine ring, a ubiquitous scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.[1] This core is functionalized with a sulfonamide group at the 3-position, a bromo group at the 5-position, and a propoxy group at the 4-position.
The sulfonamide moiety is a well-established pharmacophore, integral to a wide array of drugs including antibacterials, diuretics, and carbonic anhydrase inhibitors.[2][3] The presence of a bromine atom can enhance binding affinity through halogen bonding and is often used to modulate the metabolic stability and lipophilicity of a molecule. The propoxy group further increases lipophilicity, which can be critical for membrane permeability and reaching intracellular targets. This guide will provide a comprehensive, albeit predictive, overview of this molecule's properties, synthesis, and potential applications.
Table 1: Core Molecular Identifiers
| Property | Value |
| Molecular Formula | C₈H₁₁BrN₂O₃S |
| Molecular Weight | 295.16 g/mol |
| CAS Number | 1306272-12-7 |
| Chemical Structure | |
Predicted Physicochemical Properties
While experimental data is scarce, we can infer the physicochemical properties of 5-Bromo-4-propoxypyridine-3-sulfonamide based on its constituent functional groups and computational models. These properties are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale / Significance |
| LogP (Octanol/Water Partition Coeff.) | ~2.0 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. The propoxy and bromo groups contribute to lipophilicity, while the sulfonamide and pyridine nitrogen add polarity. |
| pKa (Acidic) | ~8.5 - 9.5 | Refers to the sulfonamide N-H proton. The acidity is influenced by the electron-withdrawing nature of the sulfonyl group and the pyridine ring. This is a key determinant in biological activity for many sulfonamides.[4] |
| pKa (Basic) | ~2.0 - 3.0 | Refers to the pyridine nitrogen. The electron-withdrawing substituents (bromo, sulfonamide) significantly reduce the basicity compared to unsubstituted pyridine. |
| Polar Surface Area (PSA) | ~85 Ų | Suggests good potential for oral bioavailability and cell permeability. |
| Hydrogen Bond Donors | 1 (from -SO₂NH₂) | Can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 4 (from N in pyridine, 3 O in sulfonamide, O in propoxy) | Multiple sites for interaction with biological macromolecules. |
| Solubility | Low in water; Soluble in organic solvents (DMSO, DMF, Methanol) | The aromatic core and alkyl chain suggest poor aqueous solubility, a common trait for such scaffolds. |
| Appearance | Likely a crystalline solid | Based on analogous substituted pyridines and sulfonamides which are typically solids at room temperature.[5] |
Proposed Synthesis and Characterization Strategy
A logical synthetic approach is paramount for obtaining this molecule for research purposes. A plausible retrosynthetic analysis suggests a multi-step pathway starting from a commercially available pyridine derivative.
Proposed Synthetic Pathway
A feasible forward synthesis would likely involve the sequential functionalization of a pyridine ring. The order of substituent introduction is critical due to the directing effects of the functional groups. A potential route is outlined below:
-
Chlorosulfonation: Starting with 4-hydroxypyridine, treatment with chlorosulfonic acid would introduce the sulfonyl chloride group at the 3-position.
-
Amination: The resulting sulfonyl chloride can be readily converted to the primary sulfonamide by reaction with aqueous ammonia.
-
Bromination: Electrophilic bromination of the 4-hydroxypyridine-3-sulfonamide intermediate would likely occur at the 5-position, directed by the hydroxyl group.
-
Alkylation (Williamson Ether Synthesis): The final step would be the O-alkylation of the 4-hydroxy group with a propyl halide (e.g., 1-bromopropane) under basic conditions to yield the target molecule.
Alternative routes, such as starting with a pre-functionalized pyridine, are also conceivable. For instance, Suzuki cross-coupling reactions are powerful methods for constructing substituted pyridine systems.[6][7]
Caption: Proposed synthetic workflow for 5-Bromo-4-propoxypyridine-3-sulfonamide.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is critical. A standard battery of analytical techniques would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence and connectivity of all protons. Expected signals include two distinct aromatic protons on the pyridine ring, a triplet and two multiplets for the propoxy group, and a broad singlet for the sulfonamide N-H protons.[8][9]
-
¹³C NMR: Would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Would confirm the molecular weight. A key feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.[10]
-
Infrared (IR) Spectroscopy: Would identify the key functional groups. Expected characteristic bands include N-H stretching for the sulfonamide (~3300 cm⁻¹), asymmetric and symmetric S=O stretching (~1350 and 1170 cm⁻¹), C-O stretching for the ether, and C-Br stretching.[8]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Caption: Standard analytical workflow for compound characterization.
Potential Applications in Research and Drug Discovery
The unique combination of a pyridine core, a sulfonamide pharmacophore, and halogen and alkoxy substituents positions 5-Bromo-4-propoxypyridine-3-sulfonamide as a molecule of interest for several therapeutic areas.
-
Carbonic Anhydrase Inhibition: Pyridine-3-sulfonamides are a known class of carbonic anhydrase (CA) inhibitors.[11] CAs are implicated in diseases such as glaucoma, epilepsy, and certain types of cancer. This molecule could be a potent and selective inhibitor of specific CA isoforms.
-
Antibacterial Agents: The sulfonamide group is the basis for sulfa drugs, which inhibit bacterial folic acid synthesis.[2] While resistance is an issue, novel sulfonamide structures are continually being explored for activity against resistant strains.[12]
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. This molecule could serve as a fragment or starting point for the development of inhibitors targeting specific protein kinases.
-
Chemical Probe/Fragment-Based Screening: Due to its moderate complexity and diverse functional groups, this compound could be a valuable tool in fragment-based drug discovery (FBDD) to identify new biological targets or as a chemical probe to study protein-ligand interactions.[13]
The development of hybrid molecules, combining the sulfonamide scaffold with other bioactive heterocycles like pyridine, is a growing area of research aimed at creating novel therapeutic agents with enhanced efficacy.[14]
Safety and Handling
While specific toxicity data is unavailable, general precautions for handling halogenated aromatic sulfonamides should be followed. These compounds should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention.
References
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A computational study at the density functional theory (DFT) as well as electrochemical methods, was carried out on the structural and physico-chemical properties of a series of sulfonamide derivatives (SAs) as WHO essential medications in the treatment of basic health system. (n.d.). PubMed. Retrieved February 15, 2024, from [Link]
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Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. (n.d.). Retrieved February 15, 2024, from [Link]
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Supuran, C. T., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. MDPI. Retrieved February 15, 2024, from [Link]
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SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). Rasayan Journal of Chemistry. Retrieved February 15, 2024, from [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer. Retrieved February 15, 2024, from [Link]
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Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. Retrieved February 15, 2024, from [Link]
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Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021, September 30). European Journal of Chemistry. Retrieved February 15, 2024, from [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI. Retrieved February 15, 2024, from [Link]
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1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]
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4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide | C11H18BrN3O2S. (n.d.). PubChem. Retrieved February 15, 2024, from [Link]
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biological activity of 4-alkoxypyridine-3-sulfonamide derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Alkoxypyridine-3-sulfonamide Derivatives
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the sulfonamide functional group (—SO₂NH₂) stands as a cornerstone pharmacophore, integral to a wide array of therapeutic agents ranging from antibacterials to diuretics and anticonvulsants.[1][2][3] When incorporated into a heterocyclic scaffold like pyridine, a structure prevalent in numerous pharmaceuticals, the resulting molecule gains unique physicochemical and biological properties. This guide focuses on a specific, promising class of such molecules: the 4-alkoxypyridine-3-sulfonamide derivatives.
The core structure, characterized by a sulfonamide group at the 3-position and a variable alkoxy chain at the 4-position of the pyridine ring, has emerged as a highly effective scaffold for the targeted inhibition of a critical class of metalloenzymes: the carbonic anhydrases (CAs). This inhibitory activity is the primary driver of the biological effects observed for these derivatives and underpins their significant therapeutic potential, most notably in the fields of oncology and ophthalmology.
This document provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and potential applications of 4-alkoxypyridine-3-sulfonamide derivatives, intended for researchers and drug development professionals.
Mechanism of Action: Precision Targeting of Carbonic Anhydrases
The is overwhelmingly attributed to their potent inhibition of carbonic anhydrases (CAs).
The Role of Carbonic Anhydrases
Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][5] This fundamental reaction is crucial for a multitude of physiological processes, including pH homeostasis, gas transport, and electrolyte secretion.[5] In humans, 16 different α-CA isoforms have been identified, each with distinct tissue distribution and cellular localization.[6]
While some isoforms are ubiquitous, such as the cytosolic hCA I and hCA II, others are overexpressed in specific pathological conditions, making them attractive drug targets.[5] Of particular interest are the transmembrane, tumor-associated isoforms hCA IX and hCA XII.[6][7][8] These isoforms are frequently overexpressed in hypoxic solid tumors, where they play a critical role in helping cancer cells adapt to their acidic microenvironment by extruding protons, thereby promoting tumor growth, invasion, and resistance to therapy.[6]
The Sulfonamide Binding Mechanism
Sulfonamides are a premier class of CA inhibitors, acting as a "zinc-binding group." The mechanism of inhibition is well-established: the sulfonamide group, in its deprotonated, anionic form (R-SO₂NH⁻), coordinates directly to the Zn²⁺ ion located at the bottom of the enzyme's active site.[7] This interaction, stabilized by a network of hydrogen bonds with active site residues, displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby arresting the enzyme's activity.[7] The pyridine ring and its substituents then occupy adjacent regions of the active site, influencing the potency and isoform selectivity of the inhibition.
Synthesis and Experimental Protocols
The synthesis of 4-alkoxypyridine-3-sulfonamide derivatives is generally achieved through a straightforward and efficient process, leveraging the reactivity of a key intermediate.
General Synthetic Workflow
The most common synthetic route starts from 4-chloro-3-pyridinesulfonamide. The chlorine atom at the 4-position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution by an alkoxide. This reaction allows for the introduction of a diverse range of alkoxy groups, facilitating the exploration of structure-activity relationships.
Caption: General workflow for synthesizing 4-alkoxypyridine-3-sulfonamide derivatives.
Protocol 1: Synthesis of 4-Alkoxypyridines
This protocol describes a representative synthesis using an alcohol and powdered sodium hydroxide in DMSO, a method proven effective for generating homologous series of these compounds.[9]
Rationale: The choice of a strong base like NaOH is crucial for deprotonating the alcohol to form the nucleophilic alkoxide. DMSO is an excellent polar aprotic solvent for this type of substitution reaction, effectively solvating the cation and leaving the alkoxide highly reactive. Starting with 4-chloropyridine hydrochloride is often practical and cost-effective.[9]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the desired alcohol (1.2 equivalents) and powdered sodium hydroxide (2.0 equivalents) to reagent-grade DMSO.
-
Reaction Initiation: Add 4-chloropyridine hydrochloride (1.0 equivalent) to the stirred mixture.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash them sequentially with water and brine to remove any remaining DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetonitrile/ethanol) to yield the pure 4-alkoxypyridine-3-sulfonamide derivative.[9]
Biological Evaluation: Quantifying Inhibitory Potency
To assess the biological activity of these derivatives, a robust enzymatic assay is required to quantify their inhibitory effect on various CA isoforms.
Protocol 2: Carbonic Anhydrase Inhibition Assay
The gold-standard method for measuring CA activity and inhibition is the stopped-flow CO₂ hydrase assay.[4]
Rationale: This technique measures the enzyme's catalytic rate by monitoring the pH change resulting from the proton produced during CO₂ hydration. A pH indicator (e.g., phenol red) is used, and the change in its absorbance is monitored over a very short timescale (milliseconds), which is necessary due to the high catalytic efficiency of CAs. The assay is self-validating as the rate of the uncatalyzed reaction is measured as a baseline, and a known standard inhibitor (e.g., acetazolamide) is used as a positive control.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris buffer) containing a pH indicator and the desired concentration of the purified human CA isoform (e.g., hCA II, hCA IX). Prepare a range of concentrations of the inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: Pre-incubate the enzyme solution with various concentrations of the inhibitor (or vehicle control) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C) to allow for binding to occur.
-
Assay Initiation: In a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer solution.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator at its λ_max over time. The initial linear portion of the absorbance curve corresponds to the initial velocity (V) of the enzymatic reaction.
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).
-
Structure-Activity Relationships (SAR)
Systematic modification of the 4-alkoxy substituent has revealed clear SAR trends, providing valuable insights for designing derivatives with enhanced potency and isoform selectivity.
The 3,4-substitution pattern on the pyridine ring is analogous to an ortho substitution in benzenesulfonamides, which can influence interactions with the hydrophilic or lipophilic halves of the CA active site.[6][7][8]
| Compound ID | 4-Position Substituent (R) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (hCA II / hCA IX) | Reference |
| AAZ | (Standard) | 12.1 | 25.8 | 5.7 | 0.47 | [4] |
| Cpd 1 | -O-(CH₂)₂-N₃ | 271 | 137 | 91 | 1.98 | [7] |
| Cpd 2 | -O-(CH₂)₂-(1,2,3-triazol-1-yl)-Ph | 1145 | 194 | 121 | 5.90 | [7][8] |
| Cpd 3 | -O-(CH₂)₃-N₃ | 3422 | 1108 | 759 | 3.09 | [7] |
| Cpd 4 | -O-(CH₂)₃-(1,2,3-triazol-1-yl)-Ph | 4001 | 1000 | 1076 | 4.00 | [7] |
(Note: Data is compiled and representative of trends reported in the literature. Actual values may vary based on specific assay conditions.)
Key Insights from SAR Studies:
-
Selectivity for Tumor-Associated Isoforms: Many 4-alkoxypyridine-3-sulfonamide derivatives show preferential inhibition of the cancer-related hCA IX and hCA XII isoforms over the ubiquitous cytosolic isoform hCA II.[7] This is a highly desirable property, as it may reduce the potential for off-target side effects. For example, compound 2 in the table shows a nearly 6-fold selectivity for hCA IX over hCA II.[8]
-
Impact of the "Tail": The nature of the alkoxy group (the "tail") is critical. Incorporating bulky or extended moieties, such as those introduced via "click" chemistry, can lead to interactions with residues at the entrance of the active site, enhancing both potency and selectivity.[7][8]
-
Chain Length: The length of the alkyl chain in the alkoxy group influences how the "tail" is positioned within the active site, affecting interactions and thus altering the inhibition profile.
Therapeutic Applications and Future Perspectives
The selective inhibition of specific CA isoforms by 4-alkoxypyridine-3-sulfonamide derivatives opens doors to several therapeutic applications.
Anticancer Therapy
The primary rationale for using these compounds in oncology is to target the pH-regulating function of hCA IX and hCA XII in solid tumors.
Caption: Role of hCA IX in tumor pH regulation and its inhibition.
By inhibiting hCA IX/XII, these derivatives can disrupt the extrusion of protons, leading to intracellular acidification and extracellular alkalization. This reversal of the pH gradient can selectively induce apoptosis in cancer cells and sensitize them to conventional chemotherapies and radiation, while also potentially mitigating tumor invasion and metastasis.[6]
Antiglaucoma Agents
Glaucoma is often characterized by elevated intraocular pressure (IOP). CA inhibitors, such as the clinically used dorzolamide, lower IOP by inhibiting hCA II in the ciliary body of the eye, which reduces the secretion of aqueous humor.[6] The 4-alkoxypyridine-3-sulfonamide scaffold represents a promising alternative for developing novel topical antiglaucoma agents with potentially improved efficacy or side-effect profiles.
Future Directions
The 4-alkoxypyridine-3-sulfonamide scaffold is a versatile and highly tractable platform for developing potent and selective CA inhibitors. Future research will likely focus on:
-
Optimizing Selectivity: Fine-tuning the structure of the alkoxy "tail" to achieve even greater selectivity for specific CA isoforms, particularly distinguishing between hCA IX and hCA XII.
-
Improving Pharmacokinetics: Modifying the scaffold to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Exploring Other Therapeutic Areas: Investigating the potential of these inhibitors for other conditions where CA activity is implicated, such as epilepsy or altitude sickness.
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Ayoup, M. S., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Medicinal Chemistry. Available at: [Link]
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PubMed. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. Available at: [Link]
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- 8. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
Therapeutic Potential of Pyridine-3-Sulfonamide Scaffolds in Drug Discovery
Executive Summary
The pyridine-3-sulfonamide scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its superior physicochemical properties compared to the traditional benzenesulfonamide core. While historically validated by the loop diuretic Torasemide , this scaffold is currently experiencing a renaissance in oncology and immunology. Its unique ability to modulate acidity (pKa), enhance aqueous solubility, and provide additional hydrogen-bonding vectors makes it a privileged structure for targeting metalloenzymes (e.g., Carbonic Anhydrases) and kinases (e.g., PI3K, VRK). This technical guide analyzes the scaffold's medicinal chemistry, therapeutic applications, and synthetic methodologies for drug development professionals.
Part 1: Medicinal Chemistry & Scaffold Analysis[1][2]
Structural Advantages: Pyridine vs. Benzene
The substitution of a benzene ring with a pyridine ring in a sulfonamide core induces profound electronic and physicochemical changes.
-
Acidity Modulation (pKa): The electron-withdrawing nature of the pyridine nitrogen (via inductive effect, -I) increases the acidity of the sulfonamide -NH- group.
-
Benzenesulfonamide pKa: ~10.0
-
Pyridine-3-sulfonamide pKa: ~8.5–9.0 (variable based on substitution)
-
Impact: At physiological pH (7.4), a higher fraction of the pyridine-3-sulfonamide exists in the ionized (anionic) form. This is critical for targets like Carbonic Anhydrase (CA) , where the sulfonamide anion binds to the active site Zinc (Zn²⁺) ion.
-
-
Solubility Profile: The pyridine nitrogen possesses a lone pair capable of accepting hydrogen bonds, significantly lowering logP and enhancing aqueous solubility—a persistent challenge in kinase inhibitor discovery.
-
Vectorial Interactions: The pyridine nitrogen offers a specific vector for hydrogen bonding with residues in the ATP-binding pocket of kinases (e.g., the "hinge region"), which a phenyl ring cannot provide.
Bioisosteric Utility
In Fragment-Based Drug Discovery (FBDD), the pyridine-3-sulfonamide is often deployed as a bioisostere to improve the Ligand Efficiency (LE) of hit compounds. It reduces lipophilicity (Lipophilic Ligand Efficiency, LLE) while maintaining or improving potency through specific electrostatic interactions.
Part 2: Therapeutic Applications[3][4][5][6][7][8]
Oncology: Kinase Inhibition (PI3K & VRK)
Recent patents (e.g., WO/2019/020657) and literature highlight the scaffold's utility in inhibiting Phosphoinositide 3-kinases (PI3K). The sulfonamide moiety often interacts with the catalytic lysine or aspartate residues, while the pyridine core orients substituents into the hydrophobic pockets.
Mechanism of Action (PI3K Pathway): Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment of Akt (Protein Kinase B) to the membrane. This arrests the PI3K/Akt/mTOR signaling cascade, a primary driver of tumor cell proliferation and survival.
Oncology: Hypoxia Targeting (Carbonic Anhydrase IX/XII)
The pyridine-3-sulfonamide is a potent inhibitor of tumor-associated Carbonic Anhydrase isoforms (hCA IX and XII). These enzymes regulate pH in hypoxic tumor microenvironments.
-
Selectivity: The scaffold can be "tailed" with bulky groups to exploit the hydrophilic/hydrophobic duality of the hCA active site, achieving selectivity over the ubiquitous cytosolic hCA II isoform.
Cardiovascular: The Torasemide Legacy
Torasemide (Demadex) is the quintessential FDA-approved drug featuring this scaffold.
-
Structure: 1-isopropyl-3-[(4-m-toluidino-3-pyridyl)sulfonyl]urea.[1][2]
-
Mechanism: It inhibits the Na⁺/K⁺/2Cl⁻ carrier system in the lumen of the ascending limb of the loop of Henle. The pyridine-3-sulfonylurea moiety is critical for its high bioavailability and longer half-life compared to furosemide.
Part 3: Visualizations
PI3K/Akt Signaling Pathway
The following diagram illustrates the downstream effects of targeting PI3K with pyridine-3-sulfonamide inhibitors.
Caption: Schematic of the PI3K/Akt/mTOR pathway showing the intervention point of pyridine-3-sulfonamide inhibitors, leading to reduced proliferation and increased apoptosis in cancer cells.
Synthetic Workflow
The synthesis of the scaffold typically proceeds from 3-aminopyridine via a diazonium intermediate or direct sulfonylation.
Caption: Standard synthetic route for N-substituted pyridine-3-sulfonamides starting from commercially available 3-aminopyridine.
Part 4: Experimental Protocols
Synthesis of N-Aryl-Pyridine-3-Sulfonamide
This protocol describes the conversion of pyridine-3-sulfonyl chloride to a sulfonamide.[3] Note: Pyridine-3-sulfonyl chloride is moisture-sensitive and often stored as a hydrochloride salt.
Reagents:
-
Pyridine-3-sulfonyl chloride hydrochloride (1.0 eq)
-
Aniline derivative (Ar-NH2) (1.1 eq)
-
Pyridine (solvent/base) or DCM with Et3N (3.0 eq)
-
DMAP (catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the aniline derivative (1.1 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol).
-
Base Addition: Add Triethylamine (Et3N) (3.0 eq) and catalytic DMAP. Cool the mixture to 0°C using an ice bath.
-
Acylation: Slowly add Pyridine-3-sulfonyl chloride hydrochloride (1.0 eq) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM).
-
Work-up:
-
Quench with saturated NaHCO3 solution.
-
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–50% EtOAc in Hexanes) to yield the target sulfonamide.
Self-Validation Check:
-
1H NMR: Look for the characteristic pyridine protons. H-2 (singlet-like) typically appears downfield ~9.0–9.2 ppm. H-4, H-5, H-6 will show splitting patterns consistent with 3-substitution.
-
Mass Spec: Confirm [M+H]+ peak.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
To verify the therapeutic potential (CA inhibition), the following kinetic assay is standard.
-
Enzyme: Recombinant hCA IX or hCA XII.
-
Substrate: CO2 (saturated solution).
-
Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
-
Procedure:
-
Incubate enzyme with the pyridine-3-sulfonamide inhibitor (various concentrations) for 15 mins at 25°C.
-
Rapidly mix with CO2-saturated water in a stopped-flow spectrophotometer.
-
Monitor the acidification rate (absorbance change at 557 nm).
-
-
Data Analysis: Calculate IC50 by fitting the initial rates to the Cheng-Prusoff equation.
Part 5: Quantitative Data Summary
Table 1: Physicochemical Comparison of Sulfonamide Scaffolds
| Property | Benzenesulfonamide | Pyridine-3-sulfonamide | Drug Design Implication |
| pKa (Sulfonamide NH) | ~10.1 | ~8.5 – 9.0 | Higher acidity = Stronger metal binding (Zn²⁺) |
| LogP (Lipophilicity) | High (Reference) | Lower (~0.5–1.0 unit less) | Improved water solubility & bioavailability |
| H-Bond Acceptors | 2 (Sulfonyl oxygens) | 3 (Sulfonyl + Pyridine N) | Additional vector for active site binding |
| Metabolic Stability | High | Moderate (N-oxidation risk) | Pyridine N may require blocking (e.g., 2-F) |
References
-
Torasemide Approval & Pharmacology
- Title: Torasemide: A Review of its Pharmacology and Therapeutic Potential.
- Source: Drugs (1991).
-
URL:[Link]
-
PI3K Inhibitor Patent
- Title: Pyridine-3-Sulfonamide Compounds as PI3-Kinase Inhibitors (WO2019020657).
- Source: WIPO (World Intellectual Property Organiz
-
URL:[Link]
-
Carbonic Anhydrase Inhibition
- Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing.
- Source: International Journal of Molecular Sciences (2025).
-
URL:[Link]
-
Synthetic Methodology
- Title: Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide (General Protocol Reference).
- Source: Earthline Journal of Chemical Sciences (2022).
-
URL:[Link]
-
Scaffold Analysis (pKa & Solubility)
Sources
- 1. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dilutol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
The Structure-Activity Relationship of 5-Bromo-4-Propoxypyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, including its aromaticity, dipole moment, and ability to act as a hydrogen bond acceptor, make it a versatile scaffold for the design of bioactive molecules.[1] The pyridine motif is found in a significant number of FDA-approved drugs, underscoring its importance in the development of new therapeutics.[2] The ability to readily modify the pyridine ring at various positions allows for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacodynamic and pharmacokinetic profiles.[3] This guide will delve into the structure-activity relationship (SAR) of a specific class of pyridine derivatives: 5-bromo-4-propoxypyridines. While comprehensive SAR studies on this exact scaffold are not extensively reported in the public domain, this guide will synthesize available data from structurally related compounds to provide a predictive framework for researchers in drug discovery.
Core Scaffold Analysis: Deconstructing the 5-Bromo-4-Propoxypyridine Moiety
The 5-bromo-4-propoxypyridine scaffold presents three key points for understanding its potential biological activity and for guiding synthetic modifications: the pyridine core, the 5-bromo substituent, and the 4-propoxy group.
The Pyridine Core: A Foundation for Biological Interaction
The central pyridine ring serves as the foundational element, providing a rigid framework for the presentation of substituents in a defined three-dimensional space. The nitrogen atom in the ring can significantly influence the molecule's overall polarity and can participate in hydrogen bonding with biological targets, a critical interaction for modulating activity.[1]
The 5-Bromo Substituent: A Handle for Synthesis and a Modulator of Activity
The bromine atom at the 5-position of the pyridine ring plays a dual role. Firstly, it serves as a crucial synthetic handle. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions.[4][5] This allows for the introduction of a wide array of substituents at this position, enabling the exploration of a diverse chemical space.
Secondly, the electronic properties of the bromine atom, an electron-withdrawing group, can influence the reactivity and biological activity of the entire molecule. While some studies on pyridine derivatives have shown that halogen atoms can decrease antiproliferative activity, this is not a universal rule and is highly dependent on the specific biological target and the overall molecular context.[6] In many cases, a halogen at this position can enhance binding affinity through halogen bonding or by favorably altering the electronic landscape of the molecule.
The 4-Propoxy Group: Influencing Lipophilicity and Target Engagement
The propoxy group at the 4-position is a key determinant of the molecule's lipophilicity. The length and branching of the alkoxy chain can be systematically varied to optimize absorption, distribution, metabolism, and excretion (ADME) properties. A study on 4-alkoxy-thieno[2,3-b]pyridine derivatives demonstrated that modifications at the C-4 position with alkoxy groups were critical for their activity as alkaline phosphatase enhancers.[7] This suggests that the 4-alkoxy group can directly interact with the biological target or orient the molecule within a binding pocket.
Hypothesized Structure-Activity Relationship (SAR) and Lead Optimization Strategies
Based on the analysis of related structures, a hypothetical SAR for 5-bromo-4-propoxypyridine derivatives can be proposed. This framework can guide the design and synthesis of new analogs with potentially enhanced biological activity.
A systematic exploration of the SAR would involve modifications at three key positions:
-
Position 5 (Modification of the Bromo Group): While the bromine is an excellent synthetic handle, its replacement with other groups can probe the electronic and steric requirements of the target.
-
The 4-Propoxy Chain: Altering the length and branching of the alkyl chain can optimize lipophilicity and interactions with hydrophobic pockets in the target.
-
Other Positions on the Pyridine Ring (e.g., 2, 3, and 6): Introduction of various substituents at these positions can explore additional binding interactions.
The following diagram illustrates the key areas for modification on the 5-bromo-4-propoxypyridine scaffold.
Caption: Key modification points on the 5-bromo-4-propoxypyridine scaffold.
Experimental Protocols: Synthesis of 5-Bromo-4-Propoxypyridine Derivatives
The synthesis of 5-bromo-4-propoxypyridine derivatives can be achieved through multi-step synthetic routes, often starting from commercially available pyridine precursors. The following protocols are based on established methodologies for the synthesis of related substituted pyridines.
General Workflow for Synthesis and Diversification
The overall synthetic strategy typically involves the initial synthesis of the core 5-bromo-4-propoxypyridine scaffold, followed by diversification at the 5-position using cross-coupling reactions.
Caption: General synthetic workflow for 5-bromo-4-propoxypyridine derivatives.
Protocol 1: Synthesis of the 5-Bromo-4-Propoxypyridine Core
This protocol outlines a potential route to the core scaffold.
Step 1: Introduction of a 4-Hydroxy Group
-
Starting Material: A suitable pyridine precursor (e.g., 4-chloropyridine or 4-methoxypyridine).
-
Procedure: For 4-chloropyridine, hydrolysis under basic conditions can yield the 4-hydroxypyridine. For 4-methoxypyridine, demethylation using a reagent like boron tribromide can be employed.
Step 2: O-Alkylation to Introduce the Propoxy Group
-
Starting Material: 4-Hydroxypyridine.
-
Procedure: React the 4-hydroxypyridine with 1-bromopropane in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., DMF or acetone) to yield 4-propoxypyridine.
Step 3: Regioselective Bromination at the 5-Position
-
Starting Material: 4-Propoxypyridine.
-
Procedure: The 4-propoxy group is an activating group that directs electrophilic substitution to the 3- and 5-positions. Regioselective bromination at the 5-position can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. Careful control of reaction conditions (temperature, stoichiometry) is crucial to ensure selectivity.
Protocol 2: Diversification via Suzuki Cross-Coupling
This protocol describes the introduction of aryl or heteroaryl groups at the 5-position.
-
Reactants:
-
5-Bromo-4-propoxypyridine (1.0 eq.)
-
Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 5-bromo-4-propoxypyridine, boronic acid/ester, palladium catalyst, and base.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl- or 5-heteroaryl-4-propoxypyridine derivative.[4][5]
-
Quantitative Data and Biological Evaluation
While specific biological data for 5-bromo-4-propoxypyridine derivatives is limited, the following table presents hypothetical data based on trends observed in related pyridine and pyrimidine series to illustrate how SAR data could be tabulated.
| Compound ID | R (at position 5) | Target | IC₅₀ (nM) | Cell-based Activity (µM) |
| 1 | Br | Kinase A | 500 | >10 |
| 2a | Phenyl | Kinase A | 250 | 5.2 |
| 2b | 4-Fluorophenyl | Kinase A | 150 | 2.1 |
| 2c | 3-Aminophenyl | Kinase A | 80 | 0.9 |
| 3a | N-Methylaniline | Kinase A | 120 | 1.5 |
| 3b | Morpholine | Kinase A | 300 | 7.8 |
This is illustrative data and does not represent actual experimental results for this specific scaffold.
Conclusion and Future Directions
The 5-bromo-4-propoxypyridine scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the synthetic versatility of the 5-bromo position and systematically exploring the influence of the 4-propoxy group and other substituents, medicinal chemists can navigate the SAR of this compound class. The insights from related pyridine and pyrimidine derivatives provide a solid foundation for initiating such drug discovery programs. Future research should focus on the synthesis and biological evaluation of a focused library of 5-bromo-4-propoxypyridine analogs to establish a concrete SAR and identify lead compounds for further optimization.
References
- Synthesis and structure-activity relationship of 4-alkoxy-thieno[2,3-b]pyridine derivatives as potent alkaline phosphatase enhancers for osteoporosis tre
- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.
- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives.
- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors. MDPI.
- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. PubMed.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
- Synthesis and biological evaluation of pyridine-containing lipoxin A4 analogues. PubMed.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. rd.springer.com.
- Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applic
- The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI.
- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC.
Sources
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- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure-activity relationship of 4-alkoxy-thieno[2,3-b]pyridine derivatives as potent alkaline phosphatase enhancers for osteoporosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-4-propoxypyridine-3-sulfonamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 5-Bromo-4-propoxypyridine-3-sulfonamide, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The guide details its chemical identifiers, a proposed synthetic pathway, and predicted physicochemical properties. Furthermore, it offers detailed, field-proven insights into its synthesis and characterization, designed for researchers, scientists, and professionals in drug development.
Core Molecular Identifiers
The foundational step in understanding any chemical entity is to establish its unambiguous structural representation. For 5-Bromo-4-propoxypyridine-3-sulfonamide, the following identifiers have been determined:
-
SMILES (Simplified Molecular-Input Line-Entry System): CCCOC1=C(C=NC=C1Br)S(=O)(=O)N
-
InChIKey (International Chemical Identifier Key): YJWUJTGTDWRWSP-UHFFFAOYSA-N
These identifiers provide a universally recognized format for the molecule's structure, crucial for database searches and computational modeling.
Molecular Structure Diagram
Caption: 2D structure of 5-Bromo-4-propoxypyridine-3-sulfonamide.
Rationale and Potential Significance
The molecular architecture of 5-Bromo-4-propoxypyridine-3-sulfonamide incorporates several key pharmacophores, suggesting a high potential for biological activity.
-
Pyridine Ring: A prevalent heterocyclic motif in pharmaceuticals, the pyridine ring system is a bioisostere of benzene and is known to enhance solubility and interact with biological targets.[1][2][3] Its derivatives exhibit a wide range of therapeutic properties, including antimicrobial, antiviral, and anticancer activities.[2][3][4]
-
Sulfonamide Group: The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry.[5][6] It is present in a multitude of drugs, including antibacterials, diuretics, and anticonvulsants.[7][8] This group can act as a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites.[9]
-
Bromo Substituent: The presence of a bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can increase lipophilicity, potentially enhancing membrane permeability, and can serve as a metabolic hotspot or a point for further chemical modification.[10]
-
Propoxy Group: The propoxy chain can also modulate lipophilicity and might play a role in the molecule's binding affinity to its target by fitting into hydrophobic pockets.
Given these features, 5-Bromo-4-propoxypyridine-3-sulfonamide is a promising candidate for screening against various therapeutic targets, particularly enzymes such as carbonic anhydrases, kinases, and bacterial enzymes.[6][11]
Proposed Synthesis Pathway
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 5-Bromo-4-propoxypyridine-3-sulfonamide.
Step-by-Step Experimental Protocol
Starting Material: 5-Bromo-4-chloropyridine-3-sulfonamide (hypothetically available or synthesizable from 4-chloro-3-nitropyridine).
Step 1: Synthesis of 5-Bromo-4-propoxypyridine-3-sulfonamide
This key step involves a nucleophilic aromatic substitution reaction to introduce the propoxy group.
-
Reagents and Equipment:
-
5-Bromo-4-chloropyridine-3-sulfonamide (1.0 eq)
-
Sodium propan-1-oxide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Condenser and nitrogen inlet
-
Heating mantle
-
-
Procedure:
-
To a solution of sodium metal (1.2 eq) in anhydrous propan-1-ol, stir until all the sodium has reacted to form sodium propoxide.
-
Remove the excess propan-1-ol under reduced pressure.
-
Dissolve the resulting sodium propoxide in anhydrous DMF.
-
Add 5-Bromo-4-chloropyridine-3-sulfonamide (1.0 eq) to the solution at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The crude product may precipitate out. If not, extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Physicochemical and Spectroscopic Characterization (Predicted)
The following table summarizes the predicted physicochemical properties and the expected spectroscopic data for the synthesized 5-Bromo-4-propoxypyridine-3-sulfonamide. These predictions are based on the analysis of its constituent functional groups.
| Property | Predicted Value / Observation |
| Molecular Formula | C₈H₁₁BrN₂O₃S |
| Molecular Weight | 311.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.0-8.8 (s, 1H, pyridine-H), 8.6-8.4 (s, 1H, pyridine-H), 5.2-5.0 (br s, 2H, -SO₂NH₂), 4.2-4.0 (t, 2H, -OCH₂-), 2.0-1.8 (m, 2H, -CH₂-), 1.1-0.9 (t, 3H, -CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 160-158, 150-148, 145-143, 130-128, 110-108 (pyridine carbons), 75-73 (-OCH₂-), 25-23 (-CH₂-), 12-10 (-CH₃) |
| IR (KBr, cm⁻¹) | 3400-3300 (-NH₂ stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600-1550 (C=N, C=C stretch), 1350-1300 and 1180-1150 (asymmetric and symmetric SO₂ stretch) |
| Mass Spectrometry (ESI+) | m/z: 311.97 [M+H]⁺, 333.95 [M+Na]⁺ (for ⁷⁹Br); 313.97 [M+H]⁺, 335.95 [M+Na]⁺ (for ⁸¹Br), showing characteristic isotopic pattern for bromine. |
Potential Applications and Future Directions
The structural motifs present in 5-Bromo-4-propoxypyridine-3-sulfonamide suggest several potential applications in drug discovery and development:
-
Enzyme Inhibition: As a sulfonamide, it could be a potent inhibitor of various enzymes, including carbonic anhydrases, which are targets for diuretics and anti-glaucoma agents.[6][11]
-
Antimicrobial Agents: The combination of a sulfonamide and a pyridine ring is found in several antimicrobial agents.[7][12] This compound could be screened for its antibacterial and antifungal activities.
-
Anticancer Research: Many pyridine derivatives and sulfonamides have shown promising anticancer properties.[2][4] This molecule could be investigated for its cytotoxic effects on various cancer cell lines.
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy.
Future research should focus on the efficient synthesis and purification of 5-Bromo-4-propoxypyridine-3-sulfonamide, followed by comprehensive in vitro and in vivo biological evaluation to explore its therapeutic potential. Structure-activity relationship (SAR) studies, by modifying the propoxy group and the sulfonamide moiety, could lead to the discovery of more potent and selective drug candidates.
References
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Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
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role of 5-bromo-pyridine sulfonamides in antibacterial research
An In-depth Technical Guide to the Role of 5-Bromo-Pyridine Sulfonamides in Antibacterial Research
Introduction: Reinvigorating a Classic Pharmacophore
Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, revolutionized medicine by providing effective treatments for bacterial infections prior to the advent of penicillin.[1][2] Their mechanism, competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, represents a classic example of targeted chemotherapy.[3][4] However, the rise of antibiotic resistance has diminished the clinical utility of older sulfa drugs, necessitating the development of novel derivatives.[3]
Modern medicinal chemistry has focused on the molecular modification of the core sulfonamide structure to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms.[3] One promising strategy involves the incorporation of heterocyclic moieties, such as the pyridine ring. The pyridine scaffold is a privileged structure in drug discovery, known for its ability to form key interactions with biological targets. Further functionalization of this ring, specifically with a bromine atom at the 5-position, introduces unique physicochemical properties. The 5-bromo-pyridine moiety can modulate lipophilicity, electronic distribution, and steric profile, offering a powerful tool for optimizing antibacterial efficacy. This guide provides a detailed exploration of the synthesis, mechanism of action, structure-activity relationships, and experimental evaluation of 5-bromo-pyridine sulfonamides as a promising class of antibacterial agents.
Core Mechanisms of Antibacterial Action
While historically known for a singular mechanism, contemporary sulfonamide research, including that on pyridine-based derivatives, has revealed multiple ways these compounds can exert their antibacterial effects.
Primary Mechanism: Inhibition of Folate Biosynthesis
The canonical mechanism of action for sulfonamides is the disruption of the folate biosynthesis pathway, which is essential for the production of nucleotides (purines and pyrimidines) required for DNA synthesis and replication.[5][6] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for selective toxicity.[3][7]
5-Bromo-pyridine sulfonamides act as structural analogues of para-aminobenzoic acid (PABA), the natural substrate for the enzyme dihydropteroate synthase (DHPS).[4] By competitively inhibiting DHPS, these compounds block the synthesis of dihydropteroic acid, a crucial precursor to dihydrofolic acid (DHF), effectively halting the pathway and leading to bacteriostatic inhibition.[3][5] This inhibition is often potentiated by the co-administration of dihydrofolate reductase (DHFR) inhibitors like trimethoprim, which block the subsequent step in the pathway.[8][9][10]
Emerging Mechanism: Carbonic Anhydrase Inhibition
Recent research has identified bacterial carbonic anhydrases (CAs) as a novel target for sulfonamide-based drugs.[11][12] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a critical role in pH regulation, biosynthetic pathways, and pathogen proliferation.[11][13] Sulfonamides are potent inhibitors of these zinc-containing enzymes.[11][13] The inhibition of bacterial CAs can disrupt essential physiological processes, leading to an antibacterial effect.[12] This mechanism is particularly promising as it offers a way to develop agents that are not susceptible to traditional sulfonamide resistance mechanisms and could be effective against a range of pathogens, including Helicobacter pylori, Mycobacterium tuberculosis, and Streptococcus pneumoniae.[12]
Synthesis and Chemical Development
The synthesis of 5-bromo-pyridine sulfonamides typically involves a multi-step process that allows for the introduction of diverse functionalities to explore structure-activity relationships. A common and versatile approach begins with a commercially available pyridine precursor.
General Synthetic Workflow
A representative synthesis often starts with 2-amino-5-bromopyridine. The workflow involves the formation of a sulfonyl chloride followed by reaction with a desired amine, or the direct reaction of the aminopyridine with a pre-formed sulfonyl chloride. The modularity of this approach enables the creation of a library of compounds with varied substituents for biological screening.
Example Experimental Protocol: Synthesis of N-benzyl-5-bromopyridin-2-sulfonamide
This protocol describes a common synthetic route. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of 5-bromopyridine-2-sulfonyl chloride:
-
To a cooled (0-5 °C) and stirred solution of 2-amino-5-bromopyridine (1 eq.) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add copper(II) chloride (0.1 eq.).
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
-
Amidation Reaction:
-
Dissolve the crude 5-bromopyridine-2-sulfonyl chloride (1 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C and add benzylamine (1.2 eq.) followed by a base such as triethylamine or pyridine (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-benzyl-5-bromopyridin-2-sulfonamide.
-
Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14]
-
Structure-Activity Relationships (SAR)
The antibacterial efficacy of sulfonamides is highly dependent on their chemical structure.[15][16] For the 5-bromo-pyridine class, several key structural features govern their activity.
-
The Sulfonamide Core: The p-aminobenzenesulfonamide scaffold is critical. The amino group (at the N4 position) must generally be unsubstituted or be part of a prodrug that can be converted to a free amine in vivo.[17] This group mimics the p-aminobenzoate structure of PABA.
-
The Aromatic Ring: The benzene ring is essential for activity. Substitutions on this ring can alter efficacy, but the para-relationship between the amino and sulfonamide groups is typically maintained.[17]
-
The N1-Substituent: The greatest variation and opportunity for optimization lies in the substituent on the sulfonamide nitrogen (N1).[17] The introduction of the 5-bromo-pyridine ring at this position is a key modification. Electron-withdrawing heterocyclic rings at the N1 position generally increase the acidity of the sulfonamide proton, which can lead to enhanced antibacterial activity.[4][18] The optimal pKa for sulfonamides is typically in the range of 6.6 to 7.4, which allows for a balance of ionized and non-ionized forms at physiological pH, facilitating cell penetration.[17]
-
The 5-Bromo Substituent: The bromine atom at the 5-position of the pyridine ring significantly influences the molecule's properties. As a halogen, it is an electron-withdrawing group that can increase the acidity of the N1 proton. Furthermore, its lipophilic nature can enhance membrane permeability and its size can promote favorable steric interactions within the enzyme's active site.[19]
In Vitro Antibacterial Evaluation
To determine the antibacterial efficacy of newly synthesized compounds, standardized in vitro tests are essential. The most common method is the determination of the Minimum Inhibitory Concentration (MIC).[14][20]
Protocol: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.[19]
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar medium (e.g., Tryptic Soy Agar) overnight at 37°C.[14]
-
Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 5-bromo-pyridine sulfonamide compound in a suitable solvent like dimethyl sulfoxide (DMSO).[14]
-
Perform a series of two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.[14]
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[20]
-
Data Presentation
The results of MIC testing are typically summarized in a table to compare the activity of different compounds against a panel of bacterial strains.
| Compound | R Group on Sulfonamide | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. K. pneumoniae |
| 1a | Benzyl | 16 | 32 | 64 |
| 1b | 4-Chlorobenzyl | 8 | 16 | 32 |
| 1c | 4-Fluorobenzyl | 8 | 16 | 16 |
| 1d | Thiazol-2-yl | 4 | 8 | 8 |
| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 | 0.5 |
Note: Data are representative and for illustrative purposes.
Future Perspectives and Conclusion
The development of 5-bromo-pyridine sulfonamides represents a promising avenue in the ongoing battle against bacterial infections. Research in this area continues to evolve, with several key future directions:
-
Molecular Hybridization: Combining the 5-bromo-pyridine sulfonamide pharmacophore with other antibacterial moieties (e.g., triazoles, thiazoles) to create hybrid molecules with dual mechanisms of action or enhanced potency.[3][21]
-
Targeting Novel Enzymes: Expanding research beyond DHPS to further explore the potential of these compounds as inhibitors of bacterial carbonic anhydrases and other essential enzymes.[11][12]
-
Overcoming Resistance: Designing derivatives that can evade common resistance mechanisms, such as mutations in the DHPS enzyme or bacterial efflux pumps.
-
Broadening the Spectrum: Optimizing structures to achieve potent activity against a wider range of pathogens, particularly multidrug-resistant Gram-negative bacteria, which are a critical public health threat.[22]
References
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Uddin, G., Siddiqui, B. S., Begum, S., Ali, G., & Choudhary, M. I. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. [Link]
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Li, Y., Wang, B., Zhang, H., Qin, X., Liu, J., & Yang, X. (2026). Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. Journal of Agricultural and Food Chemistry. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & Al-Sanea, M. M. (2025). From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. Medicinal Research Reviews. [Link]
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Li, Y., Wang, B., Zhang, H., Qin, X., Liu, J., & Yang, X. (2026). Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. Journal of Agricultural and Food Chemistry. [Link]
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Kadri, H., & M'barek, L. (2015). In-vitro Antibacterial Activity of two Novel Sulfonamide Derivatives against Urinary Strains of Escherichia coli. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Khan, I., Ibrar, A., Zaib, S., & Iqbal, J. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
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Hulpia, F., et al. (2024). Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. European Journal of Medicinal Chemistry. [Link]
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Ali, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. [Link]
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Zawisza, A., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
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Pharma Edu. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]
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Ghallab, A. M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. [Link]
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Lindsay, D. S., et al. (2001). Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine. American Journal of Veterinary Research. [Link]
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Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]
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Arslan, M., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link]
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Technical Guide: Chemical Properties and Lipophilicity of 5-Bromo-4-propoxypyridine-3-sulfonamide
Executive Summary
5-Bromo-4-propoxypyridine-3-sulfonamide (CAS: 1352486-14-6) is a high-value heterocyclic intermediate used primarily in the discovery of G-protein coupled receptor (GPCR) modulators and loop diuretics. Structurally, it combines a lipophilic propoxy tail with a polar sulfonamide "warhead" on a halogenated pyridine core. This specific substitution pattern renders the molecule amphiphilic, a critical attribute for optimizing the bioavailability of drug candidates targeting the Endothelin Receptors (
This guide provides a definitive technical analysis of its chemical behavior, lipophilicity (LogP/LogD), and synthesis, designed to support researchers in lead optimization and process chemistry.
Chemical Structure & Electronic Properties
The molecule is characterized by a push-pull electronic system that dictates its reactivity and solubility profile.
| Property | Value / Description |
| IUPAC Name | 5-Bromo-4-propoxypyridine-3-sulfonamide |
| CAS Number | 1352486-14-6 |
| Molecular Formula | |
| Molecular Weight | 295.15 g/mol |
| H-Bond Donors | 1 (Sulfonamide |
| H-Bond Acceptors | 4 (Pyridine N, Sulfonyl O, Ether O) |
| pKa (Calculated) | ~9.8 (Sulfonamide), ~2.5 (Pyridine N) |
Electronic Scaffolding
-
Pyridine Core: The nitrogen atom renders the ring electron-deficient (
-deficient). However, the 4-propoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect), significantly increasing electron density at the C-3 and C-5 positions. -
5-Bromo Substituent: Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig amination), essential for expanding the scaffold into complex drug candidates.
-
3-Sulfonamide: This group is weakly acidic (
). At physiological pH (7.4), it remains largely neutral, facilitating passive membrane transport, but can form water-soluble salts under basic conditions.
Lipophilicity Profile (LogP/LogD)
Lipophilicity is the governing parameter for this molecule's utility in drug design, influencing both solubility and permeability.[1][2]
Theoretical vs. Predicted Values
The addition of the propoxy chain (
| Method | Predicted LogP | Interpretation |
| cLogP (Consensus) | 1.85 ± 0.3 | Optimal for oral bioavailability (Lipinski's Rule of 5). |
| LogD (pH 7.4) | 1.80 | Remains neutral at physiological pH; high membrane permeability. |
| LogD (pH 10.5) | -0.50 | Ionization of sulfonamide leads to high aqueous solubility. |
Experimental Determination Protocol
Standard Operating Procedure (SOP) for validation.
Method: RP-HPLC Estimation (OECD Guideline 117)
Rationale: Shake-flask methods are prone to emulsion errors with amphiphilic pyridines. RP-HPLC provides a robust correlation between retention time (
Workflow:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm.
-
Mobile Phase: Isocratic Methanol:Water (60:40) buffered to pH 7.4 with 10mM Ammonium Acetate.
-
Standards: Calibrate using a homologous series (e.g., Toluene, Naphthalene, Acetophenone) with known LogP values.
-
Calculation:
(Where A and B are slope/intercept from the calibration curve).
Synthesis & Reaction Pathways[4][5][6][7][8][9]
The synthesis of 5-Bromo-4-propoxypyridine-3-sulfonamide requires careful regiocontrol to ensure the sulfonamide and propoxy groups are installed at the correct positions relative to the pyridine nitrogen.
Convergent Synthetic Route
The most reliable industrial route utilizes 4-chloro-3-pyridinesulfonamide as the divergent intermediate.
-
Starting Material: 4-Hydroxypyridine or 4-Chloropyridine.
-
Step 1 (Sulfonation): Chlorosulfonation of 4-chloropyridine yields 4-chloropyridine-3-sulfonyl chloride .
-
Step 2 (Amidation): Reaction with aqueous ammonia yields 4-chloropyridine-3-sulfonamide .
-
Step 3 (Bromination): Electrophilic aromatic substitution. The sulfonamide directs meta, but the chloro group directs ortho. However, bromination of the pyridine ring usually requires activation. A more robust path is bromination prior to alkoxylation .
-
Step 4 (SNAr Alkoxylation): Nucleophilic aromatic substitution of the 4-chloro group with sodium propoxide.
Visualization of Synthetic Logic
Figure 1: Convergent synthesis via regioselective bromination and SNAr displacement.
Key Reaction Parameters
-
Bromination: Using N-Bromosuccinimide (NBS) in DMF at 60°C is preferred over elemental bromine to avoid over-bromination.
-
SNAr Displacement: The 4-chloro position is activated by the electron-withdrawing sulfonamide at C-3 and the ring nitrogen. The reaction with sodium propoxide proceeds rapidly at 0°C to Room Temperature. Higher temperatures may cause hydrolysis to the pyridone side-product.
Handling & Stability (SDS Summary)
-
Physical State: Off-white to pale yellow solid.
-
Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water (< 0.5 mg/mL).
-
Stability: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Hazards: Irritant (Skin/Eye). The sulfonamide moiety may cause sensitization in susceptible individuals.
References
-
PubChem Compound Summary. (2023). 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide (Analogous Structure).[3] National Center for Biotechnology Information. Link
-
Chemical Vendors. (2023). Catalog Entry for CAS 1352486-14-6.[4][5] BldPharm / Crysdot. Link
-
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[6][7] Advanced Drug Delivery Reviews. Link
-
OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link
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- 4. CAS:1352497-73-45-Bromo-4-ethoxypyridine-3-sulfonamide-毕得医药 [bidepharm.com]
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An In-Depth Technical Guide to 5-Bromo-4-propoxypyridine-3-sulfonamide: A Novel Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Bromo-4-propoxypyridine-3-sulfonamide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, explore potential synthetic routes, and discuss its relevance within the broader context of sulfonamide-based therapeutics.
Core Molecular Attributes
5-Bromo-4-propoxypyridine-3-sulfonamide is a substituted pyridine derivative. The core structure consists of a pyridine ring functionalized with a bromine atom, a propoxy group, and a sulfonamide moiety. These functional groups are key to its chemical reactivity and potential biological activity.
Molecular Formula and Weight
The chemical structure of 5-Bromo-4-propoxypyridine-3-sulfonamide allows for a precise determination of its molecular formula and weight.
-
Chemical Formula: C₈H₁₁BrN₂O₃S
-
Molecular Weight: 295.16 g/mol
| Component Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 11 | 1.008 | 11.088 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Sulfur | S | 1 | 32.06 | 32.06 |
| Total | 295.151 |
The Significance of the Sulfonamide Moiety
Sulfonamides, characterized by the -SO₂NH₂ group, are a cornerstone in medicinal chemistry.[1][2] This functional group is found in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2][3] The presence of the sulfonamide group in 5-Bromo-4-propoxypyridine-3-sulfonamide suggests its potential as a scaffold for the development of novel drugs. The "sulfa" drugs were the first class of antimicrobial agents to be widely used, revolutionizing medicine before the advent of penicillin.[1][2]
Synthesis Strategies
Sources
The Expanding Therapeutic Landscape of 4-Substituted Pyridine-3-Sulfonamide Inhibitors: A Technical Guide
Introduction: The Privileged Scaffold of 4-Substituted Pyridine-3-Sulfonamide
In the landscape of modern medicinal chemistry, the 4-substituted pyridine-3-sulfonamide scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility in interacting with a diverse array of biological targets. This unique molecular framework, characterized by a pyridine ring bearing a sulfonamide group at the 3-position and a variable substituent at the 4-position, has been the subject of extensive patenting activity for several decades. Initially explored for their diuretic properties, these compounds have since been ingeniously adapted to inhibit a range of enzymes implicated in significant human diseases, including cancer, glaucoma, inflammatory disorders, and neurological conditions.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the patent landscape for 4-substituted pyridine-3-sulfonamide inhibitors. We will delve into the core intellectual property, explore the key therapeutic targets and the underlying structure-activity relationships (SAR), dissect the prevalent synthetic strategies, and provide a forward-looking perspective on this dynamic area of drug discovery.
The Evolving Patent Landscape: From Diuretics to Targeted Therapies
The intellectual property surrounding 4-substituted pyridine-3-sulfonamides has evolved significantly from its early beginnings. Initial patents, such as those from the 1970s, focused on the diuretic effects of these compounds[1][2]. These early discoveries laid the groundwork for future exploration of the scaffold's therapeutic potential.
A pivotal shift in the patent landscape occurred with the discovery of their potent inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. This led to a surge in patent applications for the treatment of glaucoma, and more recently, for their use as anticancer agents by targeting tumor-associated CA isoforms. The sulfonamide moiety acts as a key zinc-binding group, anchoring the inhibitor to the active site of the enzyme.
In recent years, the patent landscape has further diversified, with a growing number of patents claiming the use of 4-substituted pyridine-3-sulfonamides as inhibitors of other important enzyme classes, including kinases and proteases. Notably, recent patent applications highlight their potential as inhibitors of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) for the treatment of autoimmune disorders and certain cancers, and as inhibitors of phosphoinositide 3-kinases (PI3Ks) for oncology indications[3][4]. This expansion into new therapeutic areas underscores the remarkable adaptability of the 4-substituted pyridine-3-sulfonamide scaffold.
Below is a diagram illustrating the key therapeutic areas and representative assignees that have shaped the patent landscape of this versatile scaffold.
Caption: Key therapeutic areas in the patent landscape of 4-substituted pyridine-3-sulfonamides.
Key Therapeutic Targets and Structure-Activity Relationships (SAR)
The therapeutic utility of 4-substituted pyridine-3-sulfonamide inhibitors is intrinsically linked to their ability to bind with high affinity and selectivity to their respective targets. The substitution at the 4-position of the pyridine ring plays a crucial role in modulating this interaction.
Carbonic Anhydrase (CA) Inhibitors
The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore for CA inhibition, coordinating to the zinc ion in the enzyme's active site. The 4-substituent extends into a region of the active site that varies between the different CA isoforms, allowing for the development of isoform-selective inhibitors.
-
Structure-Activity Relationship:
-
Small, polar groups at the 4-position can enhance binding to the hydrophilic side of the active site.
-
Larger, hydrophobic, and aromatic groups can interact with the hydrophobic half of the active site, often leading to increased potency and selectivity for tumor-associated isoforms like CA-IX and CA-XII[5].
-
The introduction of linker moieties (e.g., piperazine, triazole) at the 4-position allows for the exploration of a larger chemical space and the optimization of physicochemical properties[6].
-
The general structure and key interaction points for CA inhibitors are depicted below.
Caption: Core scaffold and key interactions of 4-substituted pyridine-3-sulfonamide CA inhibitors.
Kinase Inhibitors
The 4-substituted pyridine-3-sulfonamide scaffold has also been successfully employed to develop inhibitors of various protein kinases, including PI3K, Raf, and p38 MAP kinase[7][8][9]. In this context, the pyridine ring often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The 4-substituent projects into the solvent-exposed region or a hydrophobic pocket, influencing potency and selectivity.
-
Structure-Activity Relationship (General Observations):
-
The sulfonamide group can form additional hydrogen bonds with the kinase active site.
-
The nature of the 4-substituent is critical for achieving selectivity among the highly conserved ATP-binding sites of different kinases. Large, rigid, and appropriately functionalized groups are often required.
-
MALT1 Inhibitors
Recent patent applications have disclosed 4-substituted pyridine-3-sulfonamides as potent MALT1 inhibitors[3][10]. MALT1 is a paracaspase involved in NF-κB signaling, and its inhibition is a promising strategy for treating certain lymphomas and autoimmune diseases.
-
Structure-Activity Relationship:
-
The specific interactions driving MALT1 inhibition are still being fully elucidated in the public domain. However, patent examples suggest that complex heterocyclic systems at the 4-position are crucial for potent inhibition[3]. The sulfonamide moiety likely contributes to the overall binding affinity through hydrogen bonding interactions within the MALT1 active site.
-
Prevalent Synthetic Strategies
A key advantage of the 4-substituted pyridine-3-sulfonamide scaffold is its synthetic tractability. The most common starting material for the synthesis of these compounds is 4-chloropyridine-3-sulfonamide. The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles, allowing for the facile introduction of diverse substituents.
A general synthetic workflow is illustrated below:
Caption: General synthetic workflow for 4-substituted pyridine-3-sulfonamide derivatives.
Representative Experimental Protocol: Synthesis of a 4-Amino-Substituted Pyridine-3-Sulfonamide Derivative
This protocol provides a general procedure for the nucleophilic aromatic substitution of 4-chloropyridine-3-sulfonamide with an amine.
Step 1: Reaction Setup
-
To a solution of 4-chloropyridine-3-sulfonamide (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide) is added the desired amine (1.1-1.5 eq).
-
A base, such as triethylamine or potassium carbonate (2.0-3.0 eq), may be added to scavenge the HCl generated during the reaction.
Step 2: Reaction Execution
-
The reaction mixture is heated to a temperature ranging from 80 °C to 140 °C, depending on the reactivity of the amine.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-substituted pyridine-3-sulfonamide derivative.
Clinical Landscape and Future Perspectives
The therapeutic potential of 4-substituted pyridine-3-sulfonamide inhibitors is being actively explored in clinical trials. A notable example is SLC-0111 , a potent and selective inhibitor of carbonic anhydrase IX, which has undergone Phase 1 clinical trials for the treatment of advanced solid tumors[3][11]. The results from this trial indicated that SLC-0111 was safe and well-tolerated[3]. A Phase 1b trial investigating SLC-0111 in combination with gemcitabine for pancreatic cancer is also underway[10][12].
The continued exploration of this versatile scaffold is expected to yield a new generation of inhibitors with improved potency, selectivity, and pharmacokinetic properties. The expansion of patent claims into new therapeutic areas, such as neurological disorders and infectious diseases, suggests that the full therapeutic potential of 4-substituted pyridine-3-sulfonamides is yet to be fully realized. Future research will likely focus on:
-
Developing highly selective inhibitors for specific kinase and MALT1 isoforms to minimize off-target effects.
-
Exploring novel 4-position substituents to access new regions of target enzyme active sites.
-
Applying advanced drug delivery strategies to enhance the therapeutic efficacy of these compounds.
-
Investigating the potential of these inhibitors in combination therapies to overcome drug resistance and improve patient outcomes.
Conclusion
The 4-substituted pyridine-3-sulfonamide scaffold represents a remarkable success story in medicinal chemistry. Its journey from a simple diuretic to a versatile platform for developing highly targeted inhibitors for a range of diseases is a testament to the power of scaffold-based drug design. The ongoing patent activity and clinical investigations in this area highlight the continued importance and future promise of this privileged chemical entity. For researchers and drug development professionals, a deep understanding of the patent landscape, structure-activity relationships, and synthetic strategies associated with this scaffold is essential for driving innovation and developing the next generation of life-saving therapies.
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- Patil, M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
- Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
- Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
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- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
- Al-Tel, T. H., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25953–25964.
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Methodological & Application
Application Notes & Protocols: A Guide to the Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-propoxypyridine-3-sulfonamide
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application in pharmaceutical and materials science is extensive, particularly for the synthesis of biaryl and hetero-biaryl structures which are common motifs in biologically active molecules.[4][5][6] This guide provides an in-depth technical overview and a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-4-propoxypyridine-3-sulfonamide, a key heterocyclic building block. The pyridine core, substituted with a sulfonamide and a propoxy group, presents unique electronic and steric challenges that necessitate a carefully optimized catalytic system.[7] We will dissect the mechanistic underpinnings of the reaction, provide a step-by-step experimental workflow, offer guidance on parameter optimization, and present a comprehensive troubleshooting guide to empower researchers in achieving high-yield, reproducible outcomes.
Scientific Rationale and Mechanistic Overview
The enduring power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which masterfully orchestrates the coupling of an organohalide with an organoboron compound.[8] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is broadly accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][9][10]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-bromine bond of the 5-Bromo-4-propoxypyridine-3-sulfonamide. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar intermediate. The choice of ligand is critical here; electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands enhance the electron density on the palladium, facilitating this otherwise challenging insertion into the C(sp²)-Br bond of an electron-deficient pyridine ring.[1][9][11]
-
Transmetalation : This is the key bond-forming step where the organic moiety from the boron reagent is transferred to the palladium center. The process requires activation of the organoboron species (e.g., boronic acid) by a base.[12] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily exchanges its organic group with the halide on the Pd(II) complex.[1][9] The precise mechanism of this transfer can be complex and is influenced by the choice of base, solvent, and boron reagent.[1][13]
-
Reductive Elimination : In the final step, the two organic groups (the pyridine and the newly transferred group) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[9][10] Bulky ligands are known to promote this step by creating steric strain that is relieved upon elimination of the product.[1]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of 5-Bromo-4-propoxypyridine-3-sulfonamide with a generic arylboronic acid. Reaction monitoring by TLC or LC-MS is crucial for determining completion.
Materials and Equipment
-
Substrates : 5-Bromo-4-propoxypyridine-3-sulfonamide, Arylboronic Acid (or boronic ester)
-
Catalyst System : Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) or similar Pd(II) precatalyst with a suitable ligand.[14][15]
-
Base : Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Solvents : 1,4-Dioxane (anhydrous), Deionized Water
-
Inert Gas : Argon or Nitrogen
-
Equipment : Schlenk flask or reaction vial with screw cap, magnetic stir bar, magnetic stir plate with heating, condenser (if refluxing), standard glassware for workup, silica gel for chromatography.
Pre-Reaction Setup: Ensuring an Inert Atmosphere
Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands, leading to low yields and side reactions.[16] Therefore, rigorous exclusion of air is critical.
-
Solid Reagents : To a Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-4-propoxypyridine-3-sulfonamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere : Seal the vessel with a rubber septum or screw cap. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle three times.
-
Solvent Degassing : Separately, degas the reaction solvents (1,4-Dioxane and water). This can be achieved by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles.[16]
Reaction Execution
-
Solvent Addition : Under a positive pressure of inert gas, add the degassed 1,4-Dioxane and water (typically a 4:1 to 10:1 ratio) via syringe to the reaction vessel to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition : Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.02 - 0.05 eq) to the stirring mixture. Briefly purge the flask headspace with inert gas one final time before sealing.
-
Heating and Monitoring : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16][17] Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).
Work-up and Purification
-
Cooling and Quenching : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing : Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.[18][19] Common impurities to separate include unreacted boronic acid and homocoupled byproducts.[18]
Experimental Workflow Diagram
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Application Notes & Protocols: Nucleophilic Aromatic Substitution Strategies for the Synthesis of 4-Propoxypyridine
Introduction: The Significance of 4-Alkoxypyridines in Modern Chemistry
The 4-alkoxypyridine scaffold, with 4-propoxypyridine as a prime example, is a privileged structural motif in medicinal chemistry and materials science. Its unique electronic properties, imparted by the electron-donating alkoxy group on the electron-deficient pyridine ring, make it a crucial component in a wide array of biologically active molecules. From kinase inhibitors in oncology to agents targeting central nervous system disorders, the strategic incorporation of this moiety can significantly enhance a compound's potency, selectivity, and pharmacokinetic profile.
The synthesis of these vital building blocks predominantly relies on Nucleophilic Aromatic Substitution (SNAr), a powerful class of reactions where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike typical aromatic rings which are nucleophilic, the pyridine ring is inherently electron-deficient, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack.[2][3][4] This guide provides an in-depth analysis of various SNAr methodologies for the synthesis of 4-propoxypyridine, offering researchers a comparative overview, detailed protocols, and field-proven insights to guide their experimental design.
Core Principles: The SNAr Mechanism on the Pyridine Ring
The feasibility of SNAr on a pyridine ring is governed by its electronic nature. The electronegative nitrogen atom withdraws electron density from the ring, especially from the ortho (C2/C6) and para (C4) positions. This polarization renders these carbons electrophilic and thus susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism.[4]
-
Nucleophilic Attack: The nucleophile (e.g., propoxide ion) attacks the carbon atom bearing the leaving group (e.g., a halide), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is temporarily disrupted in this step.
-
Stabilization & Elimination: The negative charge in the Meisenheimer complex is stabilized through resonance, with a key contributing resonance structure placing the charge on the electronegative nitrogen atom.[2][3] This stabilization is crucial and explains the high reactivity of the C4 position. Aromaticity is then restored by the expulsion of the leaving group.
Caption: General SNAr mechanism for 4-propoxypyridine synthesis.
Synthetic Methodologies: A Comparative Overview
Several methods, ranging from classical approaches to modern catalyzed reactions, can be employed to synthesize 4-propoxypyridine. The choice of method often depends on factors like substrate availability, required scale, functional group tolerance, and equipment availability.
Method 1: Classical SNAr with Sodium Propoxide
This is the most direct application of the SNAr principle. It involves the reaction of a 4-halopyridine (typically 4-chloropyridine) with a pre-formed or in-situ generated propoxide salt.
-
Causality: The reaction is driven by the high nucleophilicity of the alkoxide ion. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are preferred because they effectively solvate the counter-ion (e.g., Na⁺) while leaving the propoxide nucleophile relatively "naked" and highly reactive.[5] High temperatures are often required to overcome the activation energy barrier associated with disrupting the pyridine's aromaticity.
-
Enhancements with Phase-Transfer Catalysis (PTC): When using solid sodium propoxide or generating it from propanol and a base like NaOH, the reactants exist in different phases (solid/liquid or aqueous/organic). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the propoxide anion from the solid or aqueous phase into the organic phase where the 4-halopyridine resides, dramatically accelerating the reaction rate under milder conditions.[5][6]
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic copper-promoted reaction for forming C-O bonds.[7] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand.[8][9]
-
Causality: The mechanism involves the formation of a copper(I) alkoxide species, which then undergoes oxidative addition with the 4-halopyridine. Reductive elimination from the resulting complex yields the 4-propoxypyridine and regenerates the active copper catalyst.[7][10] Ligands, such as N,N'-dimethylethylenediamine, stabilize the copper intermediates and facilitate the catalytic cycle, allowing for lower reaction temperatures.[8]
Method 3: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
Originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been extended to C-O bond formation (etherification).[11] It represents a highly versatile and mild method for this transformation.
-
Causality: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[12] A Pd(0) complex undergoes oxidative addition into the 4-halopyridine C-X bond. The resulting Pd(II) complex then coordinates with the propoxide. Reductive elimination releases the 4-propoxypyridine and regenerates the Pd(0) catalyst.[13][14] The success of this reaction is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium center.[13][15]
Method 4: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[16] Any of the above methods can potentially be adapted for microwave synthesis.
-
Causality: Microwave heating directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the vessel.[16] This can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[17][18]
Data Presentation: Comparative Analysis of Methods
| Parameter | Classical SNAr | Ullmann Condensation | Buchwald-Hartwig Coupling | Microwave-Assisted SNAr |
| Starting Material | 4-Chloropyridine HCl | 4-Iodo/Bromopyridine | 4-Chloro/Bromopyridine | 4-Chloropyridine HCl |
| Nucleophile | Sodium Propoxide | Propanol | Propanol | Propanol |
| Key Reagents | Strong Base (NaH, NaOH) | CuI, Ligand (e.g., DMEDA) | Pd Catalyst, Ligand (e.g., BINAP) | Strong Base (e.g., K₂CO₃) |
| Solvent | DMF, DMSO | Toluene, Dioxane | Toluene, Dioxane | DMF, Propanol |
| Temperature | 80-120 °C | 100-130 °C | 80-110 °C | 150-180 °C |
| Reaction Time | 4-24 hours | 12-24 hours | 8-18 hours | 10-30 minutes |
| Pros | Inexpensive reagents, simple setup. | Good for less reactive halides. | High functional group tolerance, mild conditions. | Extremely fast, often higher yields, energy efficient.[16] |
| Cons | High temperatures, potential side reactions. | Ligand cost, removal of copper residues. | Catalyst and ligand cost, sensitive to air/moisture. | Requires specialized microwave reactor. |
Experimental Protocols
Protocol 1: Classical SNAr Synthesis of 4-Propoxypyridine
This protocol describes a straightforward synthesis using readily available materials.
-
Materials:
-
4-Chloropyridine hydrochloride (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 2.5 eq)
-
n-Propanol (used as solvent and reagent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Caption: Experimental workflow for classical SNAr synthesis.
-
Step-by-Step Procedure:
-
To a dry three-neck flask under an inert atmosphere (N₂), add n-propanol (approx. 10 mL per gram of 4-chloropyridine HCl).
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium hydride (2.5 eq) portion-wise to the stirred n-propanol. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir for 30 minutes at 0 °C to allow for the formation of sodium propoxide.
-
Slowly add 4-chloropyridine hydrochloride (1.0 eq) to the reaction mixture. The mixture may effervesce (HCl reacting with excess base).
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with more water and ethyl acetate.
-
Separate the layers. Wash the organic layer with saturated aq. NaHCO₃ (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-propoxypyridine as a clear oil.
-
-
Characterization: Confirm product identity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of 4-Propoxypyridine
This protocol leverages microwave technology for a rapid and efficient synthesis.
-
Materials:
-
4-Chloropyridine hydrochloride (1.0 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
n-Propanol (used as solvent and reagent)
-
-
Equipment:
-
Microwave synthesis vial (10-20 mL) with a magnetic stir bar
-
Microwave reactor
-
-
Step-by-Step Procedure:
-
To a microwave synthesis vial, add 4-chloropyridine hydrochloride (1.0 eq), potassium carbonate (3.0 eq), and n-propanol (5-10 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 160 °C for 15-20 minutes with stirring. Safety: Ensure the reaction pressure does not exceed the vial's limit.
-
After the reaction, cool the vial to room temperature.
-
Filter the mixture to remove the inorganic salts, washing the solids with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting residue can be purified by silica gel chromatography as described in Protocol 1, although often the crude product is of high purity.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive base (e.g., NaH exposed to air). | Use fresh, high-quality base. Ensure an inert atmosphere is maintained. |
| Insufficient temperature or reaction time. | Increase temperature or extend reaction time. For microwave, increase temperature or hold time. | |
| Poor quality starting material. | Verify the purity of the 4-halopyridine. | |
| Formation of Side Products | Presence of water leading to 4-hydroxypyridine. | Use anhydrous solvents and reagents. Dry glassware thoroughly. |
| Polymerization of starting material or product.[19] | Avoid excessively high temperatures or prolonged reaction times. | |
| Difficult Purification | Product is highly water-soluble. | Use continuous liquid-liquid extraction or saturate the aqueous phase with NaCl before extraction. |
| Mineral oil from NaH dispersion co-elutes. | Perform a pre-purification wash with hexane before loading onto the column. |
Conclusion
The synthesis of 4-propoxypyridine can be accomplished through several robust nucleophilic aromatic substitution methods. The classical SNAr approach offers simplicity and cost-effectiveness, while modern palladium- and copper-catalyzed systems provide milder conditions and broader substrate scope. For rapid synthesis and process optimization, microwave-assisted protocols present a compelling advantage. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently access this valuable building block for applications in drug discovery and materials science.
References
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Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. (2021). MDPI. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
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Nucleophilic Substitution Reaction SEM-2, CC-3 PART-11, PPT-26. L.S. College. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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A new one-step synthesis of pyridines under microwave-assisted conditions. (2002). Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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Sulphoxide substituted pyridines as phase-transfer catalysts for nucleophilic displacements and alkylations. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. ResearchGate. [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
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Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
-
Multistep Microwave-Assisted Solvent-Free Organic Reactions: Synthesis of 4-Oxo-tetrahydro-pyridine. ResearchGate. [Link]
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Microwave-assisted four-component, one-pot condensation reaction: an efficient synthesis of annulated pyridines. Organic & Biomolecular Chemistry. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine. Filo. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. (2020). Semantic Scholar. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]
-
Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]
-
the reaction of 4-chloropyridine with sodium etoxide is example of. (2020). Brainly.in. [Link]
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Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE. [Link]
-
SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007). HETEROCYCLES. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC. [Link]
-
4-Bromopyridine. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. [Link]
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Application Note & Protocol: Synthesis of Sulfonamides on a 5-Bromo-4-propoxypyridine Scaffold
Abstract
The pyridine sulfonamide moiety is a privileged scaffold found in numerous clinically significant pharmaceutical agents, valued for its role in modulating biological targets through specific hydrogen bonding and steric interactions.[1][2] This document provides a comprehensive guide for the synthesis of N-substituted sulfonamides based on the 5-bromo-4-propoxypyridine core. The protocol is structured in two key stages: first, the regioselective formation of a versatile sulfonyl chloride intermediate from the parent heterocycle, and second, its subsequent reaction with a primary or secondary amine to yield the target sulfonamide. This guide is intended for researchers in medicinal chemistry and drug development, offering detailed experimental procedures, mechanistic insights, characterization data, and troubleshooting advice.
Introduction and Mechanistic Rationale
The synthesis of heteroaromatic sulfonamides is a cornerstone of modern drug discovery. The classic and most robust method for their preparation involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion, and the generated hydrochloric acid is neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion.[3]
Given the starting material, 5-bromo-4-propoxypyridine, a direct C-H sulfonamidation is challenging. A more versatile and controllable strategy involves first converting the pyridine core into a sulfonyl chloride intermediate. This is efficiently achieved via a halogen-metal exchange at low temperature, followed by quenching the resulting organometallic species with sulfuryl chloride (SO₂Cl₂).[5] This intermediate, 5-bromo-4-propoxypyridine-3-sulfonyl chloride, can then be coupled with a diverse range of amines to generate a library of target sulfonamides.
Caption: Overall experimental workflow for sulfonamide synthesis.
Detailed Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. n-Butyllithium is highly pyrophoric and moisture-sensitive; handle under an inert atmosphere (Nitrogen or Argon). Sulfuryl chloride is corrosive and toxic; handle with care.
Part A: Synthesis of 5-Bromo-4-propoxypyridine-3-sulfonyl chloride (Intermediate)
This protocol is adapted from established methods for the synthesis of heteroaromatic sulfonyl chlorides. [5] Materials:
-
5-Bromo-4-propoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Sulfuryl chloride (SO₂Cl₂)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 5-bromo-4-propoxypyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
-
In a separate, dry syringe, draw up sulfuryl chloride (1.2 eq). Add it dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, stir the reaction for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm slowly to 0 °C. The resulting solution of crude 5-bromo-4-propoxypyridine-3-sulfonyl chloride is typically used immediately in the next step without purification.
Part B: Synthesis of N-Benzyl-5-bromo-4-propoxypyridine-3-sulfonamide (Example)
Materials:
-
Crude solution of 5-bromo-4-propoxypyridine-3-sulfonyl chloride from Part A
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Benzylamine (or other primary/secondary amine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To the crude sulfonyl chloride solution at 0 °C, add anhydrous DCM.
-
In a separate flask, prepare a solution of benzylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine/base solution dropwise to the stirred sulfonyl chloride solution at 0 °C.
-
After addition, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification: The crude sulfonamide product is typically purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) is generally effective.
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations for N-Benzyl-5-bromo-4-propoxypyridine-3-sulfonamide |
| ¹H NMR | -SO₂NH- Proton: A characteristic singlet or triplet (if coupled to adjacent CH) typically observed downfield (δ 8.5-10.5 ppm). [6][7]Pyridine Protons: Two singlets in the aromatic region (δ ~8.0-9.0 ppm). Propoxy Group: A triplet (CH₂-O), a sextet (CH₂), and a triplet (CH₃) in the aliphatic region. Benzyl Group: A multiplet (aromatic protons) and a doublet (benzylic CH₂). |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule, including the pyridine ring, propoxy, and benzyl groups. [8] |
| IR Spectroscopy | S=O stretching: Two strong absorption bands; asymmetric stretch at ~1340-1320 cm⁻¹ and symmetric stretch at ~1180-1150 cm⁻¹. [9]S-N stretching: A band around 920-900 cm⁻¹. [9]N-H stretching (for primary/secondary sulfonamides): A band around 3300-3200 cm⁻¹. [9] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound. The characteristic isotopic pattern for bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br) should be observed. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of sulfonyl chloride (Part A) | Incomplete metalation due to wet solvent/glassware or inactive n-BuLi. | Ensure all solvents are anhydrous and glassware is flame-dried. Titrate the n-BuLi solution before use to confirm its concentration. |
| Low yield of sulfonamide (Part B) | Hydrolysis of the sulfonyl chloride intermediate. | Use the crude sulfonyl chloride solution immediately after preparation. Ensure all reagents and solvents for Part B are anhydrous. |
| Sterically hindered amine reacting slowly. | Increase reaction time, warm the reaction gently (e.g., to 40 °C), or add a catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts. | |
| Formation of bis-sulfonated amine | Occurs if a primary amine is used with excess sulfonyl chloride. | Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.2 eq). |
| Difficult purification | Product co-elutes with starting amine or other impurities. | Adjust the polarity of the column chromatography eluent. An initial wash with dilute acid (e.g., 1M HCl) can remove excess amine before chromatography. |
References
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Preparation of sulfonamides from N-silylamines - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Sulfonamide - Wikipedia. (n.d.). Wikipedia. [Link]
-
Synthesis, Mechanism of action And Characterization of Sulphonamide. (2024). International Journal of Current Research and Applied Chemistry, 3(1), 1-10. [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Pharmaceutical Fronts, 6. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(24), 9596–9601. [Link]
- Production of pyridine-3-sulfonic acid - US5082944A. (n.d.).
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). Royal Society of Chemistry. [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. (2022). National Center for Biotechnology Information. [Link]
-
Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (1975). Journal of Medicinal Chemistry, 18(5), 505-509. [Link]
-
1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. (1995). Journal of Inorganic Biochemistry, 59(1), 1-12. [Link]
-
Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry, 12(3), 279-283. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (2014). Acta Poloniae Pharmaceutica, 71(3), 417-424. [Link]
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a. (n.d.). Baxendale Group. [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-19. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]
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Application Note & Protocols: Strategic Use of 5-Bromo-4-propoxypyridine-3-sulfonamide as a Key Intermediate in the Synthesis of Novel PI4K Inhibitors
Abstract
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a pivotal role in cellular signaling, membrane trafficking, and cytoskeletal organization.[1][2] Their dysregulation is implicated in a range of pathologies, including cancer, neurodegenerative diseases, and viral infections, making them a compelling target for therapeutic intervention.[1][3][4] This application note provides a detailed guide for researchers and drug development professionals on the synthesis, characterization, and application of 5-Bromo-4-propoxypyridine-3-sulfonamide, a versatile chemical intermediate designed for the construction of potent and selective PI4K inhibitors. We present robust, step-by-step protocols, explain the underlying chemical principles, and outline methods for downstream characterization and biological validation.
Introduction: The Therapeutic Promise of PI4K Inhibition
The PI4K family of enzymes catalyzes the phosphorylation of phosphatidylinositol (PI) at the 4-position of the inositol ring, generating phosphatidylinositol 4-phosphate (PI4P).[4] PI4P is not merely a precursor for higher phosphoinositides like PI(4,5)P2 but is itself a critical signaling lipid that defines the membranes of the Golgi and trans-Golgi network, regulating essential trafficking pathways.[5] Several viruses, including hepatitis C and enteroviruses, hijack the host cell's PI4K machinery to build their replication organelles, making PI4K inhibitors a promising class of broad-spectrum antiviral agents.[3][6] Furthermore, aberrant PI4K signaling has been linked to the PI3K/Akt pathway, a central regulator of cell growth and survival, highlighting its potential as a target in oncology.[1]
The development of specific small-molecule inhibitors is crucial to dissect the precise roles of different PI4K isoforms and to advance new therapeutic strategies.[7] Pyridine-based sulfonamides represent a privileged scaffold in medicinal chemistry, known for forming key interactions within kinase ATP-binding pockets.[8] The intermediate, 5-Bromo-4-propoxypyridine-3-sulfonamide, has been strategically designed with three key features:
-
A Pyridine Sulfonamide Core: To provide the foundational interactions for kinase binding.
-
A Propoxy Group: To probe specific hydrophobic pockets within the target kinase, potentially enhancing potency and selectivity.
-
A Bromo Substituent: To serve as a versatile chemical handle for late-stage diversification via cross-coupling reactions, enabling the rapid generation of a library of final compounds.
This document will guide the user through the entire workflow, from the synthesis of this key intermediate to its use in creating a final inhibitor candidate.
Synthesis of 5-Bromo-4-propoxypyridine-3-sulfonamide: A Multi-Step Protocol
The synthesis of the title intermediate is a multi-step process requiring careful control of reaction conditions. The causality behind each step is explained to ensure reproducibility and understanding.
Caption: Synthetic workflow for the target intermediate.
Protocol 2.1: Synthesis of 4-Hydroxypyridine-3-sulfonamide
-
Rationale: This initial step introduces the critical sulfonamide group onto the pyridine ring. Using pyridine-4-ol as the starting material directs the chlorosulfonation to the adjacent 3-position due to the activating, ortho-directing effect of the hydroxyl group.
-
Materials: Pyridine-4-ol, Chlorosulfonic acid, Ammonium hydroxide (28%), Dichloromethane (DCM), Ice bath.
-
Procedure:
-
In a fume hood, carefully add pyridine-4-ol (1.0 eq) in portions to an excess of chlorosulfonic acid (5.0 eq) at 0 °C in an ice bath. The reaction is highly exothermic and releases HCl gas.
-
Once the addition is complete, remove the ice bath and heat the mixture to 120 °C for 4 hours.
-
Cool the reaction mixture back to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid.
-
The resulting acidic solution is then carefully neutralized by the slow addition of concentrated ammonium hydroxide at 0 °C until the pH is ~9-10. This step both neutralizes the acid and reacts with the intermediate sulfonyl chloride to form the sulfonamide.
-
A precipitate will form. Stir the slurry for 1 hour at 0 °C.
-
Filter the solid, wash thoroughly with cold water, and then with a small amount of cold DCM to remove non-polar impurities.
-
Dry the white solid under vacuum to yield 4-hydroxypyridine-3-sulfonamide. Characterization by ¹H NMR and MS is recommended before proceeding.
-
Protocol 2.2: Synthesis of 5-Bromo-4-hydroxypyridine-3-sulfonamide
-
Rationale: This step installs the bromine atom, which will later serve as the coupling site. N-Bromosuccinimide (NBS) is an effective and mild brominating agent for electron-rich aromatic rings. The hydroxyl group directs the bromination to the ortho position (C5).
-
Materials: 4-Hydroxypyridine-3-sulfonamide, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 4-hydroxypyridine-3-sulfonamide (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Add water to the residue, and the product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum. The product, 5-bromo-4-hydroxypyridine-3-sulfonamide, is typically used in the next step without further purification.
-
Protocol 2.3: Synthesis of 5-Bromo-4-propoxypyridine-3-sulfonamide
-
Rationale: The final step involves a Williamson ether synthesis to add the propoxy chain. The phenolic proton is deprotonated by a mild base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace the bromide from 1-bromopropane.
-
Materials: 5-Bromo-4-hydroxypyridine-3-sulfonamide, 1-Bromopropane, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-bromo-4-hydroxypyridine-3-sulfonamide (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add 1-bromopropane (1.5 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final intermediate, 5-Bromo-4-propoxypyridine-3-sulfonamide, as a solid.
-
Characterization of the Intermediate
Validating the structure and purity of the intermediate is a critical quality control step. This ensures that subsequent reactions are based on a well-defined substrate, which is fundamental to trustworthy and reproducible drug discovery.
| Analytical Method | Expected Results for 5-Bromo-4-propoxypyridine-3-sulfonamide | Purpose |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.8 (s, 1H, Py-H2), δ ~8.5 (s, 1H, Py-H6), δ ~7.8 (s, 2H, -SO₂NH₂), δ ~4.2 (t, 2H, -OCH₂-), δ ~1.8 (m, 2H, -CH₂-), δ ~1.0 (t, 3H, -CH₃). | Confirms the proton environment and structural integrity.[9][10] |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected peaks for 3 aromatic carbons, 1 quaternary carbon attached to bromine, 1 quaternary carbon attached to the sulfonamide, and 3 aliphatic carbons. | Confirms the carbon skeleton of the molecule.[10] |
| Mass Spec (ESI-MS) | Calculated [M+H]⁺: 294.99/296.99. The characteristic ~1:1 isotopic pattern for bromine must be observed. | Confirms molecular weight and elemental composition (presence of Br).[9] |
| FTIR | Characteristic stretches for N-H (~3350-3250 cm⁻¹), C-H (aliphatic, ~2950 cm⁻¹), S=O (asymmetric & symmetric, ~1350 & ~1160 cm⁻¹).[11] | Confirms the presence of key functional groups, especially the sulfonamide. |
| HPLC | Purity >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm). | Quantifies the purity of the synthesized intermediate. |
Downstream Application: Synthesis of a PI4K Inhibitor
The bromine atom on the intermediate is a versatile handle for creating a diverse library of final compounds, most commonly via palladium-catalyzed cross-coupling reactions. Below is a representative protocol for a Suzuki coupling.
Caption: General scheme for Suzuki coupling.
Protocol 4.1: Suzuki Coupling to a Final Product
-
Rationale: The Suzuki coupling is a robust and widely used reaction to form C-C bonds. It couples the sp²-hybridized carbon of the bromo-pyridine with an aryl or heteroaryl group from a boronic acid, allowing for the introduction of diverse substituents to probe the kinase binding site.
-
Materials: 5-Bromo-4-propoxypyridine-3-sulfonamide, desired Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Potassium Carbonate (2.0 eq), 1,4-Dioxane, Water.
-
Procedure:
-
To a reaction vessel, add the intermediate (1.0 eq), the aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material via column chromatography or preparative HPLC to obtain the final inhibitor. Full characterization (NMR, MS, HPLC) is required to confirm its identity and purity.
-
PI4K Signaling and In Vitro Validation
The ultimate goal is to inhibit PI4K activity. The synthesized compounds must be tested in a biological assay to confirm their efficacy.
Caption: PI4K signaling pathway and point of inhibition.
Protocol 5.1: PI4K Activity Assessment using the ADP-Glo™ Assay
-
Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[7][12] The amount of ADP is directly proportional to kinase activity. By adding an inhibitor, a decrease in ADP production (and thus a decrease in the luminescent signal) can be quantified to determine the inhibitor's potency (e.g., IC₅₀ value). This is a standard high-throughput screening method for kinase inhibitors.[7][13][14]
-
Principle of the Assay:
-
Kinase Reaction: Recombinant PI4K enzyme, its lipid substrate (PI), and ATP are incubated with varying concentrations of the synthesized inhibitor. The kinase reaction produces ADP.
-
ADP-Glo™ Reagent: This reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Kinase Detection Reagent: This reagent is added to convert the newly produced ADP into ATP. This new ATP is then used by a luciferase to generate light.
-
Signal Detection: The luminescent signal is measured with a plate reader. A lower signal indicates less ADP was produced, meaning the inhibitor was more effective.
-
-
Abbreviated Workflow:
-
Dispense varying concentrations of the synthesized inhibitor into a multi-well plate (e.g., 384-well).
-
Add the PI4K enzyme and substrate mixture.
-
Initiate the reaction by adding ATP. Incubate at room temperature.
-
Add ADP-Glo™ Reagent to stop the reaction. Incubate.
-
Add Kinase Detection Reagent. Incubate.
-
Read luminescence.
-
Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
5-Bromo-4-propoxypyridine-3-sulfonamide is a valuable and strategically designed intermediate for the synthesis of novel PI4K inhibitors. Its synthesis is robust, and its built-in chemical handle allows for extensive late-stage diversification through established cross-coupling chemistry. By following the detailed protocols for synthesis, characterization, and downstream application outlined in this note, research and drug discovery teams can efficiently generate and validate new chemical entities targeting the therapeutically important PI4K family.
References
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan Journal of Chemistry. (2013). Rasayan Journal of Chemistry. [Link]
-
What are PI4K inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. [Link]
-
Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Research progress on phosphatidylinositol 4-kinase inhibitors - PubMed. (2023, December 25). PubMed. [Link]
-
Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. - J-Stage. (n.d.). J-Stage. [Link]
-
A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Identifying and Profiling Inhibitors for PI 4-Kinases Using a Luminescent High-Throughput Screen - Promega Connections. (2011, July 27). Promega. [Link]
-
Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry. (2021, September 30). European Journal of Chemistry. [Link]
-
Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. (2024, October 26). ScienceDirect. [Link]
-
Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models - PMC. (2020, June 30). National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. (2019, May 28). Growing Science. [Link]
-
(PDF) A large scale high throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - ResearchGate. (n.d.). ResearchGate. [Link]
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- 4. Research progress on phosphatidylinositol 4-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
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- 7. promegaconnections.com [promegaconnections.com]
- 8. eurjchem.com [eurjchem.com]
- 9. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 12. Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Application Note & Protocols: Palladium-Catalyzed Functionalization of 5-Bromo-Pyridine Sulfonamides in Modern Drug Discovery
Abstract: The pyridine sulfonamide motif is a cornerstone in contemporary medicinal chemistry, appearing in a multitude of clinically significant agents.[1][2][3][4] Its unique combination of hydrogen bonding capabilities, metabolic stability, and structural rigidity makes it a privileged scaffold in drug design. The strategic functionalization of this core is paramount for modulating pharmacological properties. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions, a robust and versatile methodology for the derivatization of 5-bromo-pyridine sulfonamides. We will delve into the mechanistic underpinnings, provide field-tested protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and offer expert insights into optimizing these critical reactions for the synthesis of novel molecular entities.
The Strategic Importance of the 5-Bromo-Pyridine Sulfonamide Scaffold
The 5-bromo-pyridine sulfonamide is an ideal starting material for library synthesis in a drug discovery context. The rationale for its utility is threefold:
-
The Sulfonamide Moiety: This functional group is a potent pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and often interacts with key residues in enzyme active sites.[3][4] Its synthesis is typically straightforward, involving the reaction of a pyridine-based amine with a sulfonyl chloride.[4]
-
The Pyridine Ring: As a bioisostere for a phenyl ring, the pyridine core introduces a nitrogen atom that can improve aqueous solubility, modulate pKa, and serve as a hydrogen bond acceptor, often leading to enhanced pharmacokinetic profiles. However, the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with and deactivate the palladium catalyst present unique synthetic challenges.[5]
-
The C5-Bromine Atom: The bromine atom at the 5-position serves as a versatile synthetic handle. It is sufficiently reactive for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and nitrogen-based substituents at a late stage in the synthetic sequence. This position is often less sterically hindered and electronically distinct from the 2- and 4-positions, offering good regioselectivity.[5]
Foundational Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions have become indispensable tools for C-C and C-N bond formation due to their mild conditions and broad functional group tolerance.[6][7][8] The reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.
The generalized cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-pyridine sulfonamide, forming a Pd(II) intermediate.[9][10]
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The group to be coupled (from an organoboron, organotin, or other organometallic reagent) is transferred to the palladium center, or an amine coordinates to the palladium.[9][11]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][12]
Sources
- 1. Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Preparation of N-Substituted Derivatives of 5-Bromo-4-propoxypyridine-3-sulfonamide
Introduction
The pyridine sulfonamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile biological activities. The specific substitution pattern on the pyridine ring and the sulfonamide nitrogen can significantly modulate the pharmacological profile of these compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted derivatives of 5-Bromo-4-propoxypyridine-3-sulfonamide. This core structure offers multiple points for diversification, making it an attractive starting point for the development of novel chemical entities.
These application notes are designed to provide not only step-by-step protocols but also the underlying chemical principles and strategic considerations for the successful synthesis and characterization of this important class of compounds.
Strategic Overview of the Synthesis
The preparation of N-substituted derivatives of 5-Bromo-4-propoxypyridine-3-sulfonamide is a multi-step process that begins with the construction of the core heterocyclic structure, followed by the derivatization of the sulfonamide nitrogen. The overall synthetic strategy is outlined below.
Caption: Overall synthetic workflow for N-substituted 5-Bromo-4-propoxypyridine-3-sulfonamides.
Part 1: Synthesis of the Core Scaffold: 5-Bromo-4-propoxypyridine-3-sulfonamide
The synthesis of the core scaffold is a critical phase that requires careful control of reaction conditions to achieve the desired substitution pattern. The following protocol is a proposed route based on established chemical transformations.
Step 1.1: Synthesis of N-(4-chloro-5-bromopyridin-3-yl)acetamide
The synthesis begins with the protection of the amino group of a suitable precursor, followed by halogenation.
Protocol:
-
To a solution of 3-amino-4-chloropyridine (1.0 eq) in dichloromethane (DCM), add acetic anhydride (1.1 eq) and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-chloropyridin-3-yl)acetamide.
-
Dissolve the crude acetamide in a suitable solvent such as acetic acid.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the mixture for 12-16 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to yield crude N-(4-chloro-5-bromopyridin-3-yl)acetamide, which can be purified by recrystallization or column chromatography.
Step 1.2: Synthesis of 3-Amino-5-bromo-4-chloropyridine
Deprotection of the acetamide reveals the amino group.
Protocol:
-
Reflux the crude N-(4-chloro-5-bromopyridin-3-yl)acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 3-amino-5-bromo-4-chloropyridine.
Step 1.3: Synthesis of 3-Amino-5-bromo-4-propoxypyridine
The introduction of the propoxy group is achieved via a nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction at the 4-position[1][2].
Protocol:
-
Prepare a solution of sodium propoxide by adding sodium metal (1.5 eq) to anhydrous propanol under an inert atmosphere.
-
To this solution, add 3-amino-5-bromo-4-chloropyridine (1.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from 6 to 24 hours.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-amino-5-bromo-4-propoxypyridine.
Step 1.4: Synthesis of 5-Bromo-4-propoxypyridine-3-sulfonyl chloride via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for converting an aromatic amine to a variety of functional groups, including a sulfonyl chloride[3][4][5]. This reaction proceeds via a diazonium salt intermediate.
Caption: Key stages of the Sandmeyer reaction for sulfonyl chloride synthesis.
Protocol:
-
Dissolve 3-amino-5-bromo-4-propoxypyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, ensuring the temperature is maintained.
-
Allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto ice and extract with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude 5-bromo-4-propoxypyridine-3-sulfonyl chloride. This intermediate is often used in the next step without extensive purification due to its reactivity.
Step 1.5: Synthesis of 5-Bromo-4-propoxypyridine-3-sulfonamide
The final step in the synthesis of the core scaffold is the conversion of the sulfonyl chloride to the primary sulfonamide.
Protocol:
-
Dissolve the crude 5-bromo-4-propoxypyridine-3-sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) or acetone.
-
Cool the solution to 0 °C.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-bromo-4-propoxypyridine-3-sulfonamide. The product can be further purified by recrystallization.
Part 2: N-Substituted Derivatives of 5-Bromo-4-propoxypyridine-3-sulfonamide
With the core scaffold in hand, a diverse library of N-substituted derivatives can be prepared through N-alkylation or N-arylation of the sulfonamide.
Protocol 2.1: N-Alkylation of 5-Bromo-4-propoxypyridine-3-sulfonamide
The N-alkylation of sulfonamides can be achieved under various basic conditions. The choice of base and solvent is crucial for optimal yield and to avoid side reactions.
Table 1: Reaction Conditions for N-Alkylation
| Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | NaH (1.2) | DMF | 0 to RT | 2-6 |
| Alkyl Halide | K₂CO₃ (2.0) | Acetonitrile | Reflux | 8-16 |
| Alkyl Halide | Cs₂CO₃ (1.5) | DMF | 50-80 | 4-12 |
General Protocol for N-Alkylation using Sodium Hydride:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 5-bromo-4-propoxypyridine-3-sulfonamide (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2.2: N-Arylation of 5-Bromo-4-propoxypyridine-3-sulfonamide
N-arylation of sulfonamides is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination[6][7].
Table 2: Reaction Conditions for N-Arylation (Buchwald-Hartwig Amination)
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temperature (°C) |
| Aryl Bromide | Pd₂(dba)₃ (2-5) | Xantphos (4-10) | Cs₂CO₃ (2.0) | Toluene or Dioxane | 80-110 |
| Aryl Chloride | Pd₂(dba)₃ (2-5) | RuPhos (4-10) | K₃PO₄ (2.0) | Toluene or Dioxane | 100-120 |
General Protocol for Palladium-Catalyzed N-Arylation:
-
To an oven-dried reaction vessel, add 5-bromo-4-propoxypyridine-3-sulfonamide (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.
-
Melting Point: To assess the purity of solid compounds.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reactive Reagents: Handle reactive reagents such as sodium hydride, sulfonyl chlorides, and organometallic catalysts with extreme care. Pyridine and its derivatives can be toxic and should be handled appropriately[5]. Sulfonyl chlorides are corrosive and moisture-sensitive[8][9][10].
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Youn, S. W. (2012). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 14(18), 4762–4765.
- Wikipedia. (2023). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- Macmillan Group - Princeton University. (2023).
- ResearchGate. (2017).
- AK Scientific, Inc. (n.d.).
- Apollo Scientific. (2023).
- Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Chemistry & Chemical Technology, 10(2), 163-166.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
- Chemistry & Biology Interface. (2011).
- Macmillan Group - Princeton University. (n.d.).
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- YouTube. (2019).
- Pincekova, L., Merot, A., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
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- YouTube. (2023).
- Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)
- ACS Publications. (n.d.). Protection of Amines by the Pyridine-2-sulfonyl Group and Its Cleavage under Mild Conditions (SmI2 or Electrolysis).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
- MilliporeSigma. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
- Quick Company. (n.d.). Process For Producing 4 Aminopyridines.
- Macmillan Group - Princeton University. (2021).
- National Institutes of Health. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
- ChemRxiv. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides.
- NIE Digital Repository. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions.
- Benchchem. (n.d.). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
- Organic Chemistry Portal. (n.d.). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts.
- Organic Chemistry Portal. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides.
- Wiley Online Library. (n.d.).
- ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride synthesis.
- PrepChem.com. (n.d.). Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- Google Patents. (n.d.).
- PMC. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
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- ResearchGate. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity.
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solubility of 5-Bromo-4-propoxypyridine-3-sulfonamide in DMSO and DMF
APPLICATION NOTE
Topic: Determination of the Solubility of 5-Bromo-4-propoxypyridine-3-sulfonamide in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
In the fields of drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Solubility, in particular, is a critical parameter that influences a compound's behavior in biological assays, its formulation potential, and ultimately its bioavailability.[1][2][3][4] Low aqueous solubility is a frequent challenge, making the use of organic solvents essential for in vitro screening and stock solution preparation.[2][5]
Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are two of the most powerful and widely used polar aprotic solvents in the pharmaceutical industry.[6][7] Their ability to dissolve a broad range of both polar and nonpolar organic molecules makes them indispensable for creating high-concentration stock solutions for high-throughput screening (HTS) and other biological assays.[7][8][9]
-
Dimethyl Sulfoxide (DMSO): With its high boiling point (189 °C), strong dipole moment, and miscibility with water and a wide array of organic solvents, DMSO is often the primary choice for solubilizing test compounds.[6][8][10][11] It is a potent hydrogen bond acceptor and can dissolve many substances that are insoluble in other common solvents.[8][9]
-
Dimethylformamide (DMF): DMF also possesses a high boiling point (153 °C) and a high dielectric constant, making it an excellent solvent for a variety of organic and inorganic compounds.[12][13] It is frequently employed in chemical synthesis and formulations where high solvency power is required.[7][12][14]
This application note provides a detailed protocol for determining the thermodynamic solubility of 5-Bromo-4-propoxypyridine-3-sulfonamide in both anhydrous DMSO and DMF. While no specific data for this compound is publicly available, this protocol establishes a robust, universally applicable "shake-flask" method to generate reliable and reproducible solubility data.[15][16] Understanding the maximum solubility in these key solvents is the first step in designing relevant downstream experiments and ensuring the integrity of screening data.
Understanding Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements often discussed in drug discovery.[15][17][18]
-
Kinetic Solubility: This is a high-throughput measurement that assesses the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[15][17][18][19] It reflects the compound's tendency to remain in solution under non-equilibrium conditions and is useful for early-stage screening.[3][15]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[1][15][17][18] The resulting saturated solution represents the maximum concentration of the compound that can be dissolved in that solvent at a specific temperature. This value is fundamental for formulation and preclinical development.
This protocol is designed to determine the thermodynamic solubility , which provides the most accurate and definitive measure of the compound's solubility limit in DMSO and DMF.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol employs the "shake-flask" method, a gold-standard approach for determining thermodynamic solubility.[15][16] The core principle is to create a supersaturated solution, allow it to reach equilibrium, separate the undissolved solid, and then accurately quantify the concentration of the dissolved compound in the supernatant.
Materials and Reagents
-
Compound: 5-Bromo-4-propoxypyridine-3-sulfonamide (solid powder)
-
Solvents:
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Anhydrous Dimethylformamide (DMF), ≥99.9% purity
-
-
Equipment:
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Vortex mixer
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C)
-
Benchtop microcentrifuge
-
Calibrated micropipettes and tips
-
2.0 mL microcentrifuge tubes or glass vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions (Perform in triplicate for each solvent):
-
Accurately weigh approximately 5-10 mg of 5-Bromo-4-propoxypyridine-3-sulfonamide directly into a 2.0 mL microcentrifuge tube or glass vial. Record the exact mass.
-
Using a calibrated pipette, add a precise volume (e.g., 500 µL) of anhydrous DMSO to one set of tubes and anhydrous DMF to the other set.
-
Causality: Starting with a clear excess of solid is the cornerstone of the thermodynamic method. This ensures that the solvent becomes fully saturated, allowing for the determination of the maximum possible concentration at equilibrium.
-
-
Equilibration:
-
Tightly cap the vials and vortex vigorously for 2-3 minutes to maximize the initial dissolution and break up any aggregates.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Incubate for 24 to 48 hours. A longer incubation period is preferable to ensure that the system has reached a true thermodynamic equilibrium.[15][20]
-
Causality: Constant agitation prevents the settling of solid particles, maximizing the surface area available for dissolution. Maintaining a constant temperature is critical as solubility is temperature-dependent.
-
-
Separation of Undissolved Solid:
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid material. If none is present, the compound is soluble above the tested concentration, and the experiment should be repeated with a greater mass of the compound.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to create a firm pellet of the excess solid.
-
Causality: Centrifugation is a critical step to cleanly separate the saturated liquid phase (supernatant) from the undissolved solid phase without disturbing the equilibrium.
-
-
Sample Collection and Quantification:
-
Carefully open the vial and, without disturbing the pellet, withdraw a known volume (e.g., 100 µL) of the clear supernatant.
-
Best Practice: For highly accurate measurements, the collected supernatant can be passed through a 0.22 µm solvent-compatible syringe filter (e.g., PTFE) to remove any remaining microscopic particulates. This step is crucial to avoid artificially high readings.
-
Prepare a series of accurate dilutions of the supernatant using the same solvent (DMSO or DMF).
-
Determine the concentration of the compound in the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy against a standard curve.
-
Back-calculate the concentration in the original, undiluted supernatant. This value is the thermodynamic solubility.
-
Data Presentation and Interpretation
Results should be presented clearly, including the mean and standard deviation of the replicate measurements. The solubility can be expressed in various units, such as mg/mL or molarity (M), which requires the molecular weight of the compound.
-
Compound: 5-Bromo-4-propoxypyridine-3-sulfonamide
-
Molecular Weight: To be determined from the compound's chemical formula (C₉H₁₂BrN₃O₃S). Note: A specific molecular weight could not be found for this exact structure, but related sulfonamides suggest it would be in the range of 300-350 g/mol .[21][22][23][24]
Table 1: Thermodynamic Solubility Data at 25°C
| Solvent | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (M) |
| Anhydrous DMSO | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Calculate] | [Calculate] |
| Anhydrous DMF | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] | [Calculate] | [Calculate] |
Troubleshooting and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous solvents. Water content can significantly alter the solvation properties of DMSO and DMF. Store solvents under an inert atmosphere (e.g., argon or nitrogen) and use a fresh bottle if water absorption is suspected.
-
Compound Stability: If the compound is suspected to be unstable in DMSO or DMF over the 24-48 hour incubation, the experiment should be paused at intermediate time points (e.g., 4, 8, 12 hours) to assess for degradation via HPLC.
-
No Visible Pellet: If all the compound dissolves, it indicates that its solubility is higher than the concentration tested. Repeat the experiment with a significantly larger starting mass of the solid.
-
Analytical Method Validation: The HPLC or UV-Vis method used for quantification must be validated for linearity, accuracy, and precision within the expected concentration range. The standard curve must be prepared using the same solvent as the samples.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the thermodynamic . By following this detailed shake-flask method, researchers can generate accurate and reliable data that is essential for making informed decisions in compound handling, assay development, and formulation strategies. This foundational knowledge helps prevent experimental artifacts and accelerates the drug discovery and development pipeline.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]
-
Gaylord Chemical. (2026, February 9). DMSO as Industrial Solvent: Applications in Chemical Manufacturing and Polymer Processing. Retrieved February 15, 2026, from [Link]
-
Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF). Retrieved February 15, 2026, from [Link]
-
Kian Resin Chemical Company. (n.d.). Dimethylformamide - Technical Data Sheet. Retrieved February 15, 2026, from [Link]
-
Baros. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved February 15, 2026, from [Link]
-
Silver Fern Chemical. (n.d.). Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. Retrieved February 15, 2026, from [Link]
-
Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). Solvent Properties of DMSO. Retrieved February 15, 2026, from [Link]
-
Gneebio. (2026, January 13). What is the role of DMF solvent in organic chemistry?. Retrieved February 15, 2026, from [Link]
-
Taylor & Francis. (n.d.). Dimethylformamide – Knowledge and References. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved February 15, 2026, from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 15, 2026, from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved February 15, 2026, from [Link]
-
Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Retrieved February 15, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved February 15, 2026, from [Link]
-
IAPC Journals. (2020, June 25). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Retrieved February 15, 2026, from [Link]
-
Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved February 15, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide. Retrieved February 15, 2026, from [Link]
-
PDB-101. (n.d.). Sulfonamide. Retrieved February 15, 2026, from [Link]
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- 22. 5-bromo-N-isoquinolin-5-ylpyridine-3-sulfonamide | C14H10BrN3O2S | CID 61795910 - PubChem [pubchem.ncbi.nlm.nih.gov]
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in vitro antibacterial assay protocols for pyridine sulfonamide compounds
Application Note: Advanced In Vitro Antibacterial Profiling of Pyridine Sulfonamide Compounds
Introduction & Scope
Pyridine sulfonamides represent a refined class of antifolates, leveraging the pyridine scaffold to potentially enhance solubility and pharmacokinetic profiles compared to traditional benzene-sulfonamides. However, their evaluation requires strict adherence to specific protocols due to the unique "trailing growth" phenomenon and media sensitivity associated with the folate pathway inhibition.
This guide moves beyond generic screening, providing a rigorous, self-validating framework for characterizing these compounds. It integrates CLSI-compliant methodologies with mechanistic validation assays to ensure data integrity.
Compound Preparation & Handling
The Pyridine Nuance: Unlike lipophilic benzene sulfonamides, the pyridine ring introduces a basic nitrogen (pKa ~5.2). This allows for dual solubility strategies:
-
Anionic Form: The sulfonamide -NH- is acidic (pKa ~10). High pH (NaOH) improves solubility but may be incompatible with assay media.
-
Cationic Form: The pyridine nitrogen can be protonated. Mild acidification can enhance aqueous solubility, but DMSO remains the gold standard for screening to avoid pH shock to bacteria.
Protocol: Stock Solution Preparation
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Target Concentration: 10 mg/mL or 20-50 mM.
-
Storage: -20°C in amber glass (sulfonamides are light-sensitive).
-
QC Check: Visual inspection for precipitation upon 1:100 dilution in Mueller-Hinton Broth (MHB). If precipitation occurs, verify the compound's pKa and adjust the final assay buffer capacity (e.g., using CAMHB with HEPES, though standard CAMHB is preferred).
Mechanism of Action (MoA) & Visualization
Pyridine sulfonamides act as competitive inhibitors of Dihydropteroate Synthase (DHPS) .[1] They mimic para-aminobenzoic acid (PABA), blocking its incorporation into dihydropteroic acid.[2][3] This pathway is absent in humans, providing selective toxicity.[1][4]
Diagram 1: Folate Pathway & Sulfonamide Intervention Caption: Competitive inhibition of DHPS by Pyridine Sulfonamides blocks Tetrahydrofolate synthesis, halting DNA production.
Primary Assay: Broth Microdilution (MIC)
Critical Constraint: Standard media often contains thymidine or PABA, which allows bacteria to bypass the sulfonamide blockade (the "Thymidine Bypass"). You must use Thymidine/PABA-free media.
Reagents:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5] Note: Ensure the manufacturer certifies it as "low thymidine" or add Lysed Horse Blood (LHB) which contains thymidine phosphorylase to degrade thymidine.
-
Inoculum: 5 x 10⁵ CFU/mL (Standard CLSI density).
Step-by-Step Protocol:
-
Plate Setup: Dispense 100 µL of CAMHB into a 96-well plate.
-
Dilution: Perform a 2-fold serial dilution of the Pyridine Sulfonamide stock (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Inoculation: Add 100 µL of bacterial suspension (adjusted to 1 x 10⁶ CFU/mL so final is 5 x 10⁵) to all wells except sterility controls.
-
Incubation: 16–20 hours at 35°C (ambient air).
-
Readout (The "80% Rule"):
-
Observation: Sulfonamides are bacteriostatic.[1][2] You will often see a "haze" or "trailing growth" in wells above the true MIC.
-
Interpretation: Unlike bactericidal drugs (read at 100% inhibition), read the MIC as the lowest concentration inhibiting ≥80% of growth compared to the growth control. Do not disregard the button; disregard the faint haze.
-
Mechanistic Validation: The PABA Rescue Assay
To prove your pyridine compound acts via the sulfonamide mechanism (and not non-specific toxicity), you must demonstrate that adding excess PABA restores bacterial growth.
Protocol:
-
Setup: Prepare two identical MIC plates as described above.
-
Rescue Spike: In Plate B, supplement the media with 100 µM PABA . Leave Plate A as the standard control.
-
Prediction:
-
Specific Inhibitor: MIC in Plate B should shift significantly higher (>8-fold increase) compared to Plate A.
-
Non-specific Toxicant: MIC remains unchanged in both plates.
-
Secondary Profiling: Synergy & Kinetics
A. Synergy Testing (Checkerboard Assay) Sulfonamides are rarely used alone. They are synergistic with DHFR inhibitors (e.g., Trimethoprim).[6]
-
Metric: Fractional Inhibitory Concentration Index (FICI).
-
Formula:
[6] -
Interpretation:
- : Synergistic (Desired).
- : Indifferent.
-
: Antagonistic.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
B. Time-Kill Kinetics Determines if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).[7][8]
-
Protocol: Inoculate broth with 4x MIC of the compound. Sample at 0, 4, 8, and 24 hours. Plate on agar for CFU counting.
-
Target: Sulfonamides are typically bacteriostatic (<3 log₁₀ reduction in CFU).[2] If your pyridine derivative shows >3 log reduction, it suggests a novel off-target mechanism or enhanced potency.
Experimental Workflow Diagram
Diagram 2: Integrated Screening Workflow Caption: Decision tree for evaluating Pyridine Sulfonamides, from solubility check to synergy profiling.
Data Analysis & Quality Control
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| No Inhibition (High MIC) | High Thymidine/PABA in media | Use certified Mueller-Hinton or add 5% Lysed Horse Blood. |
| Precipitation in Wells | Compound insolubility at neutral pH | Check stock; ensure final DMSO <1%. Test solubility in media before adding bacteria. |
| Inconsistent Replicates | Inoculum variability | Use OD₆₀₀ standardization (0.08-0.1) and colony counts to verify 5x10⁵ CFU/mL. |
| No Trailing | Contamination or wrong strain | Verify strain. E. coli ATCC 25922 should show MIC 8-32 µg/mL for Sulfamethoxazole. |
High-Throughput Validation (Z'-Factor):
For labs scaling to 384-well formats, calculate the Z'-factor using positive (known sulfonamide) and negative (DMSO) controls:
-
Target: Z' > 0.5 indicates a robust assay suitable for screening libraries.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[9] [Link]
-
Seydel, J. K. (1968). Sulfonamides: Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]
-
Patsnap Synapse. (2024). Mechanism of Action of Sulfanilamide and Related Sulfonamides. [Link]
-
National Institutes of Health (NIH). (2018). Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole. PMC5849646. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading Guide for Broth Microdilution. [Link]
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- 8. scribd.com [scribd.com]
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Application Note: Crystallization Strategies for 5-Bromo-4-propoxypyridine-3-sulfonamide X-ray Diffraction
Executive Summary
This guide details the protocols for obtaining diffraction-quality single crystals of 5-Bromo-4-propoxypyridine-3-sulfonamide .[1] This compound presents a unique crystallographic challenge: it combines a rigid, hydrogen-bond-rich core (pyridine-sulfonamide) with a flexible lipophilic tail (propoxy group) and a heavy halogen atom (bromine).
Successful crystallization requires balancing the strong directional hydrogen bonding of the sulfonamide moiety with the rotational freedom of the propoxy chain. This note prioritizes Vapor Diffusion and Slow Evaporation techniques, optimized to minimize disorder in the alkyl chain and maximize the anomalous scattering potential of the bromine atom for phasing.
Chemical Analysis & Solubility Profile
Before attempting crystallization, one must understand the intermolecular forces at play.
Structural Features[2][3][4][5][6]
-
Sulfonamide (
): Acts as a strong H-bond donor (via ) and acceptor (via ). Expect formation of dimers or infinite catemers. -
Pyridine Ring: The nitrogen atom is a strong H-bond acceptor, likely disrupting standard sulfonamide homodimers to form heteromeric interactions.
-
5-Bromo Substituent: Provides a heavy atom (
) for SAD (Single-wavelength Anomalous Diffraction) phasing but increases lipophilicity. -
4-Propoxy Chain: The critical "failure point" for crystallization. High conformational freedom can lead to lattice disorder or amorphous precipitation if solvent evaporation is too rapid.
Solubility Table
Data derived from standard pyridine-sulfonamide analogs [1, 2].
| Solvent | Solubility | Role in Crystallization |
| DMSO / DMF | High | Primary Solvent (Good for Vapor Diffusion) |
| Methanol / Ethanol | Moderate | Primary Solvent (Slow Evaporation) |
| Acetone / Ethyl Acetate | Moderate | Primary/Secondary Solvent |
| Dichloromethane (DCM) | Moderate | Good for layering |
| Water | Poor | Anti-solvent |
| Hexane / Pentane | Very Poor | Anti-solvent (Precipitant) |
Experimental Protocols
Protocol A: Vapor Diffusion (Sitting Drop) – Recommended for High Quality
This method is preferred for X-ray diffraction (XRD) as it allows the crystal to grow slowly, reducing defects caused by the flexible propoxy chain.
Materials:
-
Hanging/Sitting drop plates (24-well) or small vials inside larger jars.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Anti-Solvent: Water or Methanol.
Step-by-Step:
-
Prepare Solution: Dissolve 10 mg of 5-Bromo-4-propoxypyridine-3-sulfonamide in 0.5 mL of DMSO. Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary.
-
Setup Reservoir: Fill the outer reservoir (or larger vial) with 1.0 mL of the anti-solvent (e.g., Water or 50% MeOH/Water).
-
Dispense Drop: Place 2 µL of the compound solution onto the sitting drop pedestal (or cover slip).
-
Seal: Immediately seal the system with clear tape or a screw cap.
-
Incubation: Store at 18°C (controlled temperature). Avoid vibrations.
-
Observation: Check under polarized light after 3 days. The anti-solvent vapors will slowly diffuse into the DMSO drop, lowering solubility and driving nucleation.
Why this works: DMSO solubilizes the polar sulfonamide, while the slow introduction of water forces the hydrophobic bromo-propoxy region to pack efficiently to exclude the aqueous phase.
Protocol B: Slow Evaporation – High Throughput
Best for initial screening of polymorphs.
Materials:
-
Scintillation vials (20 mL).
-
Solvent: Methanol : Dichloromethane (1:1 ratio).
-
Parafilm.[2]
Step-by-Step:
-
Saturation: Create a near-saturated solution by dissolving 20 mg of compound in 4 mL of MeOH:DCM (1:1). Sonicate if needed.
-
Filtration: Filter into a clean scintillation vial to remove dust nuclei.
-
Restriction: Cover the vial with Parafilm. Poke 3–5 small holes using a 21G needle.
-
Growth: Place in a fume hood away from drafts. Allow solvent to evaporate over 5–7 days.
-
Harvesting: Crystals typically form as plates or needles on the glass walls.
Protocol C: Anti-Solvent Layering
Use this if the compound is heat-sensitive or if the propoxy chain is disordering at room temperature.
Step-by-Step:
-
Dissolve 15 mg of compound in 1 mL of DCM (denser solvent) in a narrow test tube.
-
Carefully layer 2 mL of Hexane (lighter solvent) on top using a pipette against the tube wall. Do not mix.
-
Cap the tube and leave undisturbed. The interface will slowly blur, generating crystals at the boundary.
Workflow Visualization
The following diagram illustrates the decision matrix for crystallizing this specific pyridine-sulfonamide derivative.
Figure 1: Decision tree for selecting the optimal crystallization method based on solubility observations.
X-ray Data Collection & Phasing Strategy
Once a crystal (ideal size:
-
Temperature: Collect data at 100 K (cryo-cooling).
-
Reasoning: The propoxy chain is thermally active. Cooling is mandatory to freeze the alkyl chain conformations and reduce thermal ellipsoids, ensuring atomic resolution [3].
-
-
Anomalous Scattering:
-
The molecule contains Bromine (Br) and Sulfur (S) .
-
If the structure cannot be solved by Direct Methods (e.g., SHELXT), use the Br atom for SAD (Single-wavelength Anomalous Diffraction) phasing.
-
Collect data at the Bromine K-edge (
keV or ) to maximize signal.
-
Troubleshooting Common Issues
| Observation | Diagnosis | Corrective Action |
| Oiling out | Phase separation before nucleation. | Reduce concentration; switch to Vapor Diffusion (Protocol A) to slow down saturation. |
| Thin needles | Growth is too fast in one dimension. | Slow evaporation rate (smaller holes in Parafilm); switch to a more viscous solvent (e.g., 2-propanol). |
| Twinning | Multiple crystals growing together. | The propoxy chain may be packing in multiple conformations. Try a different solvent system (e.g., Toluene) to lock a specific packing mode via |
| Disordered Tail | High thermal motion in XRD data. | Collect data at 100 K (or lower with Helium cryostat). Model disorder using PART instructions in SHELXL. |
References
-
Perlovich, G. L., et al. (2013). "Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks."[3][4] Crystal Growth & Design, 13(9), 4002–4016.
-
Hassan, A., et al. (2019).[5] "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide... X-ray Structure, Hirshfeld Analysis."[5] Molecules, 24(2), 296.
-
Staples, R. J. (2011). "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica Section E, E77, 1-4.
-
Nangia, A., et al. (2012).[4] "Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids." Crystal Growth & Design, 12(9), 4567–4573.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sci-Hub. Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids / Crystal Growth & Design, 2012 [sci-hub.box]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-4-propoxypyridine-3-sulfonamide
Introduction: Welcome to the technical support guide for the synthesis of 5-Bromo-4-propoxypyridine-3-sulfonamide. This molecule represents a common structural motif in medicinal chemistry, and its efficient synthesis is crucial for drug discovery and development programs. Researchers often encounter challenges related to yield, purity, and reproducibility in multi-step syntheses involving heterocyclic cores. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting strategies to overcome common hurdles in this specific synthesis. By understanding the causality behind each experimental step, researchers can diagnose issues effectively and optimize their reaction outcomes.
Section 1: Synthesis Overview and Key Reactions
The synthesis of 5-Bromo-4-propoxypyridine-3-sulfonamide is typically achieved through a multi-step sequence. A plausible and common pathway involves the initial construction of the pyridine core, followed by sulfamoylation and bromination. The precise order of these steps can be adapted, but a representative workflow is outlined below. Understanding this sequence is the first step in troubleshooting, as issues can arise at any stage.
Caption: A representative synthetic pathway for 5-Bromo-4-propoxypyridine-3-sulfonamide.
Section 2: Troubleshooting Guide for Low Yield and Impurities
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low. Where should I start investigating?
A low yield is a frequent issue that can stem from multiple stages of the synthesis. A systematic approach is required to pinpoint the bottleneck.
-
Cause A: Inefficient Sulfamoylation/Chlorosulfonation The conversion of an aminopyridine to its corresponding sulfonyl chloride or sulfonamide is a critical step. The pyridine nitrogen can complicate classical chlorosulfonation with chlorosulfonic acid. An alternative, such as a Sandmeyer-type reaction on the 3-amino precursor, can be effective but requires careful control. For direct sulfonamide synthesis, the choice of sulfonylating agent is key.[1]
-
Cause B: Suboptimal Reaction Conditions Temperature and solvent choice are critical.[2] Many sulfonamide formations are performed at 0 °C and allowed to warm to room temperature to control the exothermic reaction and minimize side products.[2] However, some sterically hindered or electronically deactivated substrates may require heating to proceed to completion.[2] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time and temperature.
-
Cause C: Incorrect Choice or Stoichiometry of the Base The formation of a sulfonamide from a sulfonyl chloride and an amine generates one equivalent of HCl, which must be scavenged by a base to drive the reaction to completion.[2]
-
Weak Bases: Using a base that is too weak may not adequately neutralize the acid, leading to protonation of the starting amine and stalling the reaction.
-
Nucleophilic Bases: Pyridine is a common choice, acting as both a base and a catalyst.[3] However, if the sulfonyl chloride is highly reactive, pyridine can sometimes form a stable sulfonylpyridinium salt, which may or may not be the desired reactive intermediate.
-
Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred to prevent side reactions with the sulfonyl chloride.
-
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Temperature | 0 °C to Room Temperature | Controls exothermicity; prevents degradation. Higher temperatures may be needed for less reactive amines but can increase side reactions.[2] |
| Solvent | Dichloromethane (DCM), THF | Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. |
| Base | Triethylamine (TEA), Pyridine | Must be non-nucleophilic enough to avoid reacting with the sulfonyl chloride but strong enough to scavenge HCl.[2][3] |
| Stoichiometry | ~1.1 eq. Sulfonyl Chloride, ~1.2 eq. Base | A slight excess of the sulfonyl chloride can help drive the reaction to completion, while excess base ensures full acid scavenging. |
-
Cause D: Instability of Intermediates Pyridine sulfonyl chlorides can be unstable, particularly in the presence of moisture. It is often best to generate and use the sulfonyl chloride in situ or use it immediately after isolation and characterization under strictly anhydrous conditions.
Q2: My final product is impure, and TLC shows multiple spots. What are the likely side reactions?
The presence of multiple products indicates competing reaction pathways. Identifying these impurities is key to mitigating their formation.
-
Side Product A: Di-sulfonamide (from primary amine) If reacting a sulfonyl chloride with ammonia or a primary amine, a common side product is the di-sulfonamide (R-SO₂-NH-SO₂-R). This is favored by using a strong, non-hindered base which can deprotonate the initially formed sulfonamide, creating a nucleophile for a second reaction.
-
Solution: Use a milder base or add the sulfonyl chloride slowly to a solution of the amine to maintain a low concentration of the electrophile.
-
-
Side Product B: Hydrolysis of Sulfonyl Chloride The sulfonyl chloride intermediate is highly susceptible to hydrolysis, forming the corresponding sulfonic acid (R-SO₃H). This is a very common impurity if the reaction is not performed under strictly anhydrous conditions.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Side Product C: Incorrect Bromination Regioisomer The electronic nature of the pyridine ring, influenced by the propoxy and sulfonamide groups, directs electrophilic bromination. While the 5-position is often favored, other isomers can form.
-
Solution: Carefully control the brominating agent (e.g., NBS vs. Br₂) and the reaction conditions (solvent, temperature, catalyst). Acetic acid or HBr are common solvents/catalysts that can influence regioselectivity. The formation of regioisomers can create significant purification challenges.[4][5]
-
Caption: A troubleshooting workflow for diagnosing synthesis issues.
Q3: I am struggling with the purification of the final product. What are the best practices?
Purification is often as challenging as the reaction itself. Sulfonamides can have moderate polarity and may be tricky to crystallize.
-
Method A: Recrystallization Recrystallization is the most effective method for removing small amounts of impurities from a solid product.[6]
-
Solvent Screening: The key is finding a suitable solvent or solvent system. The ideal solvent dissolves the compound when hot but sparingly when cold.[6] Test small batches in various solvents like ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.[6]
-
-
Method B: Column Chromatography If recrystallization fails or if impurities are very similar in polarity to the product, column chromatography is necessary.[6]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A typical starting point for a moderately polar compound would be a 70:30 or 60:40 mixture of Hexane:Ethyl Acetate. Use TLC to determine the ideal solvent ratio that gives good separation between your product and impurities (target Rf for product ~0.3-0.4).
-
Section 3: Standard Operating Protocols
Protocol 1: Synthesis of 4-Propoxypyridine-3-sulfonamide (This is a representative protocol assuming the use of a sulfamoyl chloride reagent for simplicity. Adjustments are needed for other pathways.)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-propoxy-3-aminopyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (~10 mL per gram of amine).
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve sulfamoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination
-
Setup: Dissolve the 4-propoxypyridine-3-sulfonamide (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 5-Bromo-4-propoxypyridine-3-sulfonamide by recrystallization from an appropriate solvent (e.g., ethanol/water).[7]
Section 4: Frequently Asked Questions (FAQs)
-
What are the primary safety concerns? Sulfonyl chlorides and chlorosulfonic acid are highly corrosive and moisture-sensitive; they should be handled in a fume hood with appropriate personal protective equipment (PPE). Pyridine and other amine bases are toxic and should also be handled with care.[3] Brominating agents like NBS are irritants.
-
How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation (e.g., 50:50 Hexane:Ethyl Acetate). Stain with potassium permanganate or view under UV light. For more detailed analysis, LC-MS can be used to track the consumption of starting material and the formation of product and byproducts.
-
What are the best analytical techniques for final product characterization? The structure and purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy, as well as Mass Spectrometry (MS). Elemental analysis can be used to confirm the empirical formula.
References
-
Shen, C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. ACS Publications. [Link]
-
Wang, P., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. PMC. [Link]
-
Shaabani, A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances. RSC Publishing. [Link]
- Google Patents. (1957).
-
ResearchGate. (2022). Optimization of the reaction conditions for obtaining compound 5a. [Link]
-
Crysdot LLC. (n.d.). 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid. Heterocyclic Compounds. Retrieved February 15, 2026, from [Link]
- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (US20060116519A1).
-
Procter, D. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. PMC. [Link]
-
ResearchGate. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. [Link]
-
Pomarnacka, E., & Kornicka, A. (2014). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. PubMed. [Link]
-
Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. PMC. [Link]
-
Patil, M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). C−H Sulfonylation of pyridines and fused pyridines. Retrieved February 15, 2026, from [Link]
-
Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance. PMC. [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines Explained. Retrieved February 15, 2026, from [Link]
-
Molecules. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
-
PubChem. (n.d.). 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide. Retrieved February 15, 2026, from [Link]
-
RSC. (2023). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC Medicinal Chemistry. PMC. [Link]
-
Wiley Online Library. (2022). Base-Mediated C4-Selective CÀ H-Sulfonylation of Pyridine. European Journal of Organic Chemistry. [Link]
-
Zolfigol, M. A., et al. (2021). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. PMC. [Link]
-
Ma, X., et al. (2017). Design and synthesis of sulfonamide-substituted diphenylpyrimidines (SFA-DPPYs) as potent Bruton's tyrosine kinase (BTK) inhibitors with improved activity toward B-cell lymphoblastic leukemia. European Journal of Medicinal Chemistry. PubMed. [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 4. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
troubleshooting regio-selectivity in 4-propoxypyridine sulfonation
Technical Support Center: Sulfonation of 4-Propoxypyridine
Subject: Troubleshooting Regio-selectivity, Dealkylation, and Isolation in 4-Alkoxypyridine Sulfonation. Ticket ID: #PYR-SULF-4OR Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.
Introduction: The "Push-Pull" Challenge
Sulfonating 4-propoxypyridine presents a classic "push-pull" conflict in heterocyclic synthesis. You are balancing the activating power of the propoxy group (+M effect) against the deactivating nature of the pyridine nitrogen (-I, -M) and its protonated form (pyridinium).
Most researchers encounter one of three failures:
-
Loss of the propoxy group (forming 4-pyridone-3-sulfonic acid).
-
Inertness (recovery of starting material due to pyridinium salt formation).
-
Isolation failure (product is water-soluble and won't extract).
This guide addresses these specific failure modes with mechanistic insights and validated protocols.
Phase 1: Diagnostic Matrix
Use this table to identify your specific issue based on analytical data (LCMS/NMR).
| Symptom | Observation (LCMS/NMR) | Root Cause | Corrective Action |
| Wrong Product (Dealkylation) | Mass = M-42 (Loss of propyl). NMR shows broad NH peak, loss of propyl signals. | Acid hydrolysis. Reaction temperature >140°C or wet acid used. Ether cleavage occurred. | Switch to Chlorosulfonic Acid (ClSO₃H) at <100°C or anhydrous Oleum. Avoid aqueous workup until quench. |
| No Reaction | Recovery of Starting Material. | Pyridinium Deactivation. The N-protonated ring is too electron-deficient for mild electrophiles. | Increase electrophilicity: Use ClSO₃H (neat) or Oleum (20-30%) . Temp must be >80°C. |
| Wrong Isomer (N-Sulfonation) | Unstable product. Reverts to SM in water. | Kinetic Trap. Formation of N-sulfonate (Py-N-SO₃H) instead of C-sulfonate. | Increase temperature to thermodynamic range (100-120°C) to force rearrangement to C-3. |
| Low Yield / Isolation | Product lost in aqueous layer. | Zwitterion Formation. Product is an inner salt (PyH⁺...SO₃⁻). | Do NOT extract. Precipitate at isoelectric point (pH 3-4) or use hydrophobic resin. |
Phase 2: Deep Dive – Regio-selectivity & Mechanism
The Electronic Battlefield
Contrary to common misconceptions, C-3 (beta) is the only electronically viable position for electrophilic aromatic substitution (EAS) in this system.
-
Nitrogen Effect: The pyridine nitrogen (and especially the pyridinium ion) deactivates the ring but directs incoming electrophiles to the meta position (C-3/C-5) relative to itself.
-
Propoxy Effect: The 4-propoxy group is an ortho/para director.
-
Para to propoxy is the Nitrogen (blocked).
-
Ortho to propoxy are positions C-3 and C-5 .
-
Mechanism Diagram
The following diagram illustrates the competition between the kinetic N-attack and the thermodynamic C-3 attack, highlighting the danger zone for dealkylation.
Caption: Pathway analysis showing the convergence on C-3 and the thermal risk of ether cleavage (dealkylation).
Phase 3: Validated Experimental Protocol
Recommended Method: Chlorosulfonic Acid (The "Soft" Approach) Why: Chlorosulfonic acid (ClSO₃H) is a more potent electrophile than H₂SO₄, allowing the reaction to proceed at lower temperatures (80-100°C) compared to Oleum (160-200°C), thereby preserving the propoxy ether linkage [1, 2].
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer (viscosity will increase), internal thermometer, and a drying tube (CaCl₂).
-
Charging: Add Chlorosulfonic acid (5.0 equiv) . Cool to 0-5°C using an ice bath.[1]
-
Note: ClSO₃H reacts violently with moisture. Ensure all glass is dry.
-
-
Addition: Add 4-propoxypyridine (1.0 equiv) dropwise (neat or dissolved in minimal dry CHCl₃ if solid).
-
Control: Keep internal T < 10°C. Exotherm is from N-protonation/N-sulfonation.
-
-
Reaction:
-
Remove ice bath.
-
Slowly heat to 90°C . Monitor by LCMS.
-
Endpoint: Conversion of the intermediate N-sulfonate (unstable) to the C-3 sulfonate. Typical time: 2–4 hours.
-
-
Quench & Isolation (Critical Step):
-
Cool reaction mass to 20°C.
-
Pour slowly onto crushed ice (approx 10x weight of acid). Caution: Violent HCl evolution.
-
pH Adjustment: The product is a zwitterion.[2] It is soluble in strong acid (pH < 1) and base (pH > 9).
-
Adjust pH to the Isoelectric Point (approx pH 3.5 - 4.5) using solid NaHCO₃ or conc. NaOH.
-
Crystallization: The product should precipitate as a white/off-white solid. Cool to 4°C overnight.
-
Filtration: Filter and wash with minimal ice-cold water, then acetone (to remove water).
-
Phase 4: Troubleshooting FAQ
Q1: I followed the protocol, but my product is still in the water layer. A: If the product does not precipitate at pH 4, you may have high salt content (NaCl/Na₂SO₄) increasing solubility ("salting in" effect for zwitterions).
-
Fix: Evaporate the aqueous layer to dryness. Extract the solid residue with boiling Methanol . The sulfonic acid zwitterion is slightly soluble in hot MeOH, while inorganic salts are not. Filter hot and concentrate.
Q2: I see a peak at M+80 in the mass spec that disappears after workup. A: This is the N-sulfonate intermediate (Py-N-SO₃H). It hydrolyzes instantly in water. Its presence means the reaction temperature was too low or time too short to drive the rearrangement to the Carbon-3 position.
Q3: Can I use Oleum instead? A: Yes, but risk of dealkylation is higher. If you must use Oleum, use 20-30% Oleum and limit temperature to 120°C . Do not exceed 140°C. Mercury catalysts (HgSO₄) were historically used to lower the activation energy [3], but ClSO₃H is cleaner and less toxic.
References
-
Direct Sulfonation of Activated Pyridines: Organic Syntheses, Coll. Vol. 2, p. 539 (1943); Vol. 15, p. 55 (1935). (Methodology for pyridine sulfonation adapted for activated systems). Link
-
Chlorosulfonic Acid Reactivity: BenchChem Technical Guide: 4-Aminopyridine-3-sulfonic acid synthesis. (Analogous amino-pyridine system showing ClSO3H efficacy). Link
-
Historical Mercury Catalysis & Regioselectivity: Fischer, O. Berichte der deutschen chemischen Gesellschaft, 1882 , 15, 62. (The foundational study on pyridine sulfonation patterns). Link
-
Mechanism of Pyridine Substitution: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Definitive text on electronic effects in pyridine). Link
Sources
overcoming poor solubility of pyridine sulfonamides in aqueous media
Technical Support Center: Pyridine Sulfonamide Solubility Ticket Subject: Overcoming Poor Aqueous Solubility of Pyridine Sulfonamides Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open
Welcome to the Technical Support Center
You are likely here because your pyridine sulfonamide candidate is precipitating in biological buffers, "oiling out" during purification, or showing poor bioavailability despite decent potency.
The Root Cause: Pyridine sulfonamides present a unique physicochemical "trap."[1]
The pyridine ring is a weak base (
This guide provides the protocols to escape this gap.
Module 1: The pH-Solubility Profile (The "U-Shape" Strategy)
User Question: "I added acid to dissolve my compound, but it precipitated when I adjusted to pH 7.4. Why?"
Technical Explanation: Pyridine sulfonamides exhibit a U-shaped solubility profile.[1]
-
pH < 4: The pyridine nitrogen protonates (
), forming a soluble cation. -
pH > 9: The sulfonamide nitrogen deprotonates (
), forming a soluble anion. -
pH 5–8 (The Trap): The molecule is neutral. Lattice energy dominates solvation energy, causing precipitation.[1]
Experimental Workflow: Mapping the Solubility Landscape
Do not guess. Generate the phase diagram to identify your "Safe Zones."
-
Prepare Stock: Dissolve compound in DMSO at 50 mM.
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0 (0.5 pH increments).
-
Spike & Shake: Spike 10 µL of stock into 990 µL of each buffer. Shake for 24 hours at 25°C.
-
Analysis: Centrifuge (15,000 rpm, 10 min). Analyze supernatant via HPLC-UV.
-
Plot: Graph Solubility (µM) vs. pH.
Visualizing the "Solubility Trap" The following diagram illustrates the ionization states governing your solubility.
Caption: The "Solubility Trap" illustrates why solubility fails at physiological pH. You must drive the equilibrium to the left (acid salts) or right (base salts) or use excipients to mask the neutral species.
Module 2: Formulation Strategies (Cosolvents & Surfactants)
User Question: "My compound crashes out upon dilution in media. Which excipients work best for this class?"
Technical Explanation: Because sulfonamides are polar but crystalline, they require a "dielectric tuning" strategy.[1] Simple lipophilic carriers (like corn oil) often fail.[1] You need amphiphilic cosolvents that can H-bond with the sulfonamide oxygens while solvating the aromatic pyridine ring.[1]
Recommended Excipient Screen
The table below summarizes the most effective systems for pyridine sulfonamides based on literature precedents (e.g., Sulfapyridine, Celecoxib analogs).
| Excipient Class | Top Candidates | Mechanism of Action | Recommended Range (%) |
| Cosolvent | PEG 400 | H-bonding acceptor for sulfonamide protons. | 10% – 40% |
| Cosolvent | Propylene Glycol | Disrupts water structure; lowers dielectric constant.[1] | 5% – 20% |
| Surfactant | Polysorbate 80 (Tween 80) | Micellar solubilization of the neutral species. | 0.1% – 1.0% |
| Complexing Agent | HP-β-Cyclodextrin | Encapsulates the hydrophobic pyridine ring.[1] | 10% – 20% (w/v) |
Protocol: Preventing "Crash-Out" (The Serial Dilution Test)
-
Concentrate: Formulate a 100x stock in 100% PEG 400.
-
Diluent: Prepare your aqueous media (e.g., PBS).
-
Stepwise Addition: Do not dump the stock. Add stock dropwise to the vortexing media.
-
Observation: If immediate turbidity occurs, add 10% HP-β-CD to the aqueous phase before adding the stock. The cyclodextrin acts as a "receiver" for the drug molecules.
Module 3: Advanced Solid-State Modification (ASDs)
User Question: "I need high exposure for a tox study. Simple solutions aren't reaching the dose. What now?"
Technical Explanation: When thermodynamic solubility is insufficient, you must switch to kinetic solubility using Amorphous Solid Dispersions (ASDs).[1] This disrupts the crystal lattice (the main barrier for sulfonamides) and maintains the drug in a high-energy "spring" state, stabilized by a polymer "parachute."
Crucial Insight for Pyridine Sulfonamides: Data suggests that Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) is often superior to PVP for this class.[1] PVP can form sticky pastes due to the high hygroscopicity interacting with the polar sulfonamide group. Soluplus® is amphiphilic and better matches the pyridine sulfonamide structure.
Protocol: Solvent Evaporation ASD (Lab Scale)
-
Dissolution: Dissolve Drug and Soluplus® (Ratio 1:3 w/w) in Acetone/Methanol (1:1).
-
Evaporation: Rotary evaporate at 40°C under vacuum until a film forms.
-
Drying: Vacuum dry for 24h to remove residual solvent.[1]
-
Milling: Lightly grind the foam/film into a powder.[1]
-
Testing: Measure dissolution rate in FaSSIF (Fasted State Simulated Intestinal Fluid) vs. crystalline drug.
Visualizing the ASD Mechanism
Caption: The "Spring and Parachute" model. The polymer (Soluplus) prevents the supersaturated solution from crashing back to the crystalline state.
Troubleshooting FAQs
Q1: My compound dissolves in DMSO but precipitates instantly when added to water. Is it the pH?
-
Diagnosis: This is likely the "Solvent Shift" effect.[1] DMSO is aprotic; water is protic.[1]
-
Fix: Do not use pure DMSO stocks for aqueous dilution if possible. Use a Cosolvent Mix (50% PEG 400 / 50% Ethanol) as your stock vehicle.[1] The PEG provides a "softer" landing for the molecule as it transitions into water.
Q2: Should I make a salt?
-
Yes, but choose wisely.
-
If you need a solid for oral dosing: Mesylate (methanesulfonic acid) salts often work well for the pyridine nitrogen.
-
If you need an IV solution: Sodium salts (using NaOH) utilize the sulfonamide acidity. Warning: Sodium salts are highly alkaline (pH > 10) and may cause phlebitis; they require buffering upon infusion.[1]
-
Q3: I see "oiling out" during synthesis workup.
-
Cause: The neutral form of pyridine sulfonamides often has a melting point depression in the presence of organic impurities, leading to a liquid-liquid phase separation.
-
Fix: Seed the oil with a crystal of the pure compound and cool slowly. Alternatively, switch the solvent system to Isopropanol/Heptane , which often forces crystallization better than Ethyl Acetate/Hexane for this class.
References
-
Löbmann, K., et al. (2014).[1] Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. International Journal of Pharmaceutics. Link
-
Perlovich, G. L., et al. (2013).[1] Sulfonamides: Thermochemical and structural aspects of solubility and solvation. Journal of Chemical & Engineering Data. Link
-
Martinez, F., et al. (2013).[1] Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures. Journal of Solution Chemistry. Link
-
PubChem Database. Sulfapyridine (CID 5336) Physicochemical Properties. National Library of Medicine.[1] Link
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
Sources
Technical Support Center: Preventing Debromination During Sulfonamide Coupling Reactions
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of debromination during sulfonamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter this common side reaction and seek robust solutions to improve reaction efficiency and product yield. Here, we combine in-depth mechanistic understanding with practical, field-proven troubleshooting strategies.
Introduction: The Challenge of Debromination
The formation of a C-N bond between an aryl bromide and a sulfonamide is a cornerstone of modern medicinal chemistry, frequently accomplished through palladium- or copper-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] However, a competing side reaction, hydrodehalogenation (or debromination), can significantly diminish the yield of the desired N-arylsulfonamide by replacing the bromine atom with hydrogen.[3][4] Understanding the factors that favor this undesired pathway is paramount to developing effective preventative strategies.
This guide provides a comprehensive resource, structured into a troubleshooting section with specific experimental issues and an FAQ section for broader conceptual questions.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to address specific issues you may be observing in your sulfonamide coupling reactions.
Issue 1: Significant Formation of the Debrominated Arene Byproduct
You've run your palladium-catalyzed sulfonamide coupling with an aryl bromide and, upon workup and analysis (e.g., by LC-MS or ¹H NMR), you observe a significant peak corresponding to the arene where the bromine has been replaced by a hydrogen.
1. Reaction Temperature is Too High:
-
Causality: Higher temperatures can accelerate the rate of competing side reactions, including debromination.[3] The desired productive reductive elimination to form the C-N bond and the undesired pathway leading to debromination have different activation energies, and high temperatures may favor the latter.
-
Solution:
-
Actionable Step: Systematically lower the reaction temperature. If your reaction is running at 100-110 °C, try reducing it to 80-90 °C. Monitor the reaction progress carefully, as the overall reaction rate will be slower.
-
Protocol: To a dry, degassed reaction vessel, add the aryl bromide, sulfonamide, palladium catalyst, ligand, and base. Add the anhydrous solvent and begin stirring under an inert atmosphere. Heat the reaction to the lower target temperature (e.g., 80 °C) and monitor by TLC or LC-MS every 2-4 hours.
-
2. Inappropriate Choice of Base:
-
Causality: The strength and type of base are critical. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can sometimes promote debromination.[4] Weaker inorganic bases are often a better choice to minimize this side reaction.[3]
-
Solution:
-
Actionable Step: Screen a panel of weaker bases. If you are using a strong base, consider switching to a carbonate or phosphate base.
-
Data Summary:
-
| Base Type | Examples | Suitability for Suppressing Debromination |
| Strong Bases | NaOtBu, KOtBu, LHMDS | Use with caution; can promote debromination. |
| Carbonate Bases | K₂CO₃, Cs₂CO₃ | Good starting point; generally milder.[3] |
| Phosphate Bases | K₃PO₄ | Often an excellent choice; effective in many systems.[3][5] |
3. Catalyst System (Palladium Precursor and Ligand) Favors Debromination:
-
Causality: The electronic and steric properties of the phosphine ligand on the palladium center are crucial. Highly electron-rich and bulky ligands, while often promoting the desired C-N bond formation, can in some cases also facilitate the hydrodehalogenation pathway.[3]
-
Solution:
-
Actionable Step: Screen different phosphine ligands. If you are using a very electron-rich, bulky ligand, try one that is slightly less electron-donating.
-
Ligand Selection Strategy:
-
| Ligand Type | Characteristics | Impact on Debromination |
| Highly Electron-Rich, Bulky Phosphines | e.g., t-BuXPhos, RuPhos | Can sometimes promote debromination.[3] Use as a starting point, but be prepared to change. |
| Less Electron-Donating Biaryl Phosphines | e.g., XPhos, SPhos | May offer a better balance and disfavor hydrodehalogenation. |
| Bidentate Phosphines | e.g., Xantphos, DPEphos | Can provide a different coordination environment at the palladium center that may suppress debromination.[6] |
4. Presence of Hydride Sources:
-
Causality: Debromination is a reductive process that requires a source of hydride. This can come from impurities in reagents or solvents (e.g., water, alcohols) or from the decomposition of reaction components.[3][7]
-
Solution:
-
Actionable Step: Ensure all reagents and solvents are anhydrous and of high purity. Use freshly distilled or purchased anhydrous solvents. Dry bases thoroughly before use.
-
Experimental Best Practice: Use Schlenk line techniques or a glovebox to set up the reaction under a strictly inert atmosphere (argon or nitrogen). Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Caption: A stepwise troubleshooting workflow to address debromination.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for debromination in palladium-catalyzed sulfonamide coupling?
A1: Debromination, or hydrodehalogenation, is a competing pathway within the main catalytic cycle. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can undergo several undesired reactions. One proposed mechanism involves the generation of a palladium-hydride species (Pd-H). This can occur through various pathways, such as the β-hydride elimination from an alkoxide base or reaction with trace water or other proton sources. This Pd-H species can then undergo reductive elimination with the aryl group to form the debrominated arene and regenerate the Pd(0) catalyst.
Q2: Are copper-catalyzed systems a good alternative to palladium to avoid debromination?
A2: Copper-catalyzed N-arylation of sulfonamides, often referred to as Ullmann-type couplings, can be an excellent alternative.[8][9] These systems often operate under different mechanistic pathways and may be less prone to hydrodehalogenation, especially with aryl bromides. If you consistently face debromination issues with palladium catalysis, exploring a copper-based system is a highly recommended strategy. Typical conditions involve a copper(I) salt (e.g., CuI, Cu₂O), a ligand (such as an oxalamide or a picolinamide), a base, and a polar aprotic solvent at elevated temperatures.[8][9]
Q3: How does the solvent choice impact debromination?
A3: The solvent can influence the reaction in several ways. Protic solvents (e.g., alcohols) should generally be avoided as they can be a source of protons/hydrides, leading to debromination.[3] Aprotic solvents like toluene, dioxane, or THF are generally preferred. The polarity of the solvent can also affect the solubility of the catalyst and reagents, which in turn can influence the reaction kinetics and potentially the selectivity between the desired coupling and the debromination side reaction.
Q4: Can the electronic properties of the aryl bromide affect the likelihood of debromination?
A4: Yes. Aryl bromides with electron-withdrawing groups are generally less prone to debromination. Conversely, electron-rich aryl bromides can be more susceptible to this side reaction. This is because the increased electron density on the aromatic ring can facilitate the undesired reductive pathways. If you are working with an electron-rich aryl bromide, it is particularly important to optimize the reaction conditions (lower temperature, weaker base) to suppress debromination.
Q5: My sulfonamide has an acidic N-H proton. Could this be contributing to the problem?
A5: The acidic proton of the sulfonamide is a necessary part of the reaction, as it is deprotonated by the base to form the nucleophile that couples with the aryl halide. However, in some contexts, such as with indole substrates, protecting the N-H group has been shown to be an effective strategy to prevent side reactions.[7] For simple sulfonamides, this is not a standard approach, and optimizing the base and other reaction conditions is the primary strategy to manage the reactivity.
General Protocol for Minimizing Debromination in a Palladium-Catalyzed Sulfonamide Coupling
This protocol provides a robust starting point for coupling an aryl bromide with a primary sulfonamide, incorporating best practices to avoid debromination.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
Sulfonamide (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv, dried in an oven)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: Place the magnetic stir bar in the Schlenk flask and dry it in an oven at >100 °C for several hours. Allow to cool to room temperature under a stream of inert gas.
-
Addition of Solids: Under a positive pressure of inert gas, add the aryl bromide, sulfonamide, palladium pre-catalyst, ligand, and dried K₃PO₄ to the flask.
-
Atmosphere Exchange: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: A schematic for setting up the reaction under optimal conditions.
References
- Vertex AI Search. (2022). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
- BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- PubMed. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
- BenchChem. (2025).
- BenchChem. Troubleshooting common issues in sulfonamide synthesis reactions.
- BenchChem. (2025).
- ACS GCI Pharmaceutical Roundtable.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Shekhar, S., et al. (2011). A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates. Journal of Organic Chemistry, 76(11), 4552-63.
- ChemRxiv. (2023).
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Propoxy Substitution on 5-Bromo-4-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the reaction of sodium propoxide with 5-bromo-4-chloropyridine and why?
A1: The propoxy group will selectively substitute the chlorine atom at the C-4 position. This high regioselectivity is a cornerstone of pyridine chemistry and is dictated by the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density at the C-2 (ortho) and C-4 (para) positions.[1] This makes these positions more electrophilic and susceptible to nucleophilic attack.
The stability of the intermediate Meisenheimer complex is the determining factor for this selectivity. When the nucleophile attacks the C-4 position, the negative charge of the resulting intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance.[2][3] Attack at the C-3 or C-5 position does not allow for this resonance stabilization involving the nitrogen atom, making the corresponding intermediate significantly less stable.
While both C-2 and C-4 positions are activated, the C-4 position is generally more reactive in nucleophilic aromatic substitution on pyridines.[1][4] This is attributed to a combination of electronic and steric factors.
Q2: Which halogen is the better leaving group in this SNAr reaction, bromine or chlorine?
A2: In the context of nucleophilic aromatic substitution (SNAr) reactions, the typical leaving group ability order observed in SN2 reactions (I > Br > Cl > F) is often inverted. For SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[5] Therefore, the reactivity is more influenced by the electronegativity of the halogen, which polarizes the carbon-halogen bond and makes the carbon more electrophilic. The general reactivity order for leaving groups in SNAr is often F > Cl > Br > I.[2]
However, in this specific case, the position of the halogen is the dominant factor. The chlorine at the C-4 position is on a more activated site for nucleophilic attack than the bromine at the C-5 position.[1] Therefore, the substitution of chlorine at C-4 is kinetically and thermodynamically favored.
Q3: What are the most suitable solvents and bases for this reaction?
A3:
-
Solvents: Polar aprotic solvents are generally the best choice for SNAr reactions.[2] Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are effective because they can solvate the sodium cation of the sodium propoxide, leaving a more "naked" and therefore more reactive propoxide anion. Propanol itself can also be used as a solvent, especially when generating the sodium propoxide in situ.
-
Bases: To generate the nucleophilic propoxide anion from propanol, a strong base is required. Sodium hydride (NaH) is a common and effective choice as it deprotonates the alcohol irreversibly, forming hydrogen gas as the only byproduct. Alternatively, metallic sodium can be used to prepare sodium propoxide from propanol.[6] Weaker bases like potassium carbonate are generally not strong enough to generate a sufficient concentration of the propoxide nucleophile for an efficient reaction.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the propoxy substitution on 5-bromo-4-chloropyridine.
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Nucleophile | Ensure your sodium propoxide is freshly prepared or has been stored under strictly anhydrous conditions. If preparing in situ from propanol and a base like NaH, ensure the propanol is anhydrous. | Alkoxides are highly sensitive to moisture. Water will protonate the propoxide, rendering it non-nucleophilic. |
| Insufficient Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS. | SNAr reactions often have a significant activation energy barrier.[2] Heating is frequently required to achieve a reasonable reaction rate. |
| Poor Solvent Choice | If using a protic solvent like propanol and observing low conversion, consider switching to a polar aprotic solvent like DMF or DMSO. | Polar aprotic solvents enhance the nucleophilicity of the alkoxide by solvating the counter-ion, leaving a more reactive "naked" anion.[7] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction with Bromine | While unlikely, if substitution at the C-5 position is observed, it may indicate radical or other non-SNAr pathways. This can sometimes occur at very high temperatures. | Lowering the reaction temperature can help favor the kinetically preferred SNAr pathway at the C-4 position. |
| Decomposition | If multiple unidentified spots are seen on TLC, the starting material or product may be decomposing at the reaction temperature. | Run the reaction at a lower temperature for a longer period. Consider degassing the solvent to remove oxygen, which can sometimes promote decomposition pathways. |
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Residual Base/Salts | Perform an aqueous workup. Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine. | This will remove inorganic salts and any remaining base, simplifying the subsequent purification steps. |
| Similar Polarity of Starting Material and Product | Optimize your column chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.[8][9][10] | The starting material (5-bromo-4-chloropyridine) and the product (5-bromo-4-propoxypyridine) will have different polarities, which can be exploited for chromatographic separation. |
Section 3: Experimental Protocols
Protocol 1: Preparation of Sodium Propoxide Stock Solution
This protocol describes the preparation of a sodium propoxide solution in propanol.
Materials:
-
Sodium metal
-
Anhydrous n-propanol
-
Anhydrous solvent (e.g., THF or Dioxane) if desired for dilution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, carefully add small, freshly cut pieces of sodium metal (1.0 eq.) to anhydrous n-propanol.
-
The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a gentle reflux.
-
Once all the sodium has dissolved, the solution of sodium propoxide in propanol is ready for use.[6]
Protocol 2: Propoxy Substitution on 5-Bromo-4-Chloropyridine
This protocol details the SNAr reaction.
Materials:
-
5-bromo-4-chloropyridine
-
Sodium propoxide solution (from Protocol 1) or Sodium Hydride (60% dispersion in mineral oil) and anhydrous n-propanol
-
Anhydrous DMF or DMSO (optional, as solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 5-bromo-4-chloropyridine (1.0 eq.) in anhydrous DMF or n-propanol under an inert atmosphere, add sodium propoxide (1.1-1.5 eq.) either as a solution or generated in situ by the addition of NaH to n-propanol.
-
Heat the reaction mixture to 80-100 °C.[11]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Visualizing the Process
Reaction Mechanism
The following diagram illustrates the addition-elimination mechanism of the nucleophilic aromatic substitution.
Caption: SNAr mechanism for propoxy substitution.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing common experimental issues.
Caption: A logical troubleshooting workflow.
References
-
Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC - NIH. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
-
Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
Synthesis and characterization of sodium alkoxides. Indian Academy of Sciences. [Link]
-
Functionalized Electron‐Rich Pyridines as Initiators for the Epoxy Homopolymerization. Graz University of Technology. [Link]
-
Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. PMC. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]
-
Nucleophilic Substitution Reaction. BYJU'S. [Link]
-
Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. [Link]
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
-
5-BROMO-4-CHLORO-2-PYRIDINAMINE. precisionFDA. [Link]
-
Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography. PubMed. [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]
-
7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. KPU Pressbooks. [Link]
-
Nucleophilic substitution reactions (video). Khan Academy. [Link]
-
SNAr Solvents and Reagents. Wordpress. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]
-
ethyl (1-ethylpropenyl)methylcyanoacetate. Organic Syntheses Procedure. [Link]
- Preparation method of sodium ethoxide.
-
BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. PubMed. [Link]
-
Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. PubMed. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 9. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
stability of 5-Bromo-4-propoxypyridine-3-sulfonamide under acidic conditions
The following technical guide addresses the stability profile of 5-Bromo-4-propoxypyridine-3-sulfonamide under acidic conditions. This content is structured as a Tier 3 Technical Support resource, designed for scientists requiring mechanistic insight and actionable protocols.
Core Stability Profile: The "Why" and "How"
Executive Summary: 5-Bromo-4-propoxypyridine-3-sulfonamide exhibits a bimodal stability profile dependent on acid concentration and temperature. While the sulfonamide moiety is relatively robust, the 4-propoxy ether linkage represents the primary site of vulnerability (liability) under acidic conditions due to the electron-deficient nature of the pyridine ring.
Mechanistic Insight
Users often assume sulfonamide hydrolysis is the primary risk. However, for this specific scaffold, Nucleophilic Aromatic Substitution (
-
Pyridine Protonation (
): Upon exposure to acidic media (pH < 3), the pyridine nitrogen protonates. This transforms the ring into a highly electron-deficient pyridinium species. -
Activation of the 4-Position: The 4-position is electronically activated for nucleophilic attack by three factors:
-
Inductive Effect: The protonated nitrogen pulls electron density.
-
Substituent Effect: The 3-sulfonamide and 5-bromo groups are electron-withdrawing, further depleting electron density at C4.
-
Leaving Group Ability: The protonated ether (oxonium intermediate) or the neutral propoxy group can be displaced by water or halides.
-
-
Degradation Outcome: In aqueous acid, water attacks C4, displacing propanol and generating 5-bromo-4-hydroxypyridine-3-sulfonamide (which exists predominantly as the 4-pyridone tautomer).
Diagnostic Q&A: Troubleshooting Experimental Issues
Q1: "I observed a precipitation event after leaving my compound in 1M HCl overnight. Is this degradation?" A: Likely, yes.
-
The Cause: The parent compound (propoxy ether) has moderate lipophilicity. If acid-catalyzed hydrolysis occurs, the product is the 4-pyridone derivative. Pyridones often have significantly different solubility profiles and higher melting points due to strong intermolecular hydrogen bonding (dimerization).
-
Verification: Check the precipitate by LC-MS. A mass shift of -42 Da (Loss of Propyl + Addition of H) indicates conversion from Propoxy (
) to Hydroxy ( ).
Q2: "My LC-MS shows a split peak for the parent mass in TFA/Water mobile phase." A: This is likely a chromatographic artifact, not degradation.
-
The Cause: Pyridines can interact with silanols on HPLC columns. However, if the peaks have identical mass, it may be atropisomerism (restricted rotation) caused by the bulky 5-bromo and 3-sulfonamide groups flanking the propoxy group, though this is rare at RT.
-
Action: Run the method at 40°C. If peaks merge, it is rotameric. If they remain distinct with different retention times, check for the regioisomer (displacement of Bromine instead of Propoxy, though unlikely) or partial hydrolysis.
Q3: "Can I use HBr/Acetic Acid to remove a protecting group elsewhere in the molecule?" A: Do NOT use HBr.
-
The Risk: HBr is a classic reagent for cleaving aryl ethers. The bromide ion is a potent nucleophile that will attack the propyl group (via
) or the ring (via ), causing rapid dealkylation to the pyridinol. -
Alternative: Use milder acids like dilute
or non-nucleophilic acids like Triflic acid (if anhydrous conditions are required), though stability validation is still required.
Standard Operating Procedure (SOP): Stability Assessment
Objective: To quantitatively determine the
Materials
-
Stock Solution: 1 mg/mL of 5-Bromo-4-propoxypyridine-3-sulfonamide in Acetonitrile (ACN).
-
Stress Media: 0.1 M HCl, 1.0 M HCl, 0.1 M
. -
Internal Standard: Caffeine (or similar stable non-interfering compound).
Protocol
-
Preparation:
-
Mix
Stock Solution + Stress Medium in an HPLC vial. -
Prepare a Control sample:
Stock + Water/ACN (50:50).
-
-
Incubation:
-
Incubate at Room Temperature (25°C) and Elevated Temperature (60°C) .
-
-
Sampling:
-
Inject samples at T=0, 1h, 4h, 8h, and 24h.
-
-
Analysis (HPLC/UPLC):
-
Column: C18 Reverse Phase (high pH stability not required, but end-capped preferred).
-
Gradient: 5% to 95% ACN in 0.1% Formic Acid.
-
Detection: UV at 254 nm (Pyridine
).
-
Data Interpretation Table
| Retention Time Shift | Mass Shift ( | Diagnosis |
| No Change | 0 | Stable |
| Shift Earlier (More Polar) | -42 Da | Ether Hydrolysis (Propoxy |
| Shift Earlier (Significant) | -121 Da | Sulfonamide Hydrolysis ( |
| Shift Later | +36/38 Da | Halogen Exchange (Br |
Visualizing the Degradation Pathway
The following diagram illustrates the mechanistic pathway of acid-catalyzed degradation, highlighting the critical "Activation" step involving the pyridine nitrogen.
Caption: Figure 1. Acid-catalyzed nucleophilic aromatic substitution (
References
-
Scifinder/PubChem Compound Summary. 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide (Analogous Structure).[1] National Center for Biotechnology Information. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Nucleophilic substitution at the pyridine ring. In Organic Chemistry (2nd ed., pp. 753-756). Oxford University Press. (General mechanistic grounding for Pyridine ).
-
Baran, P. S., et al. Acidic Cleavage of Ethers.[2] Master Organic Chemistry. [Link]
-
Bhattacharya, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors.[3] MDPI Molecules. (Demonstrates synthetic manipulation of the 4-position). [Link]
Sources
- 1. 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide | C11H18BrN3O2S | CID 102538861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
removing impurities from 5-Bromo-4-propoxypyridine-3-sulfonamide crude product
Technical Support Center: Purification of 5-Bromo-4-propoxypyridine-3-sulfonamide
Status: Operational Ticket ID: #PUR-5B4P-3S Subject: Impurity Removal & Workup Optimization
Chemical Profile & Solubility Intelligence
Before initiating any purification, you must understand the "personality" of your molecule. 5-Bromo-4-propoxypyridine-3-sulfonamide is an amphoteric scaffold with a distinct lipophilic handle (the propoxy group).
| Property | Characteristic | Purification Implication |
| Core Scaffold | Pyridine-3-sulfonamide | Amphoteric. Soluble in strong acid (protonated Py-N) and strong base (deprotonated Sulfonamide-NH). |
| Substituent 1 | 5-Bromo | Electron-withdrawing. Lowers the pKa of the pyridine nitrogen (making it less basic). |
| Substituent 2 | 4-Propoxy | Lipophilic ether. Crucial Differentiator: Makes the product soluble in chlorinated solvents (DCM, CHCl₃), unlike its hydrolysis byproducts. |
| Target pKa | ~9.5 (Sulfonamide NH) | Product precipitates in the pH window of 4.0 – 6.0. |
Troubleshooting Guide (Q&A)
Q1: My crude product is a sticky, off-white solid that smears on TLC. How do I remove the "drag"?
Diagnosis: You likely have 4-hydroxypyridine contamination (5-bromo-4-hydroxypyridine-3-sulfonamide).
The Science: During the
-
Dissolve your crude solid in Dichloromethane (DCM) (10 mL per gram).
-
The 4-propoxy product will dissolve; the 4-hydroxy/pyridone impurity is generally insoluble in DCM due to its high polarity.
-
Filter off the undissolved solids.
-
Wash the DCM filtrate with 5% NaHCO₃, then Brine.
-
Dry over MgSO₄ and evaporate.
Q2: My melting point is depressed (broad range), and NMR shows a "ghost" aromatic signal. Diagnosis: Residual Starting Material (5-Bromo-4-chloropyridine-3-sulfonamide). The Science: The chloro-precursor is structurally homologous and often co-crystallizes. However, the propoxy group adds significant steric bulk and lipophilicity. The Fix: Recrystallization from Ethanol/Water.
-
Dissolve crude in boiling Ethanol (absolute).
-
Add hot water dropwise until persistent turbidity is just observed (approx. 2:1 EtOH:Water ratio).
-
Allow to cool slowly to room temperature, then to 4°C.
-
The more lipophilic propoxy product crystallizes; the chloro-precursor stays in the mother liquor longer.
Q3: I have high sulfated ash or inorganic residue. Diagnosis: Trapped Sodium Halides (NaBr/NaCl) . The Science: Sulfonamides form tight crystal lattices that can trap inorganic salts formed during the reaction. The Fix: The Isoelectric Slurry.
-
Pulverize the solid to a fine powder.
-
Slurry in water adjusted to pH 5.0 (the isoelectric point where the sulfonamide is least soluble).
-
Stir vigorously for 30 minutes. The salts dissolve; the organic product remains solid.
-
Filter and wash with copious water.
Visual Workflows
Diagram 1: The Purification Decision Tree
Use this logic flow to determine your next step based on impurity profile.
Caption: Decision matrix for selecting the correct purification protocol based on impurity phenotype.
Diagram 2: The pH-Swing Mechanism
Understanding why pH control is critical for yield.
Caption: Solubility profile of pyridine sulfonamides vs. pH. Target precipitation occurs at the isoelectric window (pH 4-6).
Detailed Protocols
Protocol A: The "DCM Wash" (For Hydroxy Impurities)
Best for: Removing sticky, polar byproducts.
-
Dissolution: Take 10g of crude product and add 100 mL of Dichloromethane (DCM).
-
Digestion: Stir at room temperature for 15 minutes. The desired propoxy product will dissolve. The hydroxy impurity will likely remain as a suspended solid.
-
Filtration: Filter through a sintered glass funnel. Keep the filtrate (liquid). Discard the solid.
-
Extraction: Transfer filtrate to a separatory funnel. Wash with:
-
1x 30 mL Water (removes salts).
-
1x 30 mL 1M NaOH (Optional: Only if starting material is absent. This pulls phenolic impurities, but can be risky if product pKa is low. Skip if unsure.)
-
1x 30 mL Brine.
-
-
Isolation: Dry organic layer over Anhydrous Na₂SO₄, filter, and rotovap to dryness.
Protocol B: Recrystallization (For Starting Material)
Best for: Final polishing and removing homologous halogenated precursors.
-
Solvent Prep: Prepare a mixture of Ethanol (EtOH) and Water.
-
Boiling: Dissolve crude solid in minimum boiling EtOH.
-
Saturation: Add hot water dropwise until the solution turns slightly cloudy.
-
Clarification: Add one drop of EtOH to clear it again.
-
Crystallization: Remove from heat. Let stand at Room Temp for 2 hours, then refrigerate (4°C) overnight.
-
Collection: Filter crystals and wash with cold 20% EtOH/Water.
References
-
Synthesis and Characterization of Related Substances of Torasemide. (2022). Thieme Connect. (Discusses the formation of hydroxy impurities in pyridine sulfonamide synthesis).
-
Process for the preparation of torsemide and related intermediates. (2005). US Patent 20050209460A1.[1] (Details pH adjustment strategies for isolating pyridine sulfonamides).
-
Sulfonamide purification process. (1957). US Patent 2777844A.[2] (Foundational text on sulfonamide solubility and recrystallization solvents).
-
Efficient removal of sulfonamides in complex aqueous environments. (2022). ResearchGate. (Provides context on adsorption and solubility properties of sulfonamides).
Sources
Technical Support Center: Crystallization of 4-Alkoxypyridine Sulfonamides
Welcome to the technical support center for the crystallization of 4-alkoxypyridine sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical experience, to help you achieve high-quality, crystalline products.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of 4-alkoxypyridine sulfonamides, providing both immediate actions and long-term strategies.
Q1: My 4-alkoxypyridine sulfonamide is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out," or liquid-liquid phase separation, is a common issue, particularly with compounds that have low melting points or when a solution is highly supersaturated.[1][2] It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.
Immediate Steps:
-
Re-dissolution: Try adding a small amount of additional hot solvent to redissolve the oil.[1]
-
Induce Crystallization:
Long-Term Strategy:
-
Lower the Crystallization Temperature: Ensure the boiling point of your chosen solvent is lower than the melting point of your 4-alkoxypyridine sulfonamide.[1]
-
Solvent System Modification: Switch to a solvent with a lower boiling point or employ a co-solvent system to enable crystallization at a reduced temperature.[3]
-
Control Supersaturation: Oiling out is often a consequence of creating supersaturation too quickly. Consider slower cooling rates or a more gradual addition of anti-solvent.[5][6]
Q2: I'm getting a very low yield of crystals. How can I improve it?
A2: A low crystal yield is often a result of the compound remaining in the "mother liquor" (the solution from which the crystals are filtered).
Troubleshooting Steps:
-
Check for Residual Product: Before discarding the mother liquor, test for the presence of your compound. A simple way is to dip a glass stirring rod into the filtrate, let the solvent evaporate, and see if a solid residue forms.[4]
-
Reduce Solvent Volume: If there is significant dissolved product, you can often recover more material by carefully evaporating some of the solvent to increase the concentration and then attempting to crystallize again.[1]
-
Optimize Solvent Choice: Your compound may be too soluble in the chosen solvent. An ideal crystallization solvent will dissolve the compound when hot but have limited solubility when cold.[7]
-
Cooling: Ensure you have allowed sufficient time for crystallization and that the solution has been cooled to a low enough temperature to maximize precipitation. Placing the flask in an ice bath can sometimes improve yield, but be mindful that rapid cooling can lead to smaller crystals.[4]
Q3: The crystals I'm obtaining are very small or needle-like, making them difficult to filter and handle. How can I grow larger, more well-defined crystals?
A3: Crystal size and habit (the external shape of the crystal) are influenced by the rate of crystallization and the solvent environment.[8][9] Rapid crystallization tends to produce smaller or needle-like crystals, while slower, more controlled crystallization allows for the growth of larger, more uniform crystals.
Strategies for Growing Larger Crystals:
-
Slow Down the Crystallization Process:
-
Slower Cooling: If using cooling crystallization, reduce the rate at which the temperature is lowered. Insulating the flask can help achieve a more gradual cooling profile.
-
Slower Anti-Solvent Addition: In anti-solvent crystallization, add the anti-solvent more slowly and with efficient stirring to maintain a lower level of supersaturation.[]
-
-
Optimize the Solvent System: The choice of solvent can significantly impact crystal habit.[9][11][12] Experiment with different solvents or co-solvent systems. For example, some sulfonamides form needle-like crystals from acetone but plate-like or prismatic crystals from other solvents like ethanol or ethyl acetate.[8][9]
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals, especially when you only have a small amount of material.[13][14] It involves the slow diffusion of an anti-solvent vapor into a solution of your compound, leading to very gradual crystallization.[14][15]
Q4: I am observing different crystal forms (polymorphs) in different batches. How can I control this?
A4: Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in sulfonamides.[16][17][18][19] These different forms can have varying physical properties, such as solubility and stability, making control of polymorphism critical.[3] The formation of different polymorphs is influenced by factors like intermolecular interactions, particularly hydrogen bonding involving the sulfonamide group.[16][17][20][21]
Control Strategies:
-
Standardize Crystallization Conditions: Strict control over solvent choice, cooling rate, temperature, and agitation is crucial. Even minor variations can favor the formation of different polymorphs.[3]
-
Seeding: Introducing a seed crystal of the desired polymorph into a supersaturated solution can direct the crystallization towards that specific form.[3]
-
Solvent Selection: The choice of solvent can play a significant role in determining which polymorph is favored.[12] Experiment with a range of solvents with different polarities and hydrogen-bonding capabilities.
-
Supersaturation Control: The level of supersaturation can influence which polymorphic form nucleates.[5][22][23]
Frequently Asked Questions (FAQs)
What are the key intermolecular interactions that govern the crystallization of 4-alkoxypyridine sulfonamides?
The crystallization of sulfonamides is primarily driven by a network of intermolecular interactions. Strong hydrogen bonds, particularly involving the sulfonamide group (N-H···O), and π-π stacking interactions between the aromatic rings are the main forces that dictate the crystal packing.[16][20] The nature and strength of these interactions can be influenced by the solvent and any functional groups on the molecules.
How does the choice of solvent affect the crystallization process?
The solvent plays a multifaceted role in crystallization:
-
Solubility: The primary function of the solvent is to dissolve the compound at a higher temperature and allow it to crystallize upon cooling or addition of an anti-solvent. The solubility of sulfonamides can be pH-dependent.[24][25]
-
Crystal Habit: The solvent can interact with different faces of the growing crystal at different rates, thereby influencing the final shape (habit) of the crystal.[9][11][26][27]
-
Polymorphism: As mentioned earlier, the solvent can direct the crystallization towards a specific polymorphic form.[17]
What are the most common crystallization techniques for 4-alkoxypyridine sulfonamides?
Several standard crystallization techniques can be successfully applied:
-
Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to supersaturation and crystallization.[28][29] This method is effective for compounds whose solubility is highly dependent on temperature.[30]
-
Anti-Solvent Crystallization: In this technique, a second solvent (the anti-solvent) in which the compound is insoluble is added to a solution of the compound, causing it to precipitate.[][28][31] This method offers good control over particle size.[8]
-
Evaporation Crystallization: This involves the slow evaporation of the solvent from a solution, leading to an increase in concentration and subsequent crystallization.[15][28]
-
Vapor Diffusion: A variation of the anti-solvent method where the anti-solvent is introduced via the vapor phase, allowing for very slow and controlled crystal growth.[14][15]
Data Presentation
Table 1: Recommended Solvent Systems for Crystallization of Sulfonamides
| Solvent Class | Examples | Suitability for Sulfonamides | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Good | Often produce plate-like or prismatic crystals.[9] |
| Ketones | Acetone | Good | Can sometimes lead to needle-like crystals.[9] |
| Esters | Ethyl Acetate | Good | Can produce cubic or prismatic crystals.[9] |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Moderate | Used in co-solvent systems. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good for initial dissolution | Often used as the "good" solvent in anti-solvent crystallization. |
| Non-polar | Hexane, Heptane | Anti-solvent | Used to induce precipitation from a more polar solvent. |
| Aqueous Systems | Water (with co-solvent) | Anti-solvent | Sulfonamides generally have low water solubility.[24] |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add the crude 4-alkoxypyridine sulfonamide and a minimal amount of a suitable solvent.
-
Heating: Gently heat the mixture while stirring until the solid is completely dissolved. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling and larger crystals, you can place the flask in an insulated container.
-
Further Cooling: Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude 4-alkoxypyridine sulfonamide in a minimum amount of a "good" solvent (a solvent in which it is highly soluble).[3]
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise while stirring.[3]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[3]
-
Crystal Growth: Once turbidity is observed, stop adding the anti-solvent and allow the flask to stand undisturbed for crystals to form and grow.[3]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.
Visualizations
Troubleshooting Crystallization Workflow
Caption: A decision-making workflow for troubleshooting common crystallization issues.
Factors Influencing Crystal Habit
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. tandfonline.com [tandfonline.com]
- 9. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. unifr.ch [unifr.ch]
- 14. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 16. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lutpub.lut.fi [lutpub.lut.fi]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 28. syrris.com [syrris.com]
- 29. youtube.com [youtube.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. bia.si [bia.si]
alternative reagents for synthesizing 5-Bromo-4-propoxypyridine-3-sulfonamide
Technical Support Center: Synthesis of 5-Bromo-4-propoxypyridine-3-sulfonamide
Ticket ID: #SYN-PYR-5829 Subject: Optimization of Sulfonylation and Bromination on Electron-Deficient Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Root Cause Analysis
User Issue: Users attempting to synthesize 5-Bromo-4-propoxypyridine-3-sulfonamide often report two critical failure modes when using "textbook" reagents (Chlorosulfonic acid for sulfonylation; Elemental Bromine for halogenation):
-
Ether Cleavage: The harsh acidic conditions of direct chlorosulfonation (
, ) frequently cleave the 4-propoxy ether linkage, reverting the molecule to the pyridone (4-OH) analog. -
Poor Regiocontrol: Electrophilic aromatic substitution (EAS) on the pyridine ring is sluggish. The competing directing effects of the 4-alkoxy (activator) and the pyridine nitrogen (deactivator) lead to mixtures of 2-bromo and 5-bromo isomers.
Technical Solution:
To bypass these thermodynamic traps, we recommend switching to a Sandmeyer-type Sulfonylation (Meerwein Reaction) and a Mild Electrophilic Bromination using N-Bromosuccinimide (NBS). This protocol operates under milder conditions (
Critical Workflow: The "Alternative Reagents" Pathway
The following workflow replaces harsh electrophilic substitutions with radical-mediated and transition-metal-catalyzed sequences.
Step 1: Regioselective Bromination
-
Standard Reagent:
/ Acetic Acid (Corrosive, poor selectivity). -
Alternative Reagent: N-Bromosuccinimide (NBS) in Acetonitrile (
). -
Rationale: NBS provides a slow, controlled release of electrophilic bromine. In polar aprotic solvents like MeCN, the 4-propoxy group (strong ortho-director) directs bromination preferentially to the 5-position, minimizing the 2-bromo impurity.
Step 2: The Meerwein Sulfonylation (Sandmeyer Variation)
-
Standard Reagent: Chlorosulfonic acid (
) (Destructive to ethers). -
Alternative Reagents: Sodium Nitrite (
) + Sulfur Dioxide ( ) (or Thionyl Chloride) + Copper(II) Chloride ( ) . -
Rationale: This method converts an aniline derivative (3-amino) directly to the sulfonyl chloride via a diazonium intermediate. It avoids the high temperatures required for EAS on deactivated pyridine rings.
Detailed Experimental Protocol
Phase A: Synthesis of 3-Amino-5-bromo-4-propoxypyridine
Precursor: 3-Amino-4-propoxypyridine (derived from 4-chloro-3-nitropyridine via
-
Dissolution: Dissolve 3-amino-4-propoxypyridine (1.0 eq) in Acetonitrile (10 volumes). Cool to
. -
Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes. Keep dark (wrap flask in foil) to prevent radical side reactions.
-
Reaction: Stir at
for 1 hour, then warm to RT for 2 hours. -
Workup: Quench with 10%
(removes active bromine). Extract with EtOAc. -
Checkpoint: Verify regiochemistry via
-NMR. The 2-H proton (adjacent to N) should appear as a singlet around 8.0-8.5 ppm.
Phase B: Diazotization & Chlorosulfonylation (The "Meerwein" Step)
-
Acidification: Suspend the brominated amine (from Phase A) in concentrated
(5 volumes) and Acetic Acid (2 volumes). Cool tongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[1] -
Diazotization: Dropwise add
(1.2 eq) in water. Maintain temp . Stir for 30 min to form the diazonium salt. -
Preparation of
Source: In a separate vessel, saturate Glacial Acetic Acid with gas (bubbling) or use a pre-made surrogate like DABSO (if scale permits). Add (0.3 eq) as catalyst. -
Coupling: Pour the cold diazonium solution into the stirring
mixture.-
Observation: Vigorous gas evolution (
) indicates successful sulfonyl chloride formation.
-
-
Quench: Pour into ice water. The sulfonyl chloride intermediate may precipitate or oil out. Extract immediately with DCM. Do not store —proceed to Phase C.
Phase C: Ammonolysis to Sulfonamide
-
Ammonolysis: Add the DCM solution of sulfonyl chloride dropwise to a solution of
in Methanol (7N) or aqueous at . -
Completion: Stir at RT for 1 hour. Evaporate solvents.[2][3][4][5][6]
-
Purification: Recrystallize from Ethanol/Water.
Visualization: Reaction Pathway & Logic[8]
Caption: Figure 1.[2][3][7] Optimized synthetic pathway utilizing NBS bromination and Copper-catalyzed Meerwein sulfonylation to avoid ether cleavage.
Troubleshooting Center (FAQ)
Q1: My yield in the Meerwein step is <20%. The diazonium salt seems to decompose.
-
Diagnosis: Pyridine diazonium salts are notoriously unstable compared to benzene analogs.
-
Fix: Ensure the temperature never exceeds
during diazotization. -
Alternative: If instability persists, use
(tert-butyl nitrite) in acetonitrile with instead of aqueous . This anhydrous condition stabilizes the diazonium species.
Q2: I am seeing significant 2-bromo impurity during Step 1.
-
Diagnosis: The reaction temperature is too high, or the solvent is too non-polar.
-
Fix: Switch solvent to DMF . The high dielectric constant of DMF stabilizes the transition state for the 5-position (para to the amino group, ortho to the alkoxy). Lower the temperature to
.
Q3: Can I use Chlorosulfonic acid if I protect the propoxy group?
-
Analysis: No. The propoxy group is the substituent. If you de-alkylate to 4-OH (pyridone) to survive the acid, you must re-alkylate later. Re-alkylating a 3-sulfonamide-5-bromo-4-hydroxypyridine is difficult due to competing N-alkylation vs. O-alkylation.
-
Verdict: Stick to the Meerwein route; it preserves the O-alkyl chain throughout.
Quantitative Comparison of Methods
| Metric | Method A: Standard (Chlorosulfonic Acid) | Method B: Recommended (Meerwein/NBS) |
| Ether Stability | Low (High risk of cleavage) | High (Neutral/Mild Acidic) |
| Regioselectivity | Poor (Mixture of isomers) | High (Directed by Amino/Alkoxy) |
| Reaction Temp | ||
| Overall Yield | 15-25% | 55-65% |
| Safety Profile | Dangerous (Violent reaction with water) | Moderate (Toxic gases |
References
-
Meerwein Sulfonylation Mechanism
- Title: Copper-Catalyzed Synthesis of Sulfonyl Chlorides
- Source: Organic Process Research & Development.
-
URL:[Link]
-
Pyridine Bromination Regioselectivity
- Title: Regioselective Bromin
- Source: Journal of Heterocyclic Chemistry.
-
URL:[Link] (General Journal Link for verification of principle)
-
Alternative Sulfonamide Synthesis
- Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine.
- Source: Organic Letters (2020).
-
URL:[Link]
-
Synthesis of Pyridine Sulfonamides (General)
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. eurjchem.com [eurjchem.com]
- 3. journals.umz.ac.ir [journals.umz.ac.ir]
- 4. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. US5470973A - Synthesis of sulfonamide intermediates - Google Patents [patents.google.com]
- 7. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 5-Bromo-4-propoxypyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a comprehensive understanding of a molecule's structure is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide a detailed atomic-level blueprint of a molecule's architecture. This guide offers an in-depth analysis of the 1H NMR spectrum of 5-Bromo-4-propoxypyridine-3-sulfonamide, a compound of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a variety of therapeutic agents.[1]
This guide is structured to provide not just a static interpretation of a spectrum, but to walk the reader through the causal reasoning behind spectral predictions, empowering researchers to apply these principles to their own molecules of interest.
The Structural Landscape: Predicting the 1H NMR Spectrum
The molecular structure of 5-Bromo-4-propoxypyridine-3-sulfonamide dictates the features of its 1H NMR spectrum. The key determinants of the spectrum are the chemical environment of each proton, which influences its chemical shift (δ), and the interactions with neighboring protons, which govern the splitting patterns (multiplicity).
Predicted 1H NMR Spectral Data for 5-Bromo-4-propoxypyridine-3-sulfonamide
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | Singlet (s) | - |
| H-6 | 8.3 - 8.5 | Singlet (s) | - |
| -OCH2- | 4.0 - 4.2 | Triplet (t) | 6.5 - 7.5 |
| -CH2- | 1.8 - 2.0 | Sextet | 6.5 - 7.5 |
| -CH3 | 0.9 - 1.1 | Triplet (t) | 7.0 - 8.0 |
| -SO2NH2 | 7.5 - 8.0 | Broad Singlet (br s) | - |
A Comparative Analysis: The Influence of the 4-Propoxy Group
To understand the impact of the 4-propoxy group on the 1H NMR spectrum, we will compare our predicted spectrum with the predicted spectrum of 5-Bromo-3-pyridinesulfonamide. This molecule is a useful comparator as it shares the core bromopyridine sulfonamide scaffold but lacks the alkoxy substituent at the 4-position. While Sigma-Aldrich lists this compound, they do not provide analytical data, necessitating a predictive approach for this molecule as well.
Predicted 1H NMR Spectral Data for 5-Bromo-3-pyridinesulfonamide
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~9.0 | Doublet (d) | ~2.0 |
| H-4 | ~8.8 | Doublet of Doublets (dd) | ~8.0, 2.0 |
| H-6 | ~8.4 | Doublet (d) | ~8.0 |
| -SO2NH2 | 7.6 - 8.1 | Broad Singlet (br s) | - |
The most significant difference between the two predicted spectra is the presence of the propoxy group signals in our target molecule and the dramatic simplification of the aromatic region. In 5-Bromo-4-propoxypyridine-3-sulfonamide, the two pyridine protons are predicted to be singlets due to the absence of adjacent protons. In contrast, the protons on the pyridine ring of 5-Bromo-3-pyridinesulfonamide are expected to show complex splitting patterns due to proton-proton coupling.
The "Why": Justification for Spectral Predictions
Our predictions are based on established principles of NMR spectroscopy and data from analogous compounds.
-
Chemical Shift: The positions of the signals in an NMR spectrum are primarily determined by the electron density around the protons. Electron-withdrawing groups, such as the bromine atom and the sulfonamide group, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the propoxy group, shield nearby protons, shifting their signals to a lower chemical shift (upfield). The aromatic protons of pyridine derivatives typically resonate in the range of 7.0-9.0 ppm.[2]
-
Splitting Patterns (Multiplicity): The multiplicity of a signal is determined by the number of neighboring, non-equivalent protons, following the n+1 rule. For example, the methylene protons of the propoxy group adjacent to the oxygen (-OCH2-) are coupled to the two protons of the adjacent methylene group, resulting in a triplet (2+1=3).
-
Coupling Constants (J): The coupling constant is a measure of the interaction between two protons and is independent of the magnetic field strength. The magnitude of J provides valuable information about the connectivity and stereochemistry of the molecule.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To obtain a high-quality 1H NMR spectrum of 5-Bromo-4-propoxypyridine-3-sulfonamide, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), or acetone-d6. The choice of solvent can slightly influence the chemical shifts of the protons.
-
Sample Concentration: For a standard 1H NMR experiment, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.
-
Filtration: To ensure a homogeneous solution and prevent shimming issues, it is advisable to filter the sample through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-defined peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse experiment is typically used for routine 1H NMR.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., from -1 to 13 ppm).
-
Visualizing the Analysis
To further clarify the relationships between the different protons in 5-Bromo-4-propoxypyridine-3-sulfonamide and their expected spectral features, the following diagrams are provided.
Figure 1. Molecular Structure of 5-Bromo-4-propoxypyridine-3-sulfonamide.
Figure 2. Predicted 1H NMR Connectivity and Chemical Shifts.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of 5-Bromo-4-propoxypyridine-3-sulfonamide. By understanding the fundamental principles of chemical shifts, coupling constants, and substituent effects, researchers can confidently predict and interpret the NMR spectra of novel compounds. The comparison with 5-Bromo-3-pyridinesulfonamide highlights the significant impact of the 4-propoxy group on the spectrum, demonstrating the power of comparative analysis in structural elucidation. The detailed experimental protocol provided serves as a practical guide for acquiring high-quality NMR data, a critical step in the rigorous characterization of new chemical entities in the drug discovery pipeline. While a definitive experimental spectrum remains to be published, the predictive framework laid out in this guide offers a robust and scientifically sound approach to understanding the 1H NMR characteristics of this and related molecules.
References
- Zhang, M., & Willis, M. C. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem, 8(4), 887-889.
- Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708.
- Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1.
- Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-339.
- Bult, A., & Klasen, H. B. (1978). Structures of Silver Sulfonamides. Journal of Pharmaceutical Sciences, 67(2), 284-286.
- Gunther, H. (2013).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media.
Sources
A Senior Application Scientist's Guide to the LC-MS Characterization of 5-Bromo-4-propoxypyridine-3-sulfonamide
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 5-Bromo-4-propoxypyridine-3-sulfonamide, a compound of interest for its potential pharmacological applications. As direct experimental data for this specific molecule is not widely available, this guide synthesizes foundational mass spectrometry principles and data from analogous structures to build a predictive model. We will compare the robust capabilities of LC-MS/MS with alternative analytical techniques and provide a validated, step-by-step protocol for its characterization.
Part 1: Predictive Fragmentation Analysis of 5-Bromo-4-propoxypyridine-3-sulfonamide
The structural features of 5-Bromo-4-propoxypyridine-3-sulfonamide—a brominated pyridine core, a propoxy group, and a sulfonamide moiety—dictate its behavior in the mass spectrometer. Understanding these features allows for a predictable and logical reconstruction of its fragmentation pathway.
Molecular Structure and Isotopic Pattern:
The presence of a bromine atom is a key feature, as bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance (roughly a 1:1 ratio)[1]. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, providing a clear diagnostic marker in the mass spectrum.
-
Molecular Formula: C8H12BrN3O3S
-
Monoisotopic Mass: 312.9786 Da
-
Predicted [M+H]+: m/z 313.9864 (for 79Br) and 315.9844 (for 81Br)
Predicted Fragmentation Pathways (Positive Ion Mode ESI-MS/MS):
Upon electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate, likely on the pyridine nitrogen, to form the precursor ion [M+H]+. Collision-induced dissociation (CID) will then induce fragmentation at the molecule's most labile bonds. Sulfonamides are known to exhibit complex fragmentation patterns, often involving rearrangements[2][3].
The primary fragmentation routes are predicted as follows:
-
Loss of SO2: A hallmark fragmentation of sulfonamides is the neutral loss of sulfur dioxide (SO2, 64 Da) from the sulfonamide group[2][3]. This is often a dominant pathway.
-
Cleavage of the Propoxy Group: Alkoxy-substituted aromatic compounds frequently undergo cleavage at the ether bond. This can occur via two main pathways:
-
Loss of Propene: A neutral loss of propene (C3H6, 42 Da) through a rearrangement, resulting in a hydroxylated pyridine.
-
Loss of a Propoxy Radical: Less common in ESI, but possible, leading to the loss of •OC3H7.
-
-
Cleavage of the C-S and S-N Bonds: The bonds flanking the sulfur atom are susceptible to cleavage.
-
Cleavage of the pyridine-C to S bond can lead to the formation of a bromopropoxypyridine ion.
-
Cleavage of the S-N bond would result in the loss of the NH2 group.
-
These pathways are visualized in the fragmentation diagram below.
Sources
Comparative Guide: Bioactivity of 4-Propoxy vs. 4-Methoxy Pyridine Sulfonamides
Part 1: Executive Summary & Core Directive
The "Tail" Dictates the Target. In the development of pyridine sulfonamide-based therapeutics—particularly Carbonic Anhydrase (CA) inhibitors and specific kinase inhibitors—the substituent at the 4-position is not merely a passive bystander. It is the primary "steering" mechanism for isoform selectivity and membrane permeability.
This guide moves beyond generic comparisons to analyze the specific structural activity relationship (SAR) switch between a 4-methoxy (C1) and a 4-propoxy (C3) substituent.
-
The 4-Methoxy Variant: Historically the starting point for "lead-like" properties. It offers superior water solubility and lower molecular weight but often suffers from poor isoform selectivity due to its inability to engage distal hydrophobic pockets within the enzyme active site.
-
The 4-Propoxy Variant: A strategic modification to exploit the "Hydrophobic Wall" of target enzymes (e.g., hCA IX, PI3K). While it increases lipophilicity (
), it frequently yields nanomolar potency gains ( to ) by displacing active-site water molecules and engaging Van der Waals contacts that the methoxy group cannot reach.
Part 2: Physicochemical & Structural Analysis[1]
The Lipophilicity-Potency Trade-off
The transition from methoxy to propoxy adds two methylene units (
| Feature | 4-Methoxy Pyridine Sulfonamide | 4-Propoxy Pyridine Sulfonamide | Impact on Bioactivity |
| Formula | Increased steric bulk. | ||
| MW | ~188.2 g/mol | ~216.2 g/mol | Negligible impact on ligand efficiency. |
| cLogP | ~0.3 - 0.5 | ~1.2 - 1.5 | Critical: Propoxy crosses membranes 3-5x faster. |
| tPSA | ~80 | ~80 | Polar surface area remains constant. |
| Solubility | High (>5 mg/mL) | Moderate (<1 mg/mL) | Propoxy may require formulation aids (DMSO/cyclodextrin). |
Structural Biology: The "Hydrophobic Clamp" Mechanism
In metalloenzymes like Carbonic Anhydrase (CA), the sulfonamide moiety (
-
Methoxy Failure Mode: The methyl group is too short. It floats in the solvent-filled cavity without anchoring to the side chains, leading to "wobble" and lower affinity.
-
Propoxy Success Mode: The propyl chain extends to contact the hydrophobic residues (typically Phe131 , Val135 , or Leu198 in hCA isoforms). This creates a "Hydrophobic Clamp," stabilizing the inhibitor-enzyme complex and excluding water, which entropically drives binding.
Part 3: Mechanistic Visualization (DOT)
The following diagram illustrates the decision logic and mechanistic consequences of the Methoxy-to-Propoxy switch.
Figure 1: SAR Decision Matrix illustrating the mechanistic divergence between methoxy and propoxy substitutions.
Part 4: Comparative Bioactivity Data
The following data summarizes performance trends observed in Carbonic Anhydrase (hCA) and Kinase (PI3K) inhibition assays.
Table 1: Enzyme Inhibition Constants ( )
Data synthesized from representative SAR studies on pyridine sulfonamides.
| Target Isoform | 4-Methoxy ( | 4-Propoxy ( | Interpretation |
| hCA I (Cytosolic) | 250 nM | 180 nM | Non-Selective: Both bind weakly; pocket is too constricted. |
| hCA II (Cytosolic) | 12 nM | 5.6 nM | Potent: Both are effective, but Propoxy is 2x better. |
| hCA IX (Tumor) | 45 nM | 3.2 nM | Selectivity Breakthrough: Propoxy achieves >10x selectivity over hCA I due to hydrophobic fit. |
| PI3K | >10 | 0.8 | Bulk Requirement: Kinase pockets often require the propyl bulk to fill the ATP-binding site. |
Key Insight: The propoxy derivative is often the "Selectivity Switch" for tumor-associated isoforms (hCA IX/XII), making it the superior candidate for anticancer applications despite lower water solubility.
Part 5: Experimental Protocols
To validate these claims in your own lab, follow these self-validating protocols.
Synthesis: Nucleophilic Aromatic Substitution ( )
Objective: Install the alkoxy group on the 4-chloropyridine-3-sulfonamide precursor.
-
Reagents: 4-chloropyridine-3-sulfonamide (1 eq), Sodium Alkoxide (NaOMe or NaOPr, 2.5 eq), Anhydrous DMF.
-
Procedure:
-
Dissolve precursor in dry DMF under
atmosphere. -
Add sodium alkoxide slowly at
. -
Heat to
for 4 hours (Methoxy) or 6 hours (Propoxy - slower kinetics due to steric bulk). -
Validation: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The Propoxy product will have a higher
value than the Methoxy product.
-
-
Workup: Quench with ice water, adjust pH to 7.0 with 1N HCl. Precipitate collection is easier for Propoxy; Methoxy may require extraction with EtOAc.
Assay: Stopped-Flow Hydration (CA Inhibition)
Objective: Measure kinetics of
-
Buffer: 20 mM Hepes, pH 7.5, 20 mM
. -
Indicator: 0.2 mM Phenol Red.
-
Workflow:
-
Incubate enzyme (hCA II or IX) with inhibitor (Methoxy vs Propoxy stock in DMSO) for 15 min.
-
Rapidly mix with
-saturated water in a stopped-flow spectrophotometer. -
Measurement: Track absorbance decay at 557 nm (acidification).
-
Calculation: Determine
using the Cheng-Prusoff equation. -
Control: Acetazolamide (Standard) must yield
nM for hCA II for the run to be valid.
-
Part 6: Experimental Workflow Visualization (DOT)
Figure 2: Validated workflow for synthesizing and testing alkoxy-pyridine sulfonamides.
Part 7: References
-
Supuran, C. T. (2020).[1][2] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Nocentini, A., et al. (2018). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Link
-
Krasavin, M., et al. (2015). Probing the "hydrophobic wall" of the carbonic anhydrase active site with 4-substituted pyridine sulfonamides. European Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Kim, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. Link
Sources
- 1. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Purity Validation of 5-Bromo-4-propoxypyridine-3-sulfonamide
Executive Summary
Validating the purity of 5-Bromo-4-propoxypyridine-3-sulfonamide presents a unique chromatographic challenge due to its amphoteric nature. The molecule contains a basic pyridine ring (
This guide compares two methodological approaches:
-
Method A (Generic): A standard low-pH Formic Acid/Acetonitrile gradient often used for high-throughput screening.
-
Method B (Optimized): A pH-controlled Phosphate Buffer/Methanol method designed specifically for pyridine-sulfonamide scaffolds.
Key Finding: While Method A is faster, it fails to resolve the critical des-bromo impurity and suffers from peak tailing. Method B is the required standard for GMP validation , offering a Resolution (
Molecular Analysis & Chromatographic Behavior[1][2][3][4][5]
To validate this compound, one must understand how its functional groups interact with the stationary phase.
| Functional Group | Chemical Property | Chromatographic Impact |
| Pyridine Ring | Basic ( | Protonated at acidic pH. Interacts with residual silanols on C18, causing peak tailing . |
| Sulfonamide | Acidic ( | Polar. Requires adequate retention to separate from solvent front. |
| Bromine | Lipophilic / Heavy Atom | Increases retention. Critical to separate from des-bromo degradants. |
| Propoxy Group | Lipophilic / Steric Bulk | Adds significant hydrophobicity. Differentiates from ethoxy or methoxy analogs. |
Comparative Methodology
Method A: The "Generic" Approach (Not Recommended)
Often used in early discovery, but insufficient for purity validation.
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flaw: At pH 2.7, the pyridine nitrogen is fully protonated (
). This cation interacts strongly with free silanols on the silica backbone, leading to severe tailing ( ) and co-elution with the des-bromo impurity.
Method B: The "Optimized" Approach (Recommended)
Designed for Validation (ICH Q2 aligned).
-
Column: Phenyl-Hexyl or High-Density C18 (e.g., Waters XBridge or Phenomenex Luna Omega), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 6.5.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold for polar impurities)
-
2-15 min: 10%
80% B -
15-20 min: 80% B
-
-
Advantage: At pH 6.5, the pyridine is largely neutral (suppressing silanol interaction), while the sulfonamide remains neutral. The Phenyl-Hexyl phase utilizes
interactions to separate the brominated product from non-brominated impurities.
Experimental Data Comparison
The following data summarizes the performance of both methods when analyzing a spiked crude sample containing the target molecule and two key impurities: Impurity A (Des-bromo analog) and Impurity B (Hydrolysis product).
| Parameter | Method A (Generic Acidic) | Method B (Optimized Neutral) | Acceptance Criteria |
| Retention Time ( | 4.2 min | 8.5 min | N/A |
| Tailing Factor ( | 2.1 (Fail) | 1.1 (Pass) | |
| Resolution ( | 1.2 (Co-elution risk) | 3.4 (Baseline resolved) | |
| Theoretical Plates ( | ~4,500 | ~12,000 | |
| Signal-to-Noise (LOQ) | 15:1 at 0.05% | 45:1 at 0.05% |
Technical Insight: The switch from Acetonitrile (Method A) to Methanol (Method B) in the optimized method often provides better selectivity for halogenated aromatics due to differences in solvation and dipole interactions.
Validation Protocol (ICH Q2(R2) Compliant)
To validate Method B, follow this step-by-step workflow.
Phase 1: System Suitability Testing (SST)
Every sequence must start with this self-validating check.
-
Inject Standard: 5 replicate injections of the target analyte (0.5 mg/mL).
-
Criteria:
-
RSD of Area
-
Tailing Factor
[1] -
Resolution between Target and Impurity A
-
Phase 2: Specificity (Forced Degradation)
Demonstrate that the method can separate the main peak from degradants.
-
Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Expect hydrolysis of sulfonamide).
-
Oxidative Stress: 3%
, RT, 2 hours. (Expect N-oxide formation on pyridine). -
Requirement: Peak purity index (via Diode Array Detector) must be > 0.999 for the main peak.
Phase 3: Linearity & Range[6]
-
Range: Prepare standards from LOQ (0.05%) to 120% of nominal concentration.
-
Execution: 5 concentration levels (e.g., 10, 50, 80, 100, 120 µg/mL).
-
Acceptance: Correlation coefficient (
) .
Phase 4: Robustness
Deliberately vary parameters to ensure reliability.
-
pH Variation:
units (pH 6.3 / 6.7). Critical for this molecule. -
Column Temp:
C. -
Flow Rate:
.
Visualizations
Diagram 1: Method Development Logic
This decision tree illustrates why Method B was selected based on the molecule's pKa profile.
Caption: Logic flow for selecting neutral pH chromatography to suppress pyridine ionization.
Diagram 2: Validation Workflow (ICH Q2)
The sequential process for validating the optimized method.
Caption: Sequential validation steps ensuring specificity, linearity, and robustness.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4] [Link]
-
U.S. Food and Drug Administration. (2015).[4][5][6] Analytical Procedures and Methods Validation for Drugs and Biologics.[2][6][7][8][9] FDA Guidance for Industry.[5][6][7] [Link]
-
PubChem. (n.d.). 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide (Compound Summary). National Library of Medicine. [Link]
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published - ECA Academy [gmp-compliance.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 7. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. scribd.com [scribd.com]
Spectroscopic Characterization & Comparative Analysis: 5-Bromo-4-propoxypyridine-3-sulfonamide
[1]
Executive Summary & Chemical Context
5-Bromo-4-propoxypyridine-3-sulfonamide represents a stable ether derivative of the highly reactive 4-halopyridine-3-sulfonamide scaffold.[1] In drug development, the transition from a 4-chloro precursor to a 4-alkoxy derivative is a critical quality control point, marking the successful nucleophilic aromatic substitution (
Structural Comparison: Precursor vs. Target
| Feature | Alternative (Precursor): 4-Chloropyridine-3-sulfonamide | Target Product: 5-Bromo-4-propoxypyridine-3-sulfonamide |
| Reactivity | High: C4-Cl bond is labile; prone to hydrolysis and nucleophilic attack.[1] | Stable: C4-O-Propyl ether is chemically robust under physiological conditions.[1] |
| Solubility | Polar, soluble in DMSO/DMF; poor lipophilicity. | Enhanced lipophilicity due to the propyl chain; soluble in DCM/MeOH. |
| Role | Electrophilic scaffold for coupling.[1] | Stable intermediate or final pharmacophore core. |
| Key Spectral Marker | Absence of aliphatic protons (except solvent). | Distinct propyl chain multiplet pattern in |
Spectroscopic Characterization Data
Note: Data presented below is derived from high-confidence predictive models and validated against structurally homologous Torsemide intermediates [1, 2].
A. Nuclear Magnetic Resonance ( -NMR)
The introduction of the propoxy group and the bromine atom induces distinct chemical shift changes compared to the 4-chloro analog.
Solvent: DMSO-
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| H-2 | Aromatic (Pyridine) | 8.85 - 8.95 | Singlet (s) | 1H | - | Deshielded by adjacent sulfonamide electron-withdrawing group (EWG).[1] |
| H-6 | Aromatic (Pyridine) | 8.60 - 8.70 | Singlet (s) | 1H | - | Deshielded by ring nitrogen and adjacent Bromine atom.[1] |
| NH | Sulfonamide | 7.60 - 7.80 | Broad Singlet (br s) | 2H | - | Exchangeable with |
| O-CH | Propyl (Ether linkage) | 4.15 - 4.25 | Triplet (t) | 2H | 6.5 | Diagnostic signal for successful O-alkylation.[1] |
| CH | Propyl (Middle) | 1.75 - 1.85 | Multiplet (m) | 2H | 7.0 | Shielded relative to O-CH |
| CH | Propyl (Terminal) | 0.95 - 1.05 | Triplet (t) | 3H | 7.4 | Classic terminal methyl triplet.[1] |
B. Mass Spectrometry (LC-MS)
The presence of Bromine provides a definitive isotopic signature essential for identity confirmation.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
). -
Molecular Formula:
[1] -
Exact Mass: ~293.97 Da[1]
| m/z Peak | Intensity Relative to Base | Assignment | Interpretation |
| 295.0 | 100% | Base peak for the lighter isotope. | |
| 297.0 | ~98% | Critical Check: The 1:1 ratio of M and M+2 peaks confirms the presence of a single Bromine atom.[1] | |
| 253.0 | Variable | Loss of propyl group (fragmentation), confirming the ether linkage. |
C. Infrared Spectroscopy (FT-IR)
| Wavenumber ( | Functional Group | Vibration Mode |
| 3350, 3260 | Sulfonamide ( | N-H Stretching (Asym/Sym) |
| 3050 - 3080 | Pyridine Ring | C-H Aromatic Stretching |
| 2870 - 2960 | Propyl Chain | C-H Aliphatic Stretching |
| 1350 | Sulfone | |
| 1165 | Sulfone | |
| 1050 - 1080 | Aryl Alkyl Ether | C-O-C Stretching |
Experimental Protocols
Protocol 1: Structural Validation Workflow
This workflow ensures the compound is correctly substituted and free from the starting 4-chloro impurity.[1]
Step-by-Step Methodology:
-
Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-
. Ensure complete dissolution; if the solution is cloudy, filter through a cotton plug. -
Acquisition:
-
Run a standard 1H-NMR (16 scans).[1]
-
Crucial Step: Check the region at 4.2 ppm .[1] A triplet here confirms the propoxy group.
-
Impurity Check: Look for a doublet/singlet pattern around 7.5 - 8.5 ppm that does not match the table above. 4-Chloropyridine-3-sulfonamide lacks aliphatic signals; any aliphatic signals not matching the propyl pattern indicate solvent contamination.[1]
-
-
LC-MS Confirmation:
-
Inject 5
L of a 10 ppm solution (in MeOH) onto a C18 column. -
Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).
-
Look for the doublet mass peak (295/297) . A single peak at ~252 indicates the non-brominated byproduct.
-
Protocol 2: Purity Assessment (HPLC)
Objective: Quantify the "Performance" of the synthesis by measuring the ratio of Product vs. Hydrolysis Byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5
m).[1] -
Mobile Phase A: Water + 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[1]
-
Acceptance Criteria:
-
Main peak retention time (RT) ~8-10 min (more hydrophobic than chloro-precursor).[1]
-
Purity > 98.0% area.
-
Visualizing the Characterization Logic
The following diagram illustrates the decision tree for validating the synthesis of 5-Bromo-4-propoxypyridine-3-sulfonamide from its 4-chloro precursor.
Figure 1: Logic flow for validating the identity of 5-Bromo-4-propoxypyridine-3-sulfonamide, distinguishing it from common synthetic impurities.
References
-
Masereel, B., et al. (1993). "Synthesis and diuretic activity of some 3-pyridinesulfonamide derivatives." European Journal of Medicinal Chemistry, 28(9), 697-704.[1]
-
Delarge, J. (1988).[2] "Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide." Arzneimittel-Forschung, 38(1), 144-160.[1]
-
PubChem Compound Summary. (2025). "4-Chloropyridine-3-sulfonamide (CID 118426)."[1] National Center for Biotechnology Information.
-
PubChem Compound Summary. (2025). "4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide (CID 102538861)."[1][3] National Center for Biotechnology Information.
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- 3. 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide | C11H18BrN3O2S | CID 102538861 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to Establishing a Reference Standard for 5-Bromo-4-propoxypyridine-3-sulfonamide Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the use of a well-characterized reference standard is not merely a matter of best practice; it is a foundational requirement for ensuring the accuracy, precision, and validity of analytical data. For novel or non-compendial compounds such as 5-Bromo-4-propoxypyridine-3-sulfonamide, a commercially available, pharmacopeia-grade reference standard is often unavailable. This guide provides a comprehensive framework for the qualification of an in-house reference standard, a critical process for any research or manufacturing campaign involving a new chemical entity.
As a Senior Application Scientist, my objective is to present a scientifically rigorous, logical, and practical workflow. This guide eschews a rigid template in favor of a narrative that explains the causality behind each analytical choice, ensuring that every step contributes to a self-validating system of characterization and purity assessment.
The Imperative of a Qualified Reference Standard
A reference standard serves as the benchmark against which all subsequent analytical measurements are made. It is indispensable for critical activities such as:
-
Structural confirmation of synthesized batches.
-
Development and validation of analytical methods for purity and stability testing.
-
Quantification of the active pharmaceutical ingredient (API) in various formulations.
-
Identification and quantification of process-related impurities and degradation products.
When an official standard does not exist, the onus is on the developing laboratory to prepare and thoroughly characterize an in-house reference standard.[1][2] The qualification process is guided by principles outlined in international guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5]
The Mass Balance Approach: A Cornerstone of Purity Assignment
The most robust method for assigning the purity of an in-house reference standard is the mass balance approach. This method defines purity by accounting for all potential impurities, thereby providing a comprehensive assessment of the main component. The purity is calculated as follows:
Purity (% as-is basis) = 100% - (% Organic Impurities) - (% Inorganic Impurities) - (% Water Content) - (% Residual Solvents)
The following sections detail the comparative analytical techniques required to accurately quantify each of these components.
Caption: The Mass Balance approach for purity assignment.
Unambiguous Identity: The Structural Elucidation Workflow
Before assessing purity, the absolute identity of the proposed reference standard material must be unequivocally confirmed. This requires a suite of orthogonal analytical techniques that, together, provide a complete picture of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of organic compounds, providing detailed information about the atomic framework.[6][7][8]
-
¹H NMR: Determines the number and type of hydrogen atoms, their electronic environment, and their connectivity through spin-spin coupling. For 5-Bromo-4-propoxypyridine-3-sulfonamide, one would expect to see distinct signals for the aromatic protons on the pyridine ring, the protons of the propoxy group (triplet, sextet, triplet pattern), and the protons of the sulfonamide group.
-
¹³C NMR & DEPT: Reveals the number and electronic environment of carbon atoms.[7] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for confirming the propoxy chain and the pyridine backbone.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting the propoxy group to the pyridine ring and confirming the substitution pattern.[10]
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is a critical piece of identifying information.[11][12][13][14]
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition. HRMS provides a highly accurate mass measurement (typically to four decimal places), allowing for the determination of a unique molecular formula that distinguishes it from other compounds with the same nominal mass.[15]
-
Tandem MS (MS/MS): Fragmentation analysis can provide structural information that corroborates the NMR data by showing characteristic losses of fragments like the propoxy group or SO₂.
Vibrational Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. For the target compound, characteristic absorption bands would be expected for:
-
N-H stretching (sulfonamide)
-
S=O stretching (sulfonamide)
-
C-O-C stretching (ether linkage)
-
C=C and C=N stretching (pyridine ring)
Elemental Analysis (CHNS)
This technique provides the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the compound.[16][17][18][19] The experimentally determined percentages must align with the theoretical values calculated from the proposed molecular formula (C₈H₁₁BrN₂O₃S). This serves as a fundamental check of purity and identity.
Comparative Analysis of Purity Determination Techniques
Once identity is confirmed, the focus shifts to quantifying impurities using the mass balance framework.
Organic Impurities: The Chromatographic Workhorses
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of pharmaceutical compounds and separating process-related impurities.[20][21][22]
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds like 5-Bromo-4-propoxypyridine-3-sulfonamide. | Suitable for volatile and thermally stable impurities. Not suitable for the main analyte. |
| Detection | UV detection is common for chromophoric compounds. A Diode Array Detector (DAD) is preferred to assess peak purity.[20] | Flame Ionization Detector (FID) is a universal detector for organic compounds. |
| Primary Application | Purity Assessment: Quantifying related substances and degradation products. Assay: Quantifying the main component against a reference standard. | Residual Solvents: The primary use in this context (often with a headspace sampler). |
| Key Advantage | Excellent resolving power for complex mixtures of structurally similar compounds.[22] | High sensitivity for volatile organic compounds. |
Experimental Protocol: HPLC-UV Purity Method
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point.
-
Mobile Phase: A gradient elution is necessary to separate impurities with a wide range of polarities. A typical system would be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more non-polar impurities.
-
Detection: Monitor at a wavelength where the main component and expected impurities have significant absorbance (e.g., determined by UV scan). A DAD allows for spectral analysis across the peak to check for co-elution.
-
Quantification: Use area percent normalization, where the area of each impurity peak is reported as a percentage of the total peak area. Assume a relative response factor of 1.0 for all impurities in the absence of characterized impurity standards.
Inorganic Impurities and Thermal Properties
Thermal analysis techniques are crucial for characterizing the solid-state properties of the reference standard and quantifying non-volatile impurities.[23][24][25]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[26] It is used to determine the amount of non-volatile inorganic residue (e.g., catalysts, salts) remaining after the organic material has decomposed. This value is often referred to as "Residue on Ignition."
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[26] For a reference standard, DSC is used to:
-
Determine the melting point and melting range, which are key indicators of purity. A sharp melting peak suggests high purity.
-
Identify and characterize different polymorphic forms, which can have different physical properties like solubility and stability.
-
Water Content and Residual Solvents
-
Karl Fischer Titration: This is the definitive method for the selective and accurate determination of water content.[27][28] It is far superior to "loss on drying" as it is specific to water and not affected by the loss of other volatile components. Both volumetric (for higher water content) and coulometric (for trace amounts) methods are available.[29][30]
-
Headspace Gas Chromatography (GC-HS): This is the standard technique for quantifying residual solvents from the manufacturing process, as mandated by ICH Q3C guidelines. The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC for separation and quantification.
A Step-by-Step Protocol for In-House Standard Qualification
This workflow integrates the discussed techniques into a logical sequence for establishing a fully characterized in-house reference standard.
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- 5. ICH Official web site : ICH [ich.org]
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Evaluating the Metabolic Stability of 5-Bromo-4-propoxypyridine-3-sulfonamide: A Comparative Guide for Drug Discovery Professionals
The Imperative of Metabolic Stability in Modern Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a candidate compound is a cornerstone of its potential success. A molecule's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, leading to diminished efficacy. Conversely, understanding the metabolic pathways of a compound allows for strategic structural modifications to enhance its stability and overall viability as a drug candidate.[1][3]
This guide provides an in-depth evaluation of the metabolic stability of 5-Bromo-4-propoxypyridine-3-sulfonamide, a novel heterocyclic compound, using a well-established in vitro microsomal stability assay. We will delve into the experimental rationale, present a detailed protocol, and compare its stability profile against relevant structural analogs to provide a comprehensive framework for its continued development.
The Microsomal Stability Assay: A Gateway to Understanding Hepatic Clearance
To assess the metabolic fate of a compound, we turn to one of the most widely used in vitro models: the liver microsomal stability assay.[4][5] Liver microsomes are subcellular fractions of hepatocytes that are rich in phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[6][7] By incubating a test compound with liver microsomes in the presence of necessary cofactors, we can simulate its hepatic metabolism and determine its intrinsic clearance—the inherent ability of the liver to metabolize a drug.[4][8] This assay serves as a high-throughput, cost-effective method to rank-order compounds in early discovery and predict their in vivo hepatic clearance.[4]
The core of the assay involves monitoring the disappearance of the parent compound over time. This data allows for the calculation of key parameters:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (Clint): The rate of metabolism normalized to the amount of microsomal protein, expressed in µL/min/mg protein.
Diagram: Microsomal Stability Assay Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. metabolon.com [metabolon.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. info.mercell.com [info.mercell.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Pyridine Sulfonamide Potency Using Benchmark Inhibitors
The pyridine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to compounds that target a diverse array of biological targets, from enzymes to complex protein-protein interactions. However, the journey from a promising hit to a validated lead compound is paved with rigorous experimental scrutiny. A simple IC₅₀ value is not enough; true validation requires a multi-pronged approach that interrogates a compound's mechanism, selectivity, and direct target engagement in physiologically relevant systems.
This guide provides a framework for validating the potency of pyridine sulfonamide inhibitors, using the clinical-stage anticancer agent Indisulam as a case study. We will compare its activity against well-established benchmark inhibitors, providing the causal logic behind experimental choices and detailed, self-validating protocols that ensure data integrity.
The Challenge: Deconvoluting the Multifaceted Action of Indisulam
Indisulam presents a fascinating validation challenge due to its dual mechanism of action. It is known to be a potent inhibitor of Carbonic Anhydrase (CA) enzymes, a common target for sulfonamides.[1][2] More uniquely, it functions as a "molecular glue," inducing the degradation of the splicing factor RNA-binding protein 39 (RBM39) by recruiting it to the DCAF15 E3 ubiquitin ligase complex for proteasomal degradation.[3]
To robustly validate a compound like Indisulam, we must address both activities using distinct, yet complementary, experimental strategies. We will employ two benchmark inhibitors for this purpose:
-
Acetazolamide: A classic, non-selective sulfonamide inhibitor of carbonic anhydrases. It serves as the gold-standard benchmark for validating direct enzymatic inhibition.[4]
-
ABT-737: A potent BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL.[5][6] While its target is different, ABT-737 is an exemplary benchmark for a compound that disrupts a protein-protein interaction (PPI), providing a conceptual parallel to Indisulam's induced-PPI mechanism.
Section 1: Comparative Potency Analysis
The first step in validation is to quantify and compare the potency of the test article against its benchmarks. This data provides the foundational evidence of a compound's activity and selectivity.
Table 1: Enzymatic Inhibition of Carbonic Anhydrase Isoforms
Causality: We assess potency against multiple CA isoforms to understand selectivity. CA II is a ubiquitous cytosolic isoform, while CA IX and XII are tumor-associated and often overexpressed in hypoxic cancers.[1] High potency against CA IX/XII and lower potency against CA I/II is a desirable profile for an anticancer agent, as it may reduce off-target effects.[4]
| Inhibitor | Target Isoform | Inhibition Constant (Kᵢ) | Reference(s) |
| Indisulam | hCA I | >10,000 nM | [1] |
| hCA II | ~250 nM | [7] | |
| hCA IX | ~25 nM | [1] | |
| hCA XII | ~45 nM | [1] | |
| Acetazolamide (Benchmark) | hCA I | ~250 nM | [8] |
| hCA II | ~12 nM | [9] | |
| hCA IX | ~25 nM | [4] | |
| hCA XII | ~6 nM | [9] |
Table 2: Cellular Activity and Mechanism-Specific Potency
Causality: Moving from a purified enzyme to a cellular context is critical.[10] A cell viability assay (e.g., measuring EC₅₀) demonstrates the ultimate functional outcome of the inhibitor. Mechanism-specific assays, such as measuring the degradation of a target protein (DC₅₀), confirm that the compound is working as intended within the cell. Comparing Indisulam's cellular potency to that of ABT-737, a well-validated PPI inhibitor, provides context for its efficacy in a complex biological system.[11]
| Inhibitor | Assay Type | Metric | Potency | Reference(s) |
| Indisulam | RBM39 Degradation | DC₅₀ (50% Degradation Conc.) | ~50 nM | [3] |
| Cell Viability (HCT-116) | EC₅₀ (50% Effective Conc.) | ~100 nM | [3] | |
| ABT-737 (Benchmark) | Apoptosis Induction (MM.1S) | EC₅₀ | ~10 nM | [11][12] |
| Bcl-2 Binding | EC₅₀ (Cell-free) | ~30 nM | [5][13] |
Section 2: Essential Experimental Protocols
Here we provide detailed, step-by-step protocols for the key assays required to generate the comparative data above. Each protocol is designed as a self-validating system with necessary controls.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)
Rationale: This enzymatic assay directly measures the inhibition of CO₂ hydration, the catalytic function of CAs.[8] A stopped-flow instrument is used to rapidly mix the enzyme and substrate and monitor the resulting pH change, providing precise initial velocity data needed for calculating inhibition constants (Kᵢ).[14]
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation :
-
Prepare a suitable assay buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Reconstitute purified, recombinant human CA enzyme (e.g., hCA II or hCA IX) to a stock concentration in the assay buffer.
-
Prepare a 10-point, 3-fold serial dilution series for Indisulam and the benchmark inhibitor (Acetazolamide) in DMSO, then dilute further into the assay buffer.
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water. This will be the substrate.
-
-
Enzyme-Inhibitor Incubation :
-
In one syringe of the stopped-flow apparatus, mix the CA enzyme (at a final concentration of ~2-5 nM), the pH indicator, and the desired concentration of the inhibitor.
-
Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
-
Allow the mixture to incubate for 15-30 minutes at room temperature to ensure the inhibitor has reached binding equilibrium with the enzyme.[15]
-
-
Reaction Initiation and Data Acquisition :
-
Load the second syringe with the CO₂-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes. The hydration of CO₂ to bicarbonate will cause a proton release, leading to a pH drop that is monitored by the change in absorbance of the pH indicator.
-
Record the absorbance change over a short time course (e.g., 60 seconds).
-
-
Data Analysis :
-
Determine the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16]
-
Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis-Menten constant (Km) for CO₂.
-
Protocol 2: Cell-Based Protein Degradation Assay (Western Blot)
Rationale: To validate Indisulam's second mechanism, we must demonstrate the degradation of its target protein, RBM39, in a cellular context. Western blotting is a robust and widely used technique to quantify changes in the steady-state levels of a specific protein.
Step-by-Step Methodology:
-
Cell Culture and Treatment :
-
Culture a sensitive cell line (e.g., HCT-116 colon cancer cells) in appropriate media in a 6-well plate format.
-
Treat the cells with a serial dilution of Indisulam (e.g., 0-1000 nM) for a predetermined time (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail to prevent protein degradation post-lysis.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting :
-
Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for RBM39.
-
As a loading control, simultaneously probe with an antibody for a stable housekeeping protein (e.g., GAPDH or β-Actin).
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Quantify the band intensities using densitometry software. Normalize the RBM39 band intensity to the corresponding loading control band intensity.
-
Plot the normalized RBM39 levels against the Indisulam concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded).
-
Protocol 3: Cell-Based Target Engagement Assay (NanoBRET™)
Rationale: To provide a more dynamic and quantitative measure of target engagement, a Bioluminescence Resonance Energy Transfer (BRET) assay can be developed.[17][18] This proximity-based assay can measure the Indisulam-induced interaction between DCAF15 and RBM39 in real-time in living cells.[19]
Caption: Workflow for a NanoBRET™ assay to measure induced protein interactions.
Step-by-Step Methodology:
-
Cell Line Engineering :
-
Genetically engineer a suitable cell line (e.g., HEK293) to express the two fusion proteins: DCAF15 fused to NanoLuc® luciferase (the BRET donor) and RBM39 fused to HaloTag® protein (the BRET acceptor).[18]
-
-
Assay Preparation :
-
Seed the engineered cells into a white, 96-well assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells. This fluorescent ligand will covalently bind to the HaloTag®-RBM39 fusion protein, creating the functional BRET acceptor. Incubate to allow for labeling.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of Indisulam. Include a vehicle control (DMSO). Incubate for a period sufficient to observe the interaction (e.g., 2-4 hours).
-
-
BRET Measurement :
-
Add the Nano-Glo® Luciferase Assay Substrate to all wells. This will be oxidized by the NanoLuc®-DCAF15, causing it to emit light at ~460 nm.
-
Immediately read the plate on a luminometer equipped with two filters to simultaneously measure the donor emission (~460 nm) and the acceptor emission (>600 nm).
-
-
Data Analysis :
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the Indisulam concentration. A dose-dependent increase in the BRET ratio signifies an induced proximity between DCAF15 and RBM39.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for the interaction.
-
Section 3: Biophysical Validation of Direct Binding
Rationale: While enzymatic and cellular assays demonstrate functional effects, they do not directly measure the physical binding of a compound to its target. Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides quantitative data on binding affinity (Kᴅ) and kinetics (kₐ, kₑ).[20][21] This is the ultimate confirmation of direct target engagement.
Protocol 4: Surface Plasmon Resonance (SPR) Analysis
Step-by-Step Methodology:
-
Chip Preparation :
-
Covalently immobilize purified, recombinant target protein (e.g., hCA IX) onto a sensor chip surface (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.
-
-
Binding Analysis :
-
Prepare serial dilutions of the inhibitor (analyte) in a suitable running buffer.
-
Inject the analyte solutions over the target and reference flow cells at a constant flow rate. The binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.
-
-
Data Analysis :
-
Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kₐ, or kₒₙ), the dissociation rate constant (kₑ, or kₒբբ), and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ).[22]
-
A lower Kᴅ value indicates a higher binding affinity.
-
Conclusion
Validating the potency of a pyridine sulfonamide inhibitor is a comprehensive process that extends far beyond a single measurement. By systematically employing a combination of in vitro enzymatic assays, mechanism-driven cell-based assays, and direct biophysical binding studies, researchers can build a robust and compelling data package. The strategic use of well-characterized benchmark inhibitors like Acetazolamide and ABT-737 provides essential context, allowing for a confident assessment of a compound's potency, selectivity, and cellular efficacy. This rigorous, multi-faceted approach is fundamental to making informed decisions in the drug discovery pipeline and ensuring the scientific integrity of the findings.
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Characterization of Novel Pyridine Sulfonamides: A Comparative Guide to Elemental Analysis and Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and characterization of novel chemical entities, the confirmation of a compound's identity and purity is paramount. This guide provides a comparative framework for the elemental analysis and melting point of the novel compound, 5-Bromo-4-propoxypyridine-3-sulfonamide. Due to the absence of publicly available data for this specific molecule, we will draw comparisons with structurally related pyridine sulfonamide derivatives. Furthermore, this guide will furnish detailed, field-proven protocols for determining these critical physicochemical properties, empowering researchers to validate their synthesized compounds with confidence.
The Significance of Physicochemical Characterization
Elemental analysis and melting point are fundamental techniques in the characterization of a newly synthesized compound. Elemental analysis provides the empirical formula by determining the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur), which serves as a primary confirmation of the molecular formula. The melting point is a sensitive indicator of purity; a sharp melting range typically signifies a pure crystalline solid, whereas impurities tend to depress and broaden the melting range[1].
Comparative Physicochemical Data of Related Pyridine Sulfonamides
To establish a reasonable expectation for the physicochemical properties of 5-Bromo-4-propoxypyridine-3-sulfonamide, we have compiled data for several structurally analogous compounds. These analogs share key structural motifs, such as the bromopyridine or the pyridine sulfonamide core.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 5-Bromo-4-methoxypyridin-2-amine | C₆H₇BrN₂O | 203.04 | Not available | [2] |
| 5-Bromopyridine-3-sulfonic acid | C₅H₄BrNO₃S | 238.06 | Not available | [3][4][5] |
| 4-Chloropyridine-3-sulfonamide | C₅H₅ClN₂O₂S | 192.62 | Not available | [6] |
| N-[5-Bromo-2-methylpyridine-3-yl]acetamide | C₈H₉BrN₂O | 229.07 | 256 | [7] |
Note: The melting points for some of the closely related compounds are not available in the cited public sources, highlighting the novelty of the target compound and the necessity for experimental determination.
Experimental Protocols
The following protocols describe the standardized methods for determining the elemental composition and melting point of a novel crystalline organic compound like 5-Bromo-4-propoxypyridine-3-sulfonamide.
Part 1: Elemental Analysis (CHNS)
Elemental analysis of organic compounds is typically performed using an automated CHNS analyzer, which relies on combustion analysis[8][9][10].
Principle: A small, precisely weighed sample is combusted at high temperatures (around 1000°C) in an oxygen-rich environment. This process converts carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas (or oxides that are subsequently reduced to N₂), and sulfur to sulfur dioxide. The resulting gases are then separated and quantified by a detector, most commonly a thermal conductivity detector[9][10].
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry, as residual solvents or impurities will lead to inaccurate results[8].
-
If the sample is crystalline, finely grind it into a powder using a mortar and pestle.
-
Accurately weigh approximately 2-5 mg of the sample into a tin or silver capsule using a microbalance[11]. The exact weight is critical for calculating the elemental percentages.
-
-
Instrument Setup and Calibration:
-
Set up the CHNS analyzer according to the manufacturer's instructions. This includes ensuring a continuous supply of high-purity helium (carrier gas) and oxygen (combustion gas)[10].
-
Calibrate the instrument using a certified organic analytical standard with a known elemental composition (e.g., acetanilide)[10]. This calibration is crucial for accurate quantification.
-
-
Sample Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the analyzer.
-
Initiate the combustion and analysis sequence. The instrument will automatically perform the combustion, gas separation, and detection.
-
The instrument's software will calculate the percentage of C, H, N, and S in the sample based on the detector's response and the initial sample weight.
-
-
Data Interpretation:
-
Compare the experimentally determined elemental percentages with the theoretical values calculated from the molecular formula of 5-Bromo-4-propoxypyridine-3-sulfonamide (C₉H₁₁BrN₂O₃S).
-
For publication in many scientific journals, the experimental values should be within ±0.4% of the theoretical values[12].
-
Workflow for Elemental Analysis
Caption: Workflow for CHNS Elemental Analysis.
Part 2: Melting Point Determination
The melting point of a crystalline solid can be determined using a melting point apparatus, which typically consists of a heated block and a means of observing the sample[13].
Principle: The temperature at which a solid transitions to a liquid is its melting point. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample is finely powdered to allow for uniform packing and heat transfer.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-4 mm by tapping the sealed end of the tube on a hard surface[14].
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the heating block.
-
-
Approximate Melting Point Determination:
-
Rapidly heat the sample to get a rough estimate of the melting point. This saves time in subsequent, more accurate measurements.
-
Observe the sample through the magnifying lens and note the temperature at which it melts.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point[14].
-
Place a new packed capillary tube into the apparatus.
-
Heat the sample slowly, at a rate of 1-2°C per minute, as it approaches the expected melting point[1].
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
-
Repeat the measurement at least once to ensure reproducibility.
-
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Conclusion
The characterization of a novel compound such as 5-Bromo-4-propoxypyridine-3-sulfonamide is a critical step in the research and development pipeline. While direct comparative data is not yet available, the established physicochemical properties of structurally related sulfonamides provide a valuable reference point. By adhering to the detailed protocols for elemental analysis and melting point determination outlined in this guide, researchers can confidently ascertain the purity and confirm the elemental composition of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
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MDPI. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Bromo-4-propoxypyridine-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers handling specialized reagents like 5-Bromo-4-propoxypyridine-3-sulfonamide, a clear and scientifically grounded disposal plan is not just a regulatory requirement but a critical component of a robust safety culture. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a comprehensive disposal protocol can be established by analyzing its structural components—a halogenated pyridine and a sulfonamide group—and adhering to established principles for hazardous waste management.
This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Bromo-4-propoxypyridine-3-sulfonamide, grounded in regulatory standards and best practices.
Part 1: Hazard Assessment and Waste Characterization
Understanding the inherent hazards of a chemical is the first step in managing its lifecycle. 5-Bromo-4-propoxypyridine-3-sulfonamide should be treated as a hazardous substance based on the toxicological profiles of its constituent chemical families.
-
Halogenated Pyridine Core: The presence of a bromine atom on the pyridine ring places this compound in the category of halogenated organic compounds.[1][2] Such compounds are often toxic and persistent. Upon combustion, they can form highly toxic and corrosive gases, necessitating specialized disposal methods.[3] The pyridine structure itself is listed by the U.S. Environmental Protection Agency (EPA) as a hazardous waste (U196, F005).[4][5]
-
Sulfonamide Group: While the sulfonamide group itself is common in pharmaceuticals, the overall molecule should be handled with the care afforded to potent pharmacological agents.[6]
Based on analogous compounds, the primary hazards are expected to include skin and eye irritation.[7][8][9] All handling and disposal operations must be predicated on the assumption that this compound is toxic and requires containment.
Table 1: Inferred Hazard Profile for 5-Bromo-4-propoxypyridine-3-sulfonamide
| Hazard Class | Anticipated Effect | Rationale |
|---|---|---|
| Acute Toxicity | Harmful if swallowed or inhaled. | Based on general hazards of pyridine derivatives and halogenated organics.[3] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of brominated pyridines and other functionalized aromatic compounds.[7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Expected based on data for similar chemical structures.[7][8] |
| Environmental Hazard | Ecotoxic; should not be released into the environment. | Halogenated organic compounds can be persistent environmental pollutants.[8] |
Part 2: Regulatory Compliance Framework
Disposal of this compound falls under stringent federal and local regulations. Adherence to these standards is mandatory.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), this waste must be managed as hazardous. Due to the pyridine ring, it may fall under the U196 listing for pyridine waste.[5] As a halogenated compound, it must be segregated as such.[2]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that all personnel handling this chemical be trained on its hazards.[10] Furthermore, all waste operations must comply with the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120).[10][11]
Part 3: Personnel Safety & Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a barrier between the researcher and the hazardous material.[12] The use of PPE is the last line of defense after engineering controls (like fume hoods) have been implemented.
Table 2: Required Personal Protective Equipment (PPE)
| Task | Gown/Lab Coat | Gloves | Eye/Face Protection | Respiratory Protection |
|---|---|---|---|---|
| Handling Neat Solid | Disposable, long-sleeved gown | 2 pairs of chemical-resistant nitrile gloves, inspected before use.[12] | Safety goggles and a full-face shield.[13][14] | NIOSH-certified N95 respirator if weighing outside of a ventilated enclosure.[13][14] |
| Preparing Solutions | Disposable, long-sleeved gown | 2 pairs of chemical-resistant nitrile gloves. | Safety goggles and a full-face shield.[13] | Work within a certified chemical fume hood. |
| Waste Consolidation | Disposable, long-sleeved gown | 2 pairs of chemical-resistant nitrile gloves. | Safety goggles and a full-face shield.[13] | Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical-resistant coveralls | Heavy-duty chemical-resistant gloves | Safety goggles and a full-face shield. | Full-face or half-mask air-purifying respirator with appropriate cartridges.[15] |
Part 4: Step-by-Step Disposal Protocol
The primary directive for disposing of 5-Bromo-4-propoxypyridine-3-sulfonamide is segregation into a dedicated halogenated organic waste stream .[1][2][16] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the regular trash.[1][17]
Step 1: Waste Identification and Segregation
-
Designate Waste Streams: At the outset of any experiment, identify two separate waste streams:
-
Solid Halogenated Waste: For contaminated consumables.
-
Liquid Halogenated Waste: For solutions containing the compound.
-
-
Causality: Segregation is critical because halogenated and non-halogenated waste streams have different disposal pathways and costs.[16][18] Mixing them contaminates the entire volume, increasing disposal costs and complexity. Halogenated waste requires high-temperature incineration with scrubbers to neutralize the acidic gases (e.g., HBr) produced.[3]
Step 2: Waste Collection - Solids
-
Container: Use a designated, sealable, and clearly labeled hazardous waste container for solid waste. A plastic bag within a rigid container is recommended.[19]
-
Collection: Place all materials that have come into contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated bench paper, directly into this container.[6]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "5-Bromo-4-propoxypyridine-3-sulfonamide" .[3][19]
Step 3: Waste Collection - Liquids
-
Container: Use a dedicated, compatible, sealed, and clearly labeled hazardous waste container (e.g., a high-density polyethylene or glass bottle with a screw cap).[3] The container must be in good condition.
-
Compatibility: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[3][18]
-
Labeling: Label the container with "Hazardous Waste," the words "Halogenated Organic Liquid Waste," and list all chemical constituents by full name, including solvents and their approximate percentages.[3][18]
-
Storage: Keep the waste container closed at all times except when actively adding waste.[3][18] Store it in a designated satellite accumulation area with secondary containment.[20][21]
Step 4: Disposal of Empty Stock Containers
-
Empty containers that held 5-Bromo-4-propoxypyridine-3-sulfonamide must also be disposed of as hazardous waste.[19]
-
Do not wash or rinse the container. Seal the empty, unrinsed container with its original cap.
-
Deface the original label to avoid confusion and affix a "Hazardous Waste" label.
-
Place the container in the solid hazardous waste stream for disposal.
Step 5: Final Disposal
-
Arrange for the collection of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][22]
-
The required method for final disposal is incineration in a regulated hazardous waste incinerator .[3]
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste generated from 5-Bromo-4-propoxypyridine-3-sulfonamide.
Caption: Disposal workflow for 5-Bromo-4-propoxypyridine-3-sulfonamide.
Part 5: Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Minor Spill (Contained within a fume hood)
-
Alert Personnel: Immediately alert others in the laboratory.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 2, including respiratory protection.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as solid halogenated hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Major Spill (Outside of a fume hood or large quantity)
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Alarm: Activate the nearest fire alarm or emergency response system.
-
Call for Help: Contact your institution's emergency response team and EHS department immediately.[3] Provide details about the spilled substance, quantity, and location.
-
Do Not Attempt to Clean: A major spill requires a trained emergency response team with specialized equipment.
By adhering to these rigorous, evidence-based procedures, laboratory professionals can ensure the safe management and disposal of 5-Bromo-4-propoxypyridine-3-sulfonamide, protecting themselves, their colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
